An In-depth Technical Guide to the Synthesis of (Quinoline-8-sulfonylamino)acetic Acid Abstract (Quinoline-8-sulfonylamino)acetic acid and its derivatives represent a class of compounds with significant potential in medi...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Synthesis of (Quinoline-8-sulfonylamino)acetic Acid
Abstract
(Quinoline-8-sulfonylamino)acetic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The core structure, which couples a quinoline-8-sulfonyl moiety with the simplest amino acid, glycine, serves as a versatile scaffold for further chemical elaboration. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule. We will dissect the synthesis into two primary stages: the preparation of the critical intermediate, quinoline-8-sulfonyl chloride, followed by its condensation with glycine. This document is intended for researchers and professionals in drug development, offering not just a protocol, but a field-proven rationale for the experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Section 1: Synthesis of the Key Intermediate: Quinoline-8-sulfonyl Chloride
The cornerstone of this synthesis is the reliable production of a reactive sulfonyl chloride intermediate. The most direct and industrially viable route begins with quinoline itself, proceeding through a one-pot sulfonation and subsequent chlorination. This method is advantageous as it avoids the isolation of the intermediate quinoline-8-sulfonic acid, streamlining the process and improving overall efficiency.[1]
Mechanistic Rationale and Strategic Choices
The synthesis of quinoline-8-sulfonyl chloride from quinoline involves two distinct chemical transformations occurring sequentially in a single reaction vessel:
Electrophilic Sulfonation: Quinoline is first reacted with a strong sulfonating agent, chlorosulfonic acid (ClSO₃H). In this step, the electrophile (likely SO₃, formed in situ) attacks the electron-rich benzene ring of the quinoline molecule. Under strongly acidic conditions, the quinoline nitrogen is protonated, directing the substitution primarily to the 5- and 8-positions.[2] Heating the reaction drives the formation of the thermodynamically stable 8-sulfonic acid derivative.
Chlorination: After the sulfonation is complete, a chlorinating agent, typically thionyl chloride (SOCl₂), is introduced.[1][3] The thionyl chloride converts the sulfonic acid group (-SO₃H) into the more reactive sulfonyl chloride (-SO₂Cl) moiety. This transformation is crucial for the subsequent coupling reaction with glycine.
This one-pot approach is superior to older methods that involved isolating the quinoline-8-sulfonic acid and then reacting it with agents like phosphorus pentachloride, as it involves fewer steps, reduces waste, and uses more manageable reagents.[1][4]
Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Step 1: Reaction Setup
Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser fitted with a gas outlet connected to a gas scrubber (e.g., containing a sodium hydroxide solution) to neutralize evolving HCl and SO₂ gases.
Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reagents.
Step 2: Sulfonation
Charge the flask with chlorosulfonic acid (6.0 mol eq.) and cool the vessel in an ice-water bath to 0-5°C.
Under a nitrogen atmosphere, add quinoline (1.0 mol eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
After the addition is complete, slowly raise the temperature to 140°C and maintain it for 10-12 hours to drive the sulfonation to completion.[1][3]
Step 3: Chlorination
Cool the reaction mixture to approximately 40°C.
Carefully add thionyl chloride (2.0-3.0 mol eq.) dropwise to the mixture.[3]
Once the addition is complete, heat the mixture to 70°C and stir for 4-6 hours.[1][3]
Step 4: Isolation and Purification
Allow the reaction mixture to cool to room temperature.
Very cautiously, pour the mixture onto crushed ice. The crude quinoline-8-sulfonyl chloride will precipitate as a solid. This step is highly exothermic and releases acidic gases; perform it slowly in a large beaker within a fume hood.
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or a hexane/ethyl acetate mixture) to yield quinoline-8-sulfonyl chloride as a white to off-white solid.[3]
Data Presentation: Reagent Stoichiometry and Conditions
Parameter
Value/Condition
Rationale
Reagents
Quinoline
1.0 mol eq.
Starting material
Chlorosulfonic Acid
5.0 - 8.0 mol eq.
Acts as both solvent and sulfonating agent; excess ensures complete reaction.[1]
Thionyl Chloride
2.0 - 10.0 mol eq.
Chlorinating agent to convert sulfonic acid to sulfonyl chloride.[1]
Conditions
Sulfonation Temp.
100 - 160°C
High temperature is required to overcome the deactivation of the ring by the protonated nitrogen and ensure sulfonation.[1]
Chlorination Temp.
50 - 70°C
Sufficient temperature to facilitate the conversion to the sulfonyl chloride.[1][3]
Reaction Time
14 - 18 hours (total)
Ensures both reaction stages proceed to completion.[3]
Visualization: Synthesis of Quinoline-8-sulfonyl Chloride
Caption: Formation of the final sulfonamide product.
Section 3: Conclusion and Overall Pathway
The synthesis of (Quinoline-8-sulfonylamino)acetic acid is a robust and logical two-stage process. By first preparing quinoline-8-sulfonyl chloride from quinoline in an efficient one-pot reaction and subsequently coupling it with glycine under standard Schotten-Baumann conditions, the target molecule can be obtained in good yield and high purity. This pathway provides a solid foundation for the development of novel pharmaceuticals and functional materials built upon this versatile chemical scaffold.
Overall Synthesis Diagram
Caption: Complete synthesis pathway overview.
References
Google Patents. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
Google Patents. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.
ResearchGate. Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Available from: [Link]
Google Patents. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
PJSIR. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Available from: [Link]
A Technical Guide to Advanced Synthesis of Quinoline-8-Sulfonamides: Methodologies, Mechanisms, and Practical Applications
Introduction: The quinoline-8-sulfonamide scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the rigid quinoline ring system...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The quinoline-8-sulfonamide scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the rigid quinoline ring system in proximity to a versatile sulfonamide group, have led to its incorporation into a wide array of biologically active compounds, including potent inhibitors of carbonic anhydrase, kinases, and various microbial enzymes. Furthermore, its ability to act as a bidentate directing group in transition metal catalysis has opened new avenues in C-H bond functionalization, making the synthesis of its derivatives a subject of intense research. This guide provides an in-depth exploration of both classical and novel synthetic strategies for accessing quinoline-8-sulfonamides, offering field-proven insights into the rationale behind methodological choices and providing detailed, actionable protocols for the modern researcher.
Part 1: Foundational Synthetic Strategies: The Classical Approach via 8-Aminoquinoline
The most traditional and widely practiced method for the synthesis of quinoline-8-sulfonamides begins with the readily available precursor, 8-aminoquinoline. This linear approach, while reliable, involves the diazotization of the amino group followed by a copper-catalyzed sulfonyl chloride insertion, a variant of the Sandmeyer reaction.
Mechanism and Rationale
The process begins with the conversion of the primary aromatic amine of 8-aminoquinoline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This step is critical; the diazonium salt is highly reactive and unstable at higher temperatures. The choice of low temperature is to prevent premature decomposition of the diazonium intermediate and unwanted side reactions.
The diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. This step forms the corresponding quinoline-8-sulfonyl chloride. The copper catalyst is essential for facilitating the radical-mediated or organocopper intermediate pathway that leads to the extrusion of dinitrogen gas and the installation of the SO2Cl group. The resulting sulfonyl chloride is a versatile intermediate that can then be reacted with a wide range of primary or secondary amines to furnish the desired N-substituted quinoline-8-sulfonamide product.
Workflow Diagram: Classical Synthesis
Caption: Classical synthesis via diazotization of 8-aminoquinoline.
Experimental Protocol: Synthesis of N-benzylquinoline-8-sulfonamide
Step 1: Synthesis of Quinoline-8-sulfonyl Chloride
To a stirred solution of 8-aminoquinoline (1.44 g, 10 mmol) in concentrated hydrochloric acid (5 mL) at 0 °C, a solution of sodium nitrite (0.76 g, 11 mmol) in water (2 mL) is added dropwise, ensuring the temperature does not exceed 5 °C.
The resulting diazonium salt solution is stirred for an additional 30 minutes at 0 °C.
In a separate flask, a solution of copper(II) chloride (0.27 g, 2 mmol) in acetic acid (10 mL) is saturated with sulfur dioxide gas.
The cold diazonium salt solution is then added portion-wise to the SO2-saturated solution. Vigorous nitrogen evolution is observed.
The reaction mixture is stirred for 2 hours at room temperature, then poured into ice-water (50 mL).
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield quinoline-8-sulfonyl chloride.
Step 2: Sulfonamide Formation
To a solution of quinoline-8-sulfonyl chloride (2.28 g, 10 mmol) in dichloromethane (DCM, 30 mL), benzylamine (1.07 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) are added.
The mixture is stirred at room temperature for 4 hours.
The reaction is monitored by TLC until the sulfonyl chloride is consumed.
The mixture is washed with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure N-benzylquinoline-8-sulfonamide.
Part 2: Modern Synthetic Advances: Direct C-H Sulfonamidation
Recent advancements in organic synthesis have focused on more atom-economical and efficient methods, bypassing the need for pre-functionalized starting materials. Direct C-H sulfonamidation has emerged as a powerful strategy for the synthesis of quinoline-8-sulfonamides, leveraging the innate directing group ability of the quinoline nitrogen.
Rhodium-Catalyzed C-H Sulfonamidation with Sulfonyl Azides
One of the most elegant approaches involves the use of rhodium catalysts to direct the amination of the C-H bond at the C8 position of quinoline. This method utilizes sulfonyl azides as the nitrogen source.
Mechanism and Rationale:
The catalytic cycle is believed to initiate with the coordination of the quinoline nitrogen to the rhodium(III) catalyst. This coordination pre-organizes the substrate for a concerted metalation-deprotonation (CMD) event, where the C8-H bond is selectively cleaved to form a five-membered rhodacycle intermediate. This step is both regioselective and a key advantage of transition metal catalysis. The choice of a rhodium catalyst is crucial due to its high affinity for N-heterocycles and its ability to facilitate the C-H activation step.
The sulfonyl azide then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond, followed by the reductive elimination of the desired quinoline-8-sulfonamide product and regeneration of the active Rh(III) catalyst. The use of a sulfonyl azide is advantageous as it serves as a traceless source of the sulfonyl-nitrene equivalent, with dinitrogen as the only byproduct.
Caption: Catalytic cycle for direct C8-H sulfonamidation of quinoline.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 8-(p-toluenesulfonamido)quinoline
To an oven-dried screw-cap vial, add quinoline (0.2 mmol, 1.0 equiv), p-toluenesulfonyl azide (0.3 mmol, 1.5 equiv), [Cp*RhCl2]2 (0.005 mmol, 2.5 mol %), and AgSbF6 (0.02 mmol, 10 mol %).
The vial is purged with argon.
Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
The vial is sealed and the reaction mixture is stirred at 80 °C for 12 hours.
After cooling to room temperature, the mixture is filtered through a short pad of celite and washed with DCM.
The filtrate is concentrated under reduced pressure.
The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 8-(p-toluenesulfonamido)quinoline.
Part 3: Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends heavily on factors such as substrate availability, desired scale, functional group tolerance, and the need for efficiency.
Feature
Classical Diazotization Method
Rh-Catalyzed C-H Sulfonamidation
Starting Material
8-Aminoquinoline (Pre-functionalized)
Quinoline (Unfunctionalized)
Key Reagents
NaNO2, HCl, SO2, CuCl2
[Cp*RhCl2]2, AgSbF6, Sulfonyl Azide
Atom Economy
Lower; involves stoichiometric reagents and produces salt waste.
Higher; direct C-H functionalization with N2 as the main byproduct.
Regioselectivity
Excellent; defined by the position of the starting amino group.
Excellent; directed by the quinoline nitrogen to the C8 position.
Functional Group Tol.
Limited; sensitive groups may not survive diazotization.
Generally broader, but sensitive to strong coordinating groups.
Scalability
Well-established and scalable.
Can be limited by catalyst cost and loading for large-scale synthesis.
Safety Concerns
Diazonium salts are potentially explosive. SO2 is toxic.
Sulfonyl azides are energetic and require careful handling.
Conclusion and Future Perspectives
While the classical synthesis of quinoline-8-sulfonamides via 8-aminoquinoline remains a robust and valuable method, modern transition-metal-catalyzed C-H functionalization approaches offer significant advantages in terms of elegance, efficiency, and atom economy. The direct C-H sulfonamidation strategy, in particular, represents a paradigm shift, allowing for the construction of these valuable scaffolds from simple, unfunctionalized quinolines. Future research will likely focus on expanding the scope of these catalytic methods, reducing catalyst loading, and developing protocols using more benign and sustainable reagents and solvents. The continued development of novel synthetic routes will undoubtedly accelerate the discovery of new quinoline-8-sulfonamide-based therapeutics and functional materials.
References
Note: The following list provides representative sources for the described methodologies. Further primary literature should be consulted for specific applications and substrate scopes. As of my last update, direct links to full-text articles may require institutional access.
General Synthesis and Applications of Sulfonamides: "Sulfonamides: an important class of chemical compounds in medicinal chemistry." Arabian Journal of Chemistry, [Link].
Rhodium-Catalyzed C-H Amination: "Rhodium(III)-Catalyzed C-H Amination: A Modern Strategy for the Synthesis of N-Heterocycles." Accounts of Chemical Research, [Link].
Quinoline Chemistry and Synthesis: "Recent Advances in the Synthesis of Quinolines." Chemical Reviews, [Link].
Sandmeyer-type Reactions: "The Sandmeyer Reaction: A Practical Overview." Organic Process Research & Development, [Link].
C-H Functionalization with Sulfonyl Azides: "Transition-Metal-Catalyzed C-H Amination Using Organic Azides as the Nitrogen Source." Angewandte Chemie International Edition, [Link].
Foundational
Determining the Solubility Profile of (Quinoline-8-sulfonylamino)acetic acid: A Technical Guide for Drug Development Professionals
Abstract (Quinoline-8-sulfonylamino)acetic acid (QSA) is a molecule of interest within contemporary drug discovery programs. A thorough understanding of its solubility characteristics is a critical determinant of its dev...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
(Quinoline-8-sulfonylamino)acetic acid (QSA) is a molecule of interest within contemporary drug discovery programs. A thorough understanding of its solubility characteristics is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of QSA across a range of pharmaceutically relevant solvents. Eschewing a one-size-fits-all template, this document is structured to provide a deep, practical understanding of why and how to conduct these essential studies. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the interpretation of solubility data in the context of preclinical and clinical development.
Introduction: The Central Role of Solubility in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, few physicochemical properties are as fundamental and impactful as solubility. For (Quinoline-8-sulfonylamino)acetic acid, a molecule with the chemical formula C11H10N2O4S[1], understanding its ability to dissolve in various media is paramount. Poor aqueous solubility, a common challenge in modern drug discovery, can lead to a cascade of development hurdles, including:
Underestimation of biological activity: Insoluble compounds may precipitate in in vitro assay media, leading to artificially low potency readings.
Poor absorption and bioavailability: A drug must be in solution to be absorbed across the gastrointestinal tract.
Challenges in formulation development: Developing a stable and effective dosage form for a poorly soluble compound can be complex and costly.
Increased variability in clinical outcomes: Food effects and other factors can disproportionately impact the absorption of poorly soluble drugs.
This guide will equip the reader with the necessary knowledge and practical protocols to thoroughly characterize the solubility of QSA, thereby enabling data-driven decisions throughout the drug development process.
Theoretical Considerations: What Governs the Solubility of QSA?
The solubility of a molecule like QSA is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. Key factors include:
Molecular Structure: The presence of both a quinoline ring system and a sulfonylamino-acetic acid side chain suggests that QSA possesses both lipophilic and hydrophilic moieties. Quinoline itself is sparingly soluble in water[2], while the acidic proton on the carboxylic acid and the potential for hydrogen bonding with the sulfonyl group will influence its interaction with polar solvents.
pKa: The acidic and basic functional groups within QSA will have distinct pKa values. The solubility of QSA will, therefore, be highly dependent on the pH of the medium. In its ionized state, QSA is expected to be more soluble in aqueous media.
Crystal Lattice Energy: For a solid compound to dissolve, the energy required to break the crystal lattice must be overcome by the energy of solvation. The strength of the intermolecular forces in the solid state of QSA will play a crucial role.
Solvent Properties: The polarity, hydrogen bonding capacity, and pH of the solvent are critical. A range of solvents, from aqueous buffers to organic co-solvents, should be investigated to build a comprehensive solubility profile.
Experimental Determination of Solubility: Methodologies and Protocols
The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility.[3][4][5]
Kinetic Solubility: This is a high-throughput method often used in the early stages of discovery.[4][6] It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[4][6][7] While useful for initial screening, it can sometimes overestimate solubility as it may not represent a true equilibrium state.
Thermodynamic Solubility: This is considered the "gold standard" and measures the concentration of a compound in a saturated solution at equilibrium.[4][5] The shake-flask method is the most common and reliable technique for determining thermodynamic solubility.[3][8]
The Shake-Flask Method for Thermodynamic Solubility Determination
The shake-flask method is a robust and widely accepted technique for accurately measuring the thermodynamic solubility of a compound.[3][8]
Caption: Workflow for the shake-flask solubility determination method.
Preparation of Solvents: Prepare a range of solvents to be tested. This should include:
Purified water
Phosphate-buffered saline (PBS) at pH 7.4
A range of aqueous buffers (e.g., citrate, phosphate) at various pH values (e.g., 2.0, 4.5, 6.8) to assess the impact of ionization.
Common organic co-solvents used in formulations (e.g., ethanol, propylene glycol, DMSO).
Biorelevant media (see section 4).
Addition of Excess Compound: To a series of glass vials, add an excess of solid QSA to a known volume of each solvent. "Excess" means that there should be visible undissolved solid at the end of the experiment.[9]
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C or 37°C).[9] Agitate the samples for a predetermined period, typically 24-72 hours, to ensure equilibrium is reached.[9] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.
Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution. This can be achieved by:
Centrifugation: Spin the vials at high speed to pellet the solid material.
Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF) to separate the solid. It is important to discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.
Analysis of the Supernatant: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method. The concentration of QSA in the diluted sample is then determined using a validated analytical technique, such as:
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method. A calibration curve of known QSA concentrations must be prepared.
Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher sensitivity and selectivity.
Calculation and Reporting: The solubility is calculated by multiplying the measured concentration by the dilution factor. The results should be reported in units of mg/mL or µg/mL, along with the solvent system and temperature.
The Importance of Biorelevant Media
While solubility data in simple aqueous buffers is essential, it may not accurately predict in vivo performance.[10] The gastrointestinal tract is a complex environment containing bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[11][12][13] Therefore, it is highly recommended to assess the solubility of QSA in biorelevant media.
Medium
Simulated Physiological State
Key Components
Typical pH
FaSSIF (Fasted State Simulated Intestinal Fluid)
The small intestine in the fasted state.
Bile salts (e.g., sodium taurocholate), phospholipids (e.g., lecithin), buffer.[11]
An increase in the solubility of QSA in these media compared to simple buffers would suggest a potential positive food effect on its oral absorption.
Data Interpretation and Troubleshooting
pH-Solubility Profile: Plotting the solubility of QSA as a function of pH will reveal its ionization behavior and help in selecting appropriate formulation strategies. For an acidic compound like QSA, solubility is expected to increase at higher pH values.
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of QSA being used in the solubility studies.
Compound Degradation: If QSA is unstable in any of the solvent systems, this will affect the accuracy of the solubility measurement. Stability should be assessed concurrently, for instance, by analyzing the purity of the sample over the time course of the experiment.
Conclusion
A comprehensive understanding of the solubility of (Quinoline-8-sulfonylamino)acetic acid is not merely an academic exercise but a fundamental component of a successful drug development program. By employing robust methodologies such as the shake-flask method and utilizing a well-considered selection of solvents, including biorelevant media, researchers can generate the critical data needed to guide formulation development, predict in vivo performance, and ultimately increase the probability of clinical success. The protocols and principles outlined in this guide provide a solid foundation for these essential investigations.
Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development | Pharma Lesson. (n.d.). Retrieved from [Link]
Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). Retrieved from [Link]
Biorelevant Media Simulate Fasted And Fed Gut Fluids. (n.d.). Retrieved from [Link]
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]
The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Retrieved from [Link]
A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM - Journal of Drug Delivery and Therapeutics. (n.d.). Retrieved from [Link]
Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs: Maximizing the Gastrointestinal Solubility and in Vitro Activity of the Antimicrobial Molecule, Clofazimine | ACS Omega. (n.d.). Retrieved from [Link]
How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). Retrieved from [Link]
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). Retrieved from [Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]
quinoline-8-sulfonic acid - ChemBK. (2024, April 10). Retrieved from [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). Retrieved from [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. (2023, March 9). Retrieved from [Link]
(PDF) synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613 - ResearchGate. (2020, October 6). Retrieved from [Link]
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. (2022, May 31). Retrieved from [Link]
Quinoline - Sciencemadness Wiki. (n.d.). Retrieved from [Link]
Synthesis and characterization of some quinoline based bisphenols as sensing agents - Der Pharma Chemica. (n.d.). Retrieved from [Link]
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. (n.d.). Retrieved from [Link]
PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES - Jetir.Org. (n.d.). Retrieved from [Link]
Quinoline - Wikipedia. (n.d.). Retrieved from [Link]
The Rising Therapeutic Potential of Quinoline-8-Sulfonamides: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the burgeoning field of quinoline-8-sulfonamide derivatives, a class of heterocyclic compounds exhibiting a remark...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the burgeoning field of quinoline-8-sulfonamide derivatives, a class of heterocyclic compounds exhibiting a remarkable breadth of biological activities. Possessing a privileged structural scaffold, these molecules have emerged as promising candidates in the development of novel therapeutics for a range of diseases, from cancer to microbial infections. This document provides a comprehensive overview of their synthesis, multifaceted biological actions, and the experimental methodologies crucial for their evaluation, empowering researchers to navigate and contribute to this exciting area of medicinal chemistry.
The Quinoline-8-Sulfonamide Scaffold: A Privileged Foundation for Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of many established and developmental drugs, owing to its ability to intercalate with DNA and interact with various enzymes. When coupled with a sulfonamide group at the 8th position, a potent pharmacophore is created. The sulfonamide moiety is a well-known zinc-binding group, enabling the inhibition of a wide array of metalloenzymes, and it also imparts favorable pharmacokinetic properties. This unique combination of a versatile quinoline core and a functionally critical sulfonamide group underpins the diverse biological activities observed in this class of compounds.[1]
Synthesis of Quinoline-8-Sulfonamide Derivatives: A Step-by-Step Protocol
The synthesis of quinoline-8-sulfonamide derivatives is typically achieved through a robust and versatile multi-step process. A common strategy involves the initial preparation of a key intermediate, quinoline-8-sulfonyl chloride, followed by its reaction with a diverse range of amines to generate the final sulfonamide products. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents on the amine component.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process: the formation of the reactive sulfonyl chloride intermediate and the subsequent amidation to yield the desired quinoline-8-sulfonamide.
Caption: General workflow for the synthesis of quinoline-8-sulfonamides.
Detailed Experimental Protocol: Synthesis of N-(prop-2-yn-1-yl)quinoline-8-sulfonamide
This protocol details the synthesis of a representative quinoline-8-sulfonamide derivative, a precursor that can be further modified, for instance, via click chemistry.[2]
Materials:
Quinoline-8-sulfonyl chloride
Propargylamine
Triethylamine
Chloroform
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask, dissolve propargylamine (2 mmol) and triethylamine (3 mmol) in 30 mL of chloroform.
Cooling: Cool the solution to 5°C using an ice bath.
Addition of Sulfonyl Chloride: To the cooled and stirring solution, add quinoline-8-sulfonyl chloride (1 mmol) portion-wise.
Reaction: Remove the cooling bath and continue stirring the reaction mixture at room temperature for 2 hours.
Work-up: Concentrate the reaction mixture using a rotary evaporator under reduced pressure to remove the solvent.
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-(prop-2-yn-1-yl)quinoline-8-sulfonamide.
Anticancer Activity: Targeting the Hallmarks of Cancer
Quinoline-8-sulfonamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metabolism.
Inhibition of Pyruvate Kinase M2 (PKM2)
A prominent mechanism of action for some quinoline-8-sulfonamides is the inhibition of the M2 isoform of pyruvate kinase (PKM2).[5][6][7][8] PKM2 is a key glycolytic enzyme that is overexpressed in many cancer cells and plays a crucial role in tumor metabolism and growth.[5][6][7] By modulating the activity of PKM2, these compounds can disrupt cancer cell metabolism, leading to reduced cell viability and proliferation.[5][6]
Caption: Simplified pathway of PKM2 modulation by quinoline-8-sulfonamides.
Induction of Apoptosis
Many quinoline-8-sulfonamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can be confirmed by observing key molecular markers.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][5][6][9][10]
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9]
Compound Treatment: Treat the cells with serial dilutions of the quinoline-8-sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5][10]
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Antimicrobial Activity: A Renewed Hope Against Drug Resistance
The emergence of multidrug-resistant microbial strains poses a significant threat to global health. Quinoline-8-sulfonamide derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential avenue for the development of new antimicrobial agents.[9][10][11][12]
Mechanism of Action
The antimicrobial activity of these compounds is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. The sulfonamide moiety can act as a mimetic of para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Caption: General workflow for MIC determination by broth microdilution.
Materials:
Sterile 96-well microtiter plates
Bacterial strain of interest
Appropriate broth medium (e.g., Mueller-Hinton Broth)
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.[4]
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension to achieve the final desired inoculum concentration in the wells.
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The ability of the sulfonamide group to coordinate with metal ions, particularly zinc, makes quinoline-8-sulfonamides potent inhibitors of various metalloenzymes. This targeted inhibition is a key strategy in the development of drugs for a variety of diseases.
Carbonic Anhydrase Inhibition
Quinoline-8-sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in numerous physiological processes.[2] Certain CA isoforms are overexpressed in tumors, making them attractive targets for anticancer therapy.
Monoamine Oxidase and Cholinesterase Inhibition
Recent studies have also highlighted the potential of quinoline-8-sulfonamide derivatives as inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8]
Experimental Protocol: General Enzyme Inhibition Assay
A general spectrophotometric assay can be employed to determine the inhibitory activity of a compound against a purified enzyme.
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the test compound in the assay buffer.
Assay Setup: In a 96-well plate, add the enzyme solution and the different concentrations of the test compound. Include a control with no inhibitor.
Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
Measurement: Monitor the change in absorbance over time, which corresponds to the rate of the enzymatic reaction.
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Perspectives
The quinoline-8-sulfonamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and neurological disorders underscores their significant potential. The continued exploration of their structure-activity relationships, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic profiles will be crucial in translating these promising compounds into clinically effective drugs. This guide provides a foundational understanding and practical methodologies to empower researchers to contribute to this rapidly advancing field.
References
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed. [Link]
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. (2022). National Institutes of Health. [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]
Full article: Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. (2021). Taylor & Francis Online. [Link]
(PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). ResearchGate. [Link]
Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Publishing. [Link]
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS. [Link]
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2007). Springer Nature Experiments. [Link]
An In-Depth Technical Guide to the Potential Therapeutic Targets of (Quinoline-8-sulfonylamino)acetic Acid and Its Derivatives
This guide provides a comprehensive technical overview of the promising therapeutic targets for the chemical scaffold (Quinoline-8-sulfonylamino)acetic acid and its closely related quinoline-8-sulfonamide analogues. For...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of the promising therapeutic targets for the chemical scaffold (Quinoline-8-sulfonylamino)acetic acid and its closely related quinoline-8-sulfonamide analogues. For researchers, medicinal chemists, and drug development professionals, this document synthesizes current understanding, offers mechanistic insights, and presents actionable experimental protocols to explore and validate these targets. The quinoline scaffold is a privileged structure in medicinal chemistry, and its conjugation with a sulfonamide moiety creates a pharmacophore with diverse biological activities, from oncology to neurodegenerative and infectious diseases.[1][2]
A primary and well-documented target for quinoline-8-sulfonamide derivatives is Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer cell metabolism.[3] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This regulation is crucial for cancer cells, allowing them to divert glucose metabolites from ATP production towards anabolic processes that support rapid proliferation.[4][5] Therefore, modulating PKM2 activity presents an attractive therapeutic strategy to disrupt tumor metabolism.[3]
Mechanism of Action: Allosteric Modulation
Derivatives of quinoline-8-sulfonamide have been identified as potent allosteric modulators of PKM2.[3][4] These compounds can act as either activators or inhibitors, binding to a site distinct from the active site to either stabilize the active tetrameric form or promote the inactive dimeric form.
PKM2 Activators: By locking PKM2 in its active tetrameric state, these compounds force cancer cells to complete glycolysis, thereby reducing the availability of biosynthetic precursors. This can slow proliferation and induce metabolic stress.
PKM2 Inhibitors: Conversely, inhibiting PKM2 can lead to an accumulation of upstream glycolytic intermediates, which can also be detrimental to cancer cells under specific metabolic conditions.
A preliminary study on quinoline-8-sulfonamide derivatives demonstrated their ability to reduce intracellular pyruvate levels in A549 lung cancer cells, which correlated with decreased cell viability and cell-cycle arrest.[3] Notably, these compounds showed selective cytotoxicity towards cancer cells over normal cells, highlighting their therapeutic potential.[3][5]
Experimental Workflow: Screening for PKM2 Modulators
The following workflow outlines the process for identifying and characterizing novel (Quinoline-8-sulfonylamino)acetic acid derivatives as PKM2 modulators.
Caption: Workflow for PKM2 Modulator Discovery.
Protocol: LDH-Coupled PKM2 Activity Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion, measured by the decrease in absorbance at 340 nm, is proportional to PKM2 activity.
Materials:
Recombinant human PKM2 protein
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
Test Compounds: (Quinoline-8-sulfonylamino)acetic acid derivatives dissolved in DMSO
96-well UV-transparent microplate
Plate reader capable of reading absorbance at 340 nm
Procedure:
Prepare Reagents: Prepare fresh solutions of all reagents in the assay buffer.
Compound Plating: Add 1 µL of test compound dilutions (in DMSO) to the wells of the 96-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
Enzyme Addition: Prepare a master mix containing PKM2 enzyme, LDH, and NADH in assay buffer. Add 50 µL of this mix to each well.
Incubation: Incubate the plate at room temperature for 15 minutes to allow compound-enzyme interaction.
Initiate Reaction: Prepare a substrate master mix containing PEP and ADP. Add 50 µL of this mix to each well to start the reaction.
Kinetic Reading: Immediately place the plate in a pre-warmed (30°C) plate reader and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
Data Analysis: Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Normalize the data to controls and plot dose-response curves to determine IC50 (for inhibitors) or EC50 (for activators).
The sulfonamide moiety is a classic pharmacophore known for its ability to inhibit zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs).[6] CAs play a crucial role in pH homeostasis. In the context of cancer, tumor-associated isoforms like CA IX are highly expressed in response to hypoxia and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis.[6]
Mechanism of Action: Zinc-Binding Inhibition
(Quinoline-8-sulfonylamino)acetic acid derivatives are predicted to act as potent CA inhibitors. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing the catalytic water molecule and blocking the enzyme's ability to hydrate carbon dioxide. The quinoline ring can further interact with hydrophobic and hydrophilic residues in the active site cavity, enhancing binding affinity and isoform selectivity.[6]
A study on 8-substituted quinoline-linked sulfonamides demonstrated potent, low nanomolar inhibition against several CA isoforms, including the cytosolic hCA I and II and the membrane-bound hCA IV.[6] This highlights the potential to develop isoform-selective inhibitors for various therapeutic applications, including targeting the tumor-associated hCA IX.
This method measures the inhibition of CA-catalyzed CO2 hydration by monitoring the change in pH using a colorimetric indicator.
Materials:
Purified human CA isoforms (e.g., hCA I, II, IV, IX)
Assay Buffer: 20 mM HEPES (pH 7.4)
pH Indicator: p-Nitrophenol
Substrate: CO2-saturated water
Test Compounds and Standard Inhibitor (Acetazolamide)
Stopped-flow spectrophotometer
Procedure:
Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.
Reagent Loading: Load one syringe with the enzyme solution (containing the test compound or DMSO control and the pH indicator) and the other syringe with the CO2-saturated water.
Reaction Initiation: Rapidly mix the contents of the two syringes. The hydration of CO2 to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator.
Data Acquisition: Record the absorbance change over time.
Data Analysis: The initial rate of the reaction is determined from the slope of the kinetic trace. The inhibitory activity is calculated by comparing the rates in the presence and absence of the compound. IC50 values are determined by fitting the data to a dose-response curve.
Section 3: Targeting Neurodegenerative Disease - Dual Inhibition of MAO and ChE
Neurodegenerative disorders like Alzheimer's disease (AD) are multifactorial, involving complex pathology that includes neurotransmitter depletion and oxidative stress.[7] A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs) that can address multiple aspects of the disease simultaneously. Quinoline-sulfonamide hybrids have recently emerged as potential dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[7]
Mechanistic Rationale
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a cornerstone of current AD therapy.[7]
Monoamine Oxidase Inhibition: MAO-A and MAO-B are involved in the metabolism of monoamine neurotransmitters. Their inhibition can increase neurotransmitter levels and, importantly, reduce the production of reactive oxygen species (ROS) associated with their catalytic cycle, thereby providing neuroprotection.
Recent research has shown that novel quinoline-sulfonamides can exhibit potent, sub-micromolar inhibition of both MAO and ChE enzymes.[7] Molecular docking studies suggest these compounds interact with key amino acid residues in the active sites of these enzymes, primarily through hydrophobic and hydrogen bonding interactions.[7]
Visualizing the Multi-Target Approach
Caption: Dual-target inhibition strategy for Alzheimer's Disease.
Section 4: Potential as Anti-Infective Agents
The quinoline core is present in numerous anti-infective drugs. Derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and parasites.[8][9]
Antibacterial: Quinoline derivatives have been shown to target bacterial proteins like LptA (involved in lipopolysaccharide transport) and Topoisomerase IV (essential for DNA replication), suggesting a multi-target antibacterial effect.[8][10]
Antifungal: Studies on 8-hydroxyquinolines indicate that they can act by disrupting the fungal cell wall and compromising the integrity of the cytoplasmic membrane.[11]
Antiparasitic: 8-Quinolinamines have shown potent activity against Plasmodium falciparum (malaria) and Leishmania, making this scaffold a valuable starting point for developing new anti-infective agents.[9]
While specific studies on (Quinoline-8-sulfonylamino)acetic acid are needed, the extensive literature on related quinoline compounds strongly supports its evaluation against a panel of clinically relevant pathogens.
Summary of Potential Targets and Data
Therapeutic Area
Primary Target(s)
Mechanism of Action
Key Supporting Evidence
Oncology
Pyruvate Kinase M2 (PKM2)
Allosteric Modulation (Activation or Inhibition)
Reduced pyruvate levels and selective cytotoxicity in A549 lung cancer cells.[3][5]
Oncology, Glaucoma
Carbonic Anhydrases (CA I, II, IV, IX)
Zinc-Binding Inhibition
Low nanomolar inhibition of multiple hCA isoforms by related sulfonamides.[6]
Neurodegeneration
MAO-A, MAO-B, AChE, BChE
Dual Enzyme Inhibition
Sub-micromolar IC50 values for quinoline-sulfonamide hybrids against both enzyme classes.[7]
Infectious Disease
Bacterial Topoisomerase IV, LptA; Fungal Cell Wall/Membrane
Multi-Target Inhibition; Membrane Disruption
Broad-spectrum activity of quinoline derivatives against G+/G- bacteria, fungi, and parasites.[8][9][11]
Conclusion
The (Quinoline-8-sulfonylamino)acetic acid scaffold and its derivatives represent a versatile and promising class of compounds with the potential to address multiple unmet medical needs. The existing body of research strongly points towards key therapeutic targets in cancer metabolism (PKM2), pH regulation (Carbonic Anhydrases), neurodegeneration (MAO, ChE), and infectious diseases. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers to further explore, validate, and optimize this chemical series for future drug development endeavors.
References
Benchchem. Quinolin-8-ylmethanesulfonamide Derivatives: A Technical Guide to their Therapeutic Potential.
Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. Available from: [Link]
Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available from: [Link]
Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate. Available from: [Link]
Kumar, A., et al. (Year not available). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
Khan, I., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances. Available from: [Link]
Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. Available from: [Link]
Puri, S. K., et al. (Year not available). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry. Available from: [Link]
Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available from: [Link]
Hussaini, S. M. A. (2016). Therapeutic significance of quinolines: a patent review (2013-2015). Expert Opinion on Therapeutic Patents, 26(10), 1201-1221. Available from: [Link]
de Paula, C. B. V., et al. (Year not available). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Revista Brasileira de Farmacognosia. Available from: [Link]
An In-Depth Technical Guide to the In Silico Modeling of (Quinoline-8-sulfonylamino)acetic Acid Protein Binding
This document provides a comprehensive, technically-grounded methodology for the in silico investigation of protein binding for the small molecule (Quinoline-8-sulfonylamino)acetic acid. Designed for researchers, computa...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive, technically-grounded methodology for the in silico investigation of protein binding for the small molecule (Quinoline-8-sulfonylamino)acetic acid. Designed for researchers, computational chemists, and drug development professionals, this guide eschews a rigid template in favor of a logical, causality-driven workflow. We will proceed from foundational principles and system preparation through advanced simulation and analysis techniques. Each protocol is presented as a self-validating system, emphasizing not just the procedural steps but the scientific rationale that underpins them, ensuring technical accuracy and field-proven insight.
Preamble: Defining the Challenge and Strategy
(Quinoline-8-sulfonylamino)acetic acid is a distinct chemical entity whose specific protein-binding partners are not extensively documented in publicly available literature.[1][2] However, the quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in molecules that target protein kinases.[3][4][5][6] Therefore, this guide will present a universally applicable in silico workflow. We will use a representative protein kinase as a case study to demonstrate the methodology, from initial binding pose prediction to the quantitative estimation of binding affinity. This approach provides a robust framework that can be adapted to any protein target identified for this ligand in the future.
Foundational Stage: Target Identification and System Preparation
The validity of any in silico model is contingent upon the quality of the initial inputs. This section details the critical preparatory steps for both the protein target and the ligand.
Strategy for Protein Target Identification
While we will proceed with a representative kinase, a real-world project would begin with target identification. The primary strategies include:
Analog-Based Searching: Searching literature and databases for established protein targets of structurally similar quinoline-based compounds.[3][6]
Reverse Docking/Pharmacophore Screening: Screening the structure of (Quinoline-8-sulfonylamino)acetic acid against a library of known protein binding sites to identify potential targets.[7]
Chemoproteomics & Transcriptomics: Utilizing experimental and computational techniques that correlate compound treatment with changes in protein stability or gene expression to infer binding targets.[8][9][10]
For the purposes of this guide, we will select a well-characterized protein kinase with an available high-resolution crystal structure from the Protein Data Bank (PDB) as our representative receptor.
Ligand Preparation Protocol
The ligand must be converted into a three-dimensional, energetically minimized structure with appropriate atomic charges.
Protocol 2.2: Ligand Preparation for Simulation
Generate 2D Structure: Draw the molecule, (Quinoline-8-sulfonylamino)acetic acid (C₁₁H₁₀N₂O₄S), in a chemical sketcher (e.g., ChemDraw or MarvinSketch).
Convert to 3D: Use the tool's built-in functionality to generate an initial 3D conformation.
Geometric Optimization: Perform an initial energy minimization using a quantum mechanics (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step ensures a low-energy, physically realistic starting conformation.
Charge Calculation: Assign partial atomic charges. For subsequent molecular dynamics simulations, it is crucial to use a charging scheme compatible with the chosen protein force field. The restrained electrostatic potential (RESP) fitting method is a high-quality option that derives charges from quantum mechanical calculations.
Save in Appropriate Format: Save the final structure in a format suitable for docking and MD software, such as .mol2 or .sdf, ensuring that atom types and charges are correctly assigned.
Protein Preparation Protocol
Crystal structures obtained from the PDB are raw experimental data and must be meticulously cleaned and prepared.[11][12]
Protocol 2.3: Receptor Preparation for Simulation
Fetch Structure: Download the desired protein structure from the PDB database (e.g., by fetching the PDB ID in visualization software like UCSF Chimera).[13]
Clean the PDB File:
Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands or ions not relevant to the binding study. The rationale is to simulate the binding event in a controlled environment.
If the protein is a multimer, retain only the biologically relevant monomer or complex for the simulation.
Structural Correction:
Check for and repair any missing atoms or residues using tools like SWISS-MODEL or the built-in functionalities of molecular modeling suites.[14]
Model in missing loops if they are distant from the binding site; if they are near the active site, the validity of the structure for docking may be compromised.
Protonation: Add hydrogen atoms to the structure. This is a critical step, as hydrogen atoms are typically not resolved in X-ray crystallography but are essential for hydrogen bonding and correct electrostatics. The protonation state of titratable residues (His, Asp, Glu) at a given pH (typically 7.4) must be correctly assigned.
Energy Minimization: Perform a brief, constrained energy minimization on the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation process while preserving the overall crystal structure.
Core Methodology I: Molecular Docking for Pose Prediction
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction via a scoring function.[14][15] It serves as the primary tool for generating a plausible 3D model of the protein-ligand complex.
Molecular Docking Workflow
Caption: Workflow for setting up and running an MD simulation.
Detailed Protocol: MD Simulation with GROMACS
GROMACS is a high-performance and widely used engine for MD simulations.
[16][17][18]
Protocol 4.2: GROMACS Simulation of a Protein-Ligand Complex
System Topology:
Protein: Generate a topology for the protein using a standard force field like CHARMM36 or AMBER. The choice of force field is critical as it defines the potential energy function of the system. These are well-parameterized for biological macromolecules.
Ligand: Generate parameters for the (Quinoline-8-sulfonylamino)acetic acid ligand that are compatible with the protein force field. The CGenFF server is an excellent resource for generating CHARMM-compatible parameters.
[18] * Combine: Merge the protein and ligand topologies and coordinate files into a single system.
[19]2. System Solvation: Place the complex in a periodic simulation box (e.g., a cubic or dodecahedron box) and solvate it with a pre-equilibrated water model (e.g., TIP3P). Ensure a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
Ionization: Add ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system. This is mandatory for many algorithms used to calculate long-range electrostatics, such as Particle Mesh Ewald (PME).
[16]4. Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes or bad contacts in the initial system.
Equilibration (Self-Validation): This two-step process ensures the system reaches the desired temperature and pressure before data collection. It is a crucial self-validation step.
NVT Ensemble (Canonical): Equilibrate the system for a short period (e.g., 100 ps) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute while keeping the temperature constant. Verify that the system temperature stabilizes around the target value.
NPT Ensemble (Isothermal-Isobaric): Equilibrate further (e.g., 1 ns) to stabilize the pressure and density of the system, again with position restraints. [16]Verify that pressure and density have reached a plateau.
Production Run: Remove the position restraints and run the production simulation for a duration sufficient to sample the conformational space of interest (e.g., 100-500 ns).
Trajectory Analysis: Analyze the resulting trajectory for metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific interactions like hydrogen bonds over time.
Core Methodology III: Binding Free Energy Calculation
To obtain a more accurate, quantitative estimate of binding affinity, we can use post-processing methods on the MD simulation trajectory.
[20][21]
MM/PBSA and MM/GBSA Methods
Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are popular end-point methods that calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.
[22]
Thermodynamic Cycle for Binding Free Energy
Caption: Thermodynamic cycle used in end-point free energy methods.
Protocol 5.2: MM/PBSA Calculation
Trajectory Extraction: From the full MD trajectory of the complex, extract snapshots at regular intervals (e.g., every 100 ps), ensuring to remove the periodic boundary conditions.
Generate Topologies: Create three separate topology files: one for the complex, one for the protein alone, and one for the ligand alone.
Calculate Energy Components: For each snapshot, use a tool like GROMACS' gmx_MMPBSA to calculate:
ΔE_MM: The molecular mechanics energy in the gas phase (van der Waals + electrostatic).
ΔG_solv: The solvation free energy, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model. This is the sum of the polar and nonpolar contributions.
Compute Binding Free Energy: The final binding free energy is calculated as:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Note: The entropy term (TΔS) is computationally expensive and often omitted, yielding a relative binding energy rather than an absolute one. This is often sufficient for ranking compounds.
[22]
Data Presentation: Binding Free Energy Components
Presenting the decomposed energy terms provides insight into the driving forces of binding.
Energy Component
Average Value (kJ/mol)
Standard Deviation
Van der Waals
-180.5
15.2
Electrostatic
-95.3
20.1
Polar Solvation
155.8
18.5
Nonpolar Solvation (SASA)
-22.1
1.5
Binding Energy (ΔG)
-142.1
25.6
Conclusion
This guide has outlined a robust, multi-stage in silico workflow for characterizing the binding of (Quinoline-8-sulfonylamino)acetic acid to a protein target. By progressing from rapid, broad-sampling methods like molecular docking to more rigorous, dynamic assessments with MD simulations and binding free energy calculations, researchers can build a comprehensive, high-confidence model of the molecular recognition event. The emphasis on causality and self-validation at each stage is designed to ensure that the generated data is not only predictive but also scientifically sound. Ultimately, these computational insights must be used to generate hypotheses that are tested and validated through experimental biophysical and biochemical assays.
References
Gapsys, V., Michielssens, S., Seeliger, D., & de Groot, B. L. (2015). Calculation of binding free energies. Methods in Molecular Biology, 1215, 429-456. [Link]
Salmaso, V., & Moro, S. (2018). Molecular Docking Tutorial. Department of Pharmaceutical and Pharmacological Sciences, University of Padova. [Link]
Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual Review of Biophysics, 46, 531-558. [Link]
Su, Y., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 24(1), 225-237. [Link]
Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. [Link]
Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes. YouTube. [Link]
Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. Yale University. [Link]
Docswiki. (2019). Calculating binding free energy using the FSA method. Docswiki. [Link]
Verma, A. (2025). Computational Simulations in Drug Discovery: Modeling Protein Folding and Drug Binding. Journal of Drug and Alcohol Research. [Link]
Aldeghi, M., et al. (2018). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling, 58(12), 2455-2474. [Link]
Karimi, M., et al. (2019). Deep Learning in Drug Design: Protein-Ligand Binding Affinity Prediction. IEEE Access, 7, 57823-57833. [Link]
Linsky, M. (2017). Computational Design of Small Molecule Binding Proteins. University of Washington. [Link]
Pinzi, L., & Rastelli, G. (2019). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 24(21), 3875. [Link]
Ibrar, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4058. [Link]
G. de Brevern, A., & B. de la Vega, P. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]
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Khan, S., et al. (2020). Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation. Pakistan Journal of Pharmaceutical Sciences, 33(1), 287-294. [Link]
Singh, P., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5122. [Link]
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Sultan, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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Khan, A., et al. (2017). The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. Computational Biology and Chemistry, 67, 181-189. [Link]
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The Emergence of (Quinoline-8-sulfonylamino)acetic Acid Derivatives as Potent Modulators of Pyruvate Kinase M2
A Technical Guide for Drug Discovery Professionals Foreword: Targeting the Metabolic Engine of Cancer The reprogramming of cellular metabolism is a cornerstone of cancer biology. Unlike their healthy counterparts, cancer...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Drug Discovery Professionals
Foreword: Targeting the Metabolic Engine of Cancer
The reprogramming of cellular metabolism is a cornerstone of cancer biology. Unlike their healthy counterparts, cancer cells exhibit a profound reliance on aerobic glycolysis, a phenomenon termed the Warburg effect. This metabolic shift, characterized by increased glucose uptake and lactate production even in the presence of oxygen, is orchestrated by key enzymatic players. Among them, the M2 isoform of pyruvate kinase (PKM2) has emerged as a critical regulator and a compelling therapeutic target. This guide provides an in-depth technical exploration of a promising class of PKM2 modulators: (Quinoline-8-sulfonylamino)acetic acid and its derivatives. We will dissect their discovery, mechanism of action, and the experimental frameworks used to validate their therapeutic potential, offering a comprehensive resource for researchers in oncology and drug development.
The Rationale for PKM2 Modulation in Oncology
Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] While most differentiated tissues express the constitutively active M1 isoform (PKM1), cancer cells predominantly express the M2 isoform.[2] PKM2 is unique in its ability to exist in two distinct conformational states: a highly active tetramer and a less active dimer.[3] This equilibrium is the lynchpin of its regulatory role in cancer metabolism.
The less active dimeric form of PKM2 slows the conversion of PEP to pyruvate, leading to an accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway and the serine biosynthesis pathway, to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[1][4] Therefore, shifting the equilibrium of PKM2 towards its active tetrameric state with small molecule activators presents a novel therapeutic strategy to counteract the Warburg effect and starve cancer cells of essential building blocks.
Conversely, inhibiting PKM2 could also be a viable strategy, as it would completely halt the final step of glycolysis, leading to a catastrophic energy deficit in cancer cells that are highly dependent on this pathway. The quinoline-8-sulfonamide scaffold has yielded compounds with both activating and inhibiting activities, highlighting its versatility.
Discovery and Synthesis of the Quinoline-8-Sulfonamide Scaffold
The journey towards identifying (Quinoline-8-sulfonylamino)acetic acid and its analogs as PKM2 modulators began with the exploration of chemical scaffolds capable of interacting with the allosteric sites of the enzyme. The quinoline-8-sulfonamide core was identified as a privileged structure, amenable to synthetic modification and capable of forming key interactions within the PKM2 protein.[5]
General Synthetic Approach
The synthesis of quinoline-8-sulfonamide derivatives is often achieved through a multi-step process. A common route involves the reaction of a substituted quinoline sulfonyl chloride with a variety of amines to generate a library of sulfonamides.[6] More complex derivatives, such as those incorporating a 1,2,3-triazole moiety, have been synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and efficient click chemistry reaction.[3]
Representative Synthetic Protocol: Synthesis of N-substituted-Quinoline-8-sulfonamides
The following protocol outlines a generalizable method for the synthesis of N-substituted quinoline-8-sulfonamides, which is a foundational step for creating derivatives like (Quinoline-8-sulfonylamino)acetic acid.
Step 1: Synthesis of Quinoline-8-sulfonyl chloride
React 8-aminoquinoline with sodium nitrite in the presence of hydrochloric acid at 0-5°C to form the diazonium salt.
In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.
Add the cold diazonium salt solution to the sulfur dioxide solution to yield quinoline-8-sulfonyl chloride.
Purify the product by recrystallization or column chromatography.
Step 2: Sulfonamide Formation
Dissolve quinoline-8-sulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
Add the desired amine (e.g., an amino acid ester for subsequent hydrolysis to the acetic acid derivative) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
Perform an aqueous workup to remove excess reagents and byproducts.
Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline-8-sulfonamide derivative.
Mechanism of Action: Allosteric Activation of PKM2
The primary mechanism by which (Quinoline-8-sulfonylamino)acetic acid derivatives, such as the well-characterized "compound 9", exert their effects is through the allosteric activation of PKM2.[7] These compounds bind to a specific pocket at the dimer-dimer interface of PKM2, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1][4]
This binding event induces a conformational change that stabilizes the highly active tetrameric state of the enzyme.[1] A key feature of these quinolone sulfonamide activators is their remarkably slow off-rate, leading to sustained activation of PKM2 within the cell.[7] This persistent activation effectively "locks" PKM2 in its active conformation, forcing a metabolic shift away from anabolism and towards catabolism.
Experimental Validation and Characterization
A multi-faceted experimental approach is necessary to fully characterize the activity and therapeutic potential of quinoline-8-sulfonamide PKM2 modulators. This involves a combination of in silico modeling, biochemical assays, and cell-based functional assays.
In Silico Modeling
Molecular docking and molecular dynamics simulations are instrumental in the initial design and optimization of these compounds. These computational techniques predict the binding affinity and mode of interaction of the sulfonamide derivatives with the PKM2 allosteric site.
Compound Derivative
Target Protein (PDB ID)
Predicted Binding Free Energy (ΔG, kcal/mol)
9a
PKM2 (4G1N)
-10.72
9b
PKM2 (4G1N)
-10.58
9c
PKM2 (4G1N)
-10.49
9d
PKM2 (4G1N)
-10.33
9e
PKM2 (4G1N)
-10.19
Biochemical Assays for PKM2 Activity
The direct effect of the compounds on PKM2 enzymatic activity is quantified using biochemical assays. The lactate dehydrogenase (LDH)-coupled assay is a widely used, non-radioactive, spectrophotometric method.[4][8]
Reagents:
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
Substrates: Phosphoenolpyruvate (PEP), ADP
Coupling Enzyme: Lactate Dehydrogenase (LDH)
Cofactor: NADH
Test Compound: Quinoline-8-sulfonamide derivative
Enzyme: Recombinant human PKM2
Procedure:
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
Add the test compound at various concentrations.
Initiate the reaction by adding recombinant PKM2.
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
Calculate the rate of the reaction to determine PKM2 activity.
Data Analysis:
Plot PKM2 activity as a function of compound concentration to determine the AC₅₀ (the concentration at which 50% of maximal activation is achieved).
A representative quinolone sulfonamide activator, compound 9, demonstrated potent activation of purified PKM2 with an AC₅₀ of 45 nM.[7]
Cellular Assays for On-Target Activity and Phenotypic Effects
To confirm that the biochemical activity translates to a cellular context, a series of cell-based assays are employed.
The on-target activity of the compounds in cells can be confirmed by treating cancer cell lines (e.g., A549 lung carcinoma) with the modulator, followed by cell lysis and measurement of pyruvate kinase activity in the lysate.[7]
The metabolic consequences of PKM2 activation are assessed by measuring key metabolites. A significant reduction in intracellular pyruvate levels is indicative of PKM2 modulation.[3] Furthermore, PKM2 activation has been shown to reduce the flow of glucose-derived carbon into the serine biosynthesis pathway.[7]
The ultimate therapeutic goal is to inhibit cancer cell growth. The anti-proliferative effects of quinoline-8-sulfonamide derivatives are evaluated using standard cell viability assays (e.g., MTT, CellTiter-Glo) across a panel of cancer cell lines. A key finding for this class of compounds is that their anti-proliferative activity is profoundly enhanced under conditions of serine deprivation, a state referred to as serine auxotrophy.[7]
Visualizing the Impact: Pathways and Workflows
PKM2 Signaling in Cancer Metabolism
Caption: A streamlined workflow for the discovery and validation of novel PKM2 modulators.
Future Directions and Conclusion
The discovery of (Quinoline-8-sulfonylamino)acetic acid and its derivatives as potent PKM2 activators has provided a valuable tool for both basic research and therapeutic development. The profound synthetic lethality observed when combining PKM2 activation with serine deprivation opens up new avenues for combination therapies in oncology.
[7]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this chemical class to improve their drug-like characteristics. Further investigation into the precise structural determinants of activation versus inhibition within the quinoline-8-sulfonamide scaffold will also be crucial for developing next-generation PKM2 modulators.
References
Parnell, K. M., et al. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. Cell Chemical Biology, 19(9), 1187-1198. [Link]
Vander Heiden, M. G. (2017). PKM2, a Central Point of Regulation in Cancer Metabolism. Genes & Cancer, 8(9-10), 667-674. [Link]
Upadhyay, S. (2025). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Bio-protocol, 15(16), e5415. [Link]
Boxer, M. B., et al. (2010). Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Journal of Medicinal Chemistry, 53(3), 1048-1052. [Link]
Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]
Thacker, P., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1234-1241. [Link]
Astex Pharmaceuticals. (n.d.). Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. [Link]
Chrobak, E., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. [Link]
Shaikh, P., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed Central. [Link]
Vander Heiden, M. G., et al. (2010). Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PubMed Central. [Link]
Singh, A., et al. (2022). Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents. PubMed Central. [Link]
ResearchGate. (2025). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics Graphical overview. [Link]
ResearchGate. (2019). General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). [Link]
Christofk, H. R., et al. (2008). The M2 splice isoform of pyruvate kinase is important for cancer metabolism and tumour growth. Nature, 452(7184), 230–233. [Link]
ResearchGate. (2023). Molecular structures of novel 8-quinolinesulfonamide derivatives (9a–e) as potential PKM2 modulators. [Link]
ResearchGate. (2023). (PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
An In-Depth Technical Guide to the Structure-Activity Relationship of Quinoline-8-Sulfonylamino Acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of quinoline-8-sulf...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of quinoline-8-sulfonylamino acetic acid analogs. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide linkage at the 8-position, coupled with an amino acetic acid moiety, offers a versatile platform for designing novel compounds with tailored pharmacological profiles. This document delves into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the activity of this promising class of molecules.
The Quinoline-8-Sulfonamide Scaffold: A Foundation for Diverse Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a rigid and aromatic framework capable of engaging in various interactions with biological targets. The sulfonamide group (SO₂NH) is a key pharmacophore found in a multitude of approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites. When appended to the 8-position of the quinoline core, the resulting quinoline-8-sulfonamide scaffold has been investigated for a range of therapeutic applications.
Recent studies have highlighted the potential of quinoline-8-sulfonamide derivatives as modulators of key cellular targets. For instance, certain analogs have been identified as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer metabolism, showcasing their potential as anticancer agents.[3] The versatility of this scaffold allows for substitutions at various positions on the quinoline ring, offering a powerful tool for fine-tuning the biological activity and pharmacokinetic properties of the resulting compounds.
Core Synthesis Strategy: Building the Quinoline-8-Sulfonylamino Acetic Acid Backbone
The synthesis of quinoline-8-sulfonylamino acetic acid analogs typically commences with the commercially available quinoline-8-sulfonyl chloride. This key intermediate serves as the anchor for introducing the amino acid moiety. The general synthetic pathway can be dissected into two principal steps: sulfonamide bond formation and ester hydrolysis.
Experimental Protocol: Synthesis of Quinoline-8-Sulfonylamino Acetic Acid
Step 1: Synthesis of Ethyl (Quinolin-8-ylsulfonamido)acetate
Reaction Setup: To a solution of glycine ethyl ester hydrochloride (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Addition of Quinoline-8-Sulfonyl Chloride: Slowly add a solution of quinoline-8-sulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl (quinolin-8-ylsulfonamido)acetate.
Step 2: Hydrolysis to Quinoline-8-Sulfonylamino Acetic Acid
Reaction Setup: Dissolve the purified ethyl (quinolin-8-ylsulfonamido)acetate (1.0 equivalent) in a mixture of a suitable organic solvent (e.g., THF or ethanol) and an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents).
Reaction Progression: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.
Work-up: Once the hydrolysis is complete, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).
Isolation: The resulting precipitate, quinoline-8-sulfonylamino acetic acid, can be collected by filtration, washed with cold water, and dried under vacuum.
Caption: General synthetic workflow for quinoline-8-sulfonylamino acetic acid.
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of quinoline-8-sulfonylamino acetic acid analogs can be systematically modulated by making structural modifications to three key regions: the quinoline ring, the sulfonylamino linker, and the acetic acid moiety. While comprehensive SAR studies on this specific class are emerging, we can infer key principles from related quinoline-based compounds.
Modifications of the Quinoline Ring
Substituents on the quinoline ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkoxy, alkyl groups) can alter the pKa of the quinoline nitrogen and the sulfonamide proton, which may be crucial for target binding.
Lipophilicity: The overall lipophilicity of the molecule, a key determinant of cell permeability and pharmacokinetic properties, can be fine-tuned by adding hydrophobic or hydrophilic substituents to the quinoline core.
Steric Hindrance: The size and position of substituents can introduce steric hindrance that may either enhance or diminish binding affinity to a target protein by influencing the compound's ability to adopt the optimal conformation for binding.
The Role of the Sulfonylamino Linker
The sulfonamide linker is not merely a spacer; it plays a critical role in orienting the quinoline and amino acid moieties and participates in key hydrogen bonding interactions. The acidity of the sulfonamide N-H can be modulated by substituents on the quinoline ring, which in turn can affect its binding properties.
Variations in the Amino Acetic Acid Moiety
The acetic acid portion of the molecule provides a carboxylic acid group, which is often a key feature for interacting with biological targets, particularly as a mimic of a natural substrate or for forming salt bridges with basic residues in an active site.
Alkyl Substitutions: Introducing alkyl groups on the α-carbon of the acetic acid moiety (e.g., replacing glycine with alanine, valine, etc.) can introduce steric bulk and alter the conformational flexibility of this side chain. This can lead to improved binding by filling hydrophobic pockets in the target protein or, conversely, decreased activity due to steric clashes.
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteric groups, such as tetrazoles, can modulate the acidity and metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles.
Caption: Key structural regions for SAR studies.
Biological Evaluation: From In Vitro Assays to Cellular Models
A thorough evaluation of the biological activity of newly synthesized quinoline-8-sulfonylamino acetic acid analogs is crucial to establish a robust SAR. This typically involves a tiered approach, starting with in vitro enzyme or receptor binding assays, followed by cell-based assays to assess cellular potency and mechanism of action.
In Vitro Enzyme Inhibition Assays
For analogs designed as enzyme inhibitors, determining the half-maximal inhibitory concentration (IC₅₀) is a primary objective. This is often achieved using biochemical assays that measure the enzyme's activity in the presence of varying concentrations of the inhibitor.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of the compounds. These assays can measure various endpoints, including:
Cell Viability/Cytotoxicity: Assays such as the MTT or CellTiter-Glo® assay are used to determine the concentration at which the compounds inhibit cell growth or induce cell death.
Target Engagement: Cellular thermal shift assays (CETSA) or reporter gene assays can be employed to confirm that the compound is interacting with its intended target within the cell.
Downstream Signaling: For compounds targeting specific signaling pathways, western blotting or ELISA can be used to measure the levels of key downstream proteins or phosphoproteins.
Future Directions and Therapeutic Potential
The quinoline-8-sulfonylamino acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:
Systematic SAR Exploration: A more comprehensive and systematic exploration of substitutions at all three key regions of the molecule is needed to build a detailed understanding of the SAR for various biological targets.
Target Identification and Validation: For compounds with interesting phenotypic effects, target deconvolution studies will be essential to identify their molecular mechanism of action.
Pharmacokinetic Optimization: Lead compounds with potent biological activity will require further optimization of their ADME (absorption, distribution, metabolism, and excretion) properties to ensure they are suitable for in vivo studies.
By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the quinoline-8-sulfonylamino acetic acid scaffold holds significant potential for the discovery of new and effective drugs for a range of diseases.
References
Kubiński, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]
Patel, H. M., et al. (2013). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Der Pharma Chemica, 5(4), 118-123.
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences.
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476. [Link]
Kowalski, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4948. [Link]
Verma, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]
Synthesis of (Quinoline-8-sulfonylamino)acetic acid: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of (Quinoline-8-sulfonylamino)acetic acid, a molecule of interest in medicinal chemistry and drug development. The protocol herein is constructed f...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This document provides a comprehensive guide for the synthesis of (Quinoline-8-sulfonylamino)acetic acid, a molecule of interest in medicinal chemistry and drug development. The protocol herein is constructed from established, fundamental organic chemistry principles, detailing a two-step synthetic pathway. The synthesis commences with the preparation of the key intermediate, quinoline-8-sulfonyl chloride, followed by its reaction with glycine under Schotten-Baumann conditions to yield the target compound. This guide offers in-depth technical explanations for each procedural step, safety precautions, and methods for purification and characterization, designed for researchers and professionals in the field of chemical synthesis.
Introduction
(Quinoline-8-sulfonylamino)acetic acid belongs to the class of N-sulfonylated amino acids, a structural motif present in a variety of biologically active compounds. The quinoline moiety is a well-known pharmacophore found in numerous therapeutic agents, while the sulfonamide linkage is a critical functional group in many marketed drugs. The combination of these features with an amino acid backbone makes this molecule a compelling target for synthetic chemists exploring new therapeutic leads.
This application note details a robust and reproducible protocol for the synthesis of (Quinoline-8-sulfonylamino)acetic acid. The described methodology is based on the classic Schotten-Baumann reaction, a reliable method for the acylation of amines.[1] The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques.
Synthetic Pathway Overview
The synthesis of (Quinoline-8-sulfonylamino)acetic acid is achieved through a two-step process. The first step involves the synthesis of the key electrophile, quinoline-8-sulfonyl chloride. The second step is the nucleophilic attack of the amino group of glycine on the sulfonyl chloride, forming the desired sulfonamide bond.
Application Note: High-Throughput Screening for Novel Enzyme Modulators Using (Quinoline-8-sulfonylamino)acetic acid
Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[1][2] The quinoline scaffo...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This application note details a robust and validated methodology for utilizing (Quinoline-8-sulfonylamino)acetic acid and its analogs in a high-throughput screening campaign to identify potent enzyme inhibitors. We present a fluorescence-based biochemical assay as a primary screening platform, followed by orthogonal validation and counter-screening strategies to ensure data integrity and eliminate common sources of assay interference.[6][7][8]
Introduction: The Quinoline Scaffold as a Source of Bioactive Molecules
The quinoline ring system is a versatile heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[3][5] Its derivatives have been successfully developed as drugs for a variety of diseases, underscoring the importance of this structural motif in drug discovery.[4] Notably, quinoline-based molecules have been identified as potent inhibitors of various enzymes, including kinases, demethylases, and proteases, making them attractive candidates for targeted therapies.[9][10][11] (Quinoline-8-sulfonylamino)acetic acid (QSAA) represents a promising, yet underexplored, member of this family. Its unique sulfonylamino-acetic acid side chain presents opportunities for novel interactions within enzyme active sites. This application note outlines a comprehensive HTS workflow to assess the potential of a QSAA-based compound library against a representative enzyme target.
Assay Principle and Design for High-Throughput Screening
The selection of an appropriate assay is critical for the success of any HTS campaign.[12] For the initial identification of enzyme inhibitors from a large compound library, fluorescence-based assays offer high sensitivity, a broad dynamic range, and compatibility with automation.[7][8][13] Here, we describe a generic fluorescence polarization (FP) assay, a powerful homogeneous technique for monitoring molecular interactions in real-time.[14]
The principle of the fluorescence polarization assay is as follows:
A fluorescently labeled ligand (tracer) with a low molecular weight is designed to bind to the active site of the target enzyme.
When the tracer is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value upon excitation with polarized light.
Upon binding to the much larger enzyme, the tracer's tumbling is significantly slowed, leading to a high fluorescence polarization value.
In the presence of a competitive inhibitor, such as a hit compound from the QSAA library, the tracer is displaced from the enzyme's active site. This displacement leads to a decrease in the fluorescence polarization signal, which is proportional to the inhibitory activity of the compound.[14]
This "mix-and-read" format is highly amenable to HTS, minimizing assay steps and maximizing throughput.[15]
Experimental Workflow for a (Quinoline-8-sulfonylamino)acetic acid HTS Campaign
The following diagram illustrates the key stages of a typical HTS campaign for the identification of enzyme inhibitors.
Caption: High-throughput screening workflow for enzyme inhibitor discovery.
This protocol is designed for a 384-well plate format. All additions should be performed using automated liquid handling systems to ensure precision and reproducibility.
Materials:
Target Enzyme (e.g., a protein kinase)
Fluorescently Labeled Tracer (specific to the enzyme)
(Quinoline-8-sulfonylamino)acetic acid (QSAA) Compound Library (dissolved in DMSO)
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
Positive Control (a known inhibitor of the target enzyme)
Negative Control (DMSO)
384-well, low-volume, black microplates
Protocol:
Compound Plating: Dispense 50 nL of each compound from the QSAA library (at a stock concentration of 10 mM in DMSO) into the appropriate wells of the 384-well plate. For control wells, dispense 50 nL of the positive control or DMSO.
Enzyme Addition: Add 10 µL of the target enzyme solution (at a 2X final concentration in assay buffer) to all wells.
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
Tracer Addition: Add 10 µL of the fluorescently labeled tracer solution (at a 2X final concentration in assay buffer) to all wells.
Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
Dose-Response and IC50 Determination
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).
Protocol:
Serial Dilution: Prepare a 10-point serial dilution of the hit compounds in DMSO.
Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well plate.
Assay Execution: Follow steps 2-6 of the primary HTS protocol.
Data Analysis: Plot the fluorescence polarization signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Analysis and Interpretation
The quality and reliability of HTS data are assessed using statistical parameters such as the Z'-factor.[9] A Z'-factor between 0.5 and 1.0 is indicative of a robust and reliable assay.
Parameter
Formula
Acceptance Criteria
Z'-Factor
1 - (3 * (σpos + σneg)) / |μpos - μneg|
≥ 0.5
Signal-to-Background (S/B)
μneg / μpos
> 2
Coefficient of Variation (%CV)
(σ / μ) * 100
< 10%
μpos and σpos are the mean and standard deviation of the positive control, respectively. μneg and σneg are the mean and standard deviation of the negative control, respectively.
Orthogonal and Counter-Screening Strategies
To eliminate false positives, which are a common challenge in HTS, it is crucial to perform orthogonal and counter-screens.[1]
Orthogonal Assay: This involves testing the hit compounds in a different assay format that relies on a distinct detection technology (e.g., a luminescence-based or absorbance-based assay). This helps to confirm that the observed activity is not an artifact of the primary assay technology.
Counter-Screen: A counter-screen is designed to identify compounds that interfere with the assay components rather than the biological target. For fluorescence-based assays, this includes screening for autofluorescent compounds or quenchers.
Application of (Quinoline-8-sulfonylamino)acetic acid and its Analogs in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology The quinoline scaffold is a privileged structure in medicinal chemistry, formin...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] In oncology, quinoline derivatives have garnered significant attention for their potential as anticancer agents, with some already in clinical use.[2] These compounds exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases, interference with DNA repair pathways, and modulation of key metabolic enzymes that are critical for tumor growth and proliferation.[1][3]
This document focuses on a specific class of these compounds, quinoline-8-sulfonamide derivatives, as exemplified by recent research into their role as modulators of pyruvate kinase M2 (PKM2).[4] PKM2 is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in cancer metabolism.[5] By targeting PKM2, these compounds represent a promising strategy for selectively disrupting the metabolic processes that fuel cancer cell proliferation.[4]
Herein, we provide detailed application notes and protocols for the in vitro evaluation of quinoline-8-sulfonamide derivatives in cancer cell lines. These guidelines are designed to equip researchers with the necessary methodologies to assess the cytotoxic effects, induction of apoptosis, and impact on cell cycle progression of these novel compounds.
Mechanism of Action: Targeting Cancer Metabolism through PKM2 Modulation
Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. PKM2 is a critical regulator of this metabolic shift.[5] Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2, influencing its enzymatic activity and consequently impacting cancer cell metabolism.[4] The modulation of PKM2 can lead to a reduction in ATP production and the shunting of glycolytic intermediates into biosynthetic pathways, thereby impeding cancer cell growth and proliferation.[4]
A recent study highlighted a specific quinoline-8-sulfonamide derivative, compound 9a, which demonstrated the ability to reduce intracellular pyruvate levels in A549 lung cancer cells, consistent with the modulation of PKM2.[5] This targeted disruption of cancer cell metabolism underscores the therapeutic potential of this class of compounds.
Signaling Pathway: Impact of Quinoline-8-Sulfonamide Derivatives on Cancer Cell Metabolism
Caption: Modulation of PKM2 by quinoline-8-sulfonamide analogs disrupts glycolysis, leading to reduced ATP and biosynthetic precursors, ultimately inducing cell cycle arrest and apoptosis.
Data Presentation: In Vitro Cytotoxicity of a Lead Quinoline-8-Sulfonamide Derivative
The anti-proliferative activity of novel compounds is a critical initial assessment in cancer drug discovery.[6] The half-maximal inhibitory concentration (IC50) is a quantitative measure used to determine the potency of a compound in inhibiting a specific biological or biochemical function.[7] The following table summarizes the cytotoxic activity of a representative quinoline-8-sulfonamide derivative, compound 9a, across a panel of human cancer cell lines.[8]
Compound
Cancer Cell Line
Cell Type
IC50 (µM)
Compound 9a
A549
Lung Cancer
496
C32
Amelanotic Melanoma
520
COLO829
Melanotic Melanoma
376
MDA-MB-231
Triple-Negative Breast Cancer
609
U87-MG
Glioblastoma Multiforme
756
Data sourced from a study on quinoline-8-sulfonamide derivatives as PKM2 inhibitors.[8]
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of (Quinoline-8-sulfonylamino)acetic acid and its analogs. These are generalized protocols that can be adapted based on the specific cell lines and experimental conditions.[9]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[7]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Cancer cell lines of interest
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Trypsin-EDTA
Phosphate-buffered saline (PBS)
96-well plates
(Quinoline-8-sulfonylamino)acetic acid analog (stock solution in DMSO)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader
Protocol:
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[7]
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
Workflow: Cell Viability (MTT) Assay
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10]
Cell Treatment: Seed cells in a T25 culture flask and treat with the quinoline-8-sulfonamide derivative at the desired concentration and for the appropriate duration.[11]
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.[10]
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Viable cells: Annexin V-negative and PI-negative.[10]
Early apoptotic cells: Annexin V-positive and PI-negative.[10]
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[14] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[15] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[14]
Materials:
Treated and untreated cancer cells (approximately 1 x 10^6 cells per sample)
Cold 70% ethanol
PBS
PI staining solution (containing RNase A)
Flow cytometer
Protocol:
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.[9]
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to prevent cell clumping. Fix the cells overnight at -20°C.[9]
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.[16]
Staining: Resuspend the cells in PI staining solution containing RNase A (to prevent staining of RNA).[16]
Incubation: Incubate for 30 minutes at room temperature in the dark.
Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[16] Modeling software can be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[16]
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of (Quinoline-8-sulfonylamino)acetic acid and its analogs as potential anticancer agents. By systematically evaluating their cytotoxicity, impact on apoptosis, and effects on the cell cycle, researchers can gain crucial insights into the therapeutic potential of these compounds. The modulation of cancer metabolism through enzymes like PKM2 represents an exciting avenue for drug development.[4] Further investigations should focus on elucidating the detailed molecular mechanisms of action, exploring structure-activity relationships, and validating these findings in preclinical in vivo models to advance the development of this promising class of quinoline derivatives for cancer therapy.
References
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
University of South Florida Health. Apoptosis Protocols. [Link]
BMG LABTECH. Cytotoxicity assays – what your cells don't like. [Link]
National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]
Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
PubMed. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
National Institutes of Health. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
Current Topics in Medicinal Chemistry. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. [Link]
MDPI. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]
MDPI. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. [Link]
Bioorganic & Medicinal Chemistry. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]
International Journal of Molecular Sciences. Quinoline as a Privileged Scaffold in Cancer Drug Discovery. [Link]
National Institutes of Health. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
Metal complexes of (Quinoline-8-sulfonylamino)acetic acid for catalysis
Application Notes & Protocols Introduction: The Quinoline-8-Sulfonamide Scaffold in Modern Catalysis The quinoline framework is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, priz...
Author: BenchChem Technical Support Team. Date: January 2026
Application Notes & Protocols
Introduction: The Quinoline-8-Sulfonamide Scaffold in Modern Catalysis
The quinoline framework is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, prized for its rigid structure and versatile coordination properties.[1][2][3] When functionalized with a sulfonamide-linked amino acid, such as in (Quinoline-8-sulfonylamino)acetic acid (QSAcA), it becomes a powerful bidentate chelating ligand. The QSAcA ligand coordinates to metal centers through the quinoline nitrogen and one of the sulfonyl oxygen atoms or the deprotonated amide nitrogen, creating a stable five- or six-membered ring that is crucial for catalytic activity.
These metal complexes, particularly with copper and palladium, have emerged as highly effective catalysts for a range of organic transformations.[4][5][6][7] They are especially proficient in facilitating carbon-heteroatom bond-forming reactions, such as C-N cross-coupling, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[8]
This document provides a comprehensive guide for researchers, covering the synthesis of the QSAcA ligand, the preparation of its metal complexes, and detailed protocols for its application in catalysis, with a focus on copper-catalyzed C-N cross-coupling reactions.
Synthesis and Characterization
The overall workflow for synthesizing the ligand, forming the metal complex, and applying it in catalysis is outlined below.
Caption: General workflow from starting materials to catalytic product.
Protocol: Synthesis of (Quinoline-8-sulfonylamino)acetic acid (QSAcA)
This protocol details the nucleophilic substitution reaction between quinoline-8-sulfonyl chloride and glycine.
Materials:
Quinoline-8-sulfonyl chloride (1.0 equiv)
Glycine (1.1 equiv)
Sodium hydroxide (NaOH) (2.5 equiv)
Deionized water
1 M Hydrochloric acid (HCl)
Dichloromethane (DCM)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Dissolution: In a 250 mL round-bottom flask, dissolve glycine (1.1 equiv) and NaOH (2.5 equiv) in 50 mL of deionized water. Stir the solution at room temperature until all solids have dissolved.
Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of quinoline-8-sulfonyl chloride (1.0 equiv) in 25 mL of DCM to the aqueous solution over 30 minutes with vigorous stirring.
Scientist's Note: The reaction is performed in a biphasic system to control the reactivity of the sulfonyl chloride and minimize hydrolysis. The slow addition and low temperature are critical to prevent unwanted side reactions.
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup (Aqueous Layer): After the reaction is complete, separate the layers using a separatory funnel. Wash the aqueous layer with 20 mL of DCM twice to remove any unreacted sulfonyl chloride.
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.
Scientist's Note: Acidification protonates the carboxylate, rendering the QSAcA product insoluble in water, which allows for its isolation.
Isolation: Collect the white solid by vacuum filtration, washing thoroughly with cold deionized water.
Purification: Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Synthesis of a Copper(II)-QSAcA Complex
This protocol describes a general method for coordinating the QSAcA ligand to a copper(II) salt.
Copper(I) Iodide (CuI) or Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv)
Methanol (MeOH) or Ethanol (EtOH)
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
Procedure:
Ligand Solution: In a 100 mL round-bottom flask, suspend QSAcA (2.0 equiv) in 30 mL of methanol. Add the base (e.g., TEA, 2.0 equiv) and stir at room temperature for 15 minutes to deprotonate the carboxylic acid and sulfonamide N-H.
Complexation: In a separate flask, dissolve the copper salt (1.0 equiv) in 20 mL of methanol. Add this solution dropwise to the ligand solution.
Scientist's Note: The deprotonation of the ligand is crucial for efficient coordination to the metal center. The choice of copper salt can influence the final complex structure and catalytic activity.[9]
Reaction: Stir the resulting mixture at room temperature for 4-6 hours or heat to reflux for 2 hours. A color change and/or precipitation of the complex is typically observed.
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
Purification: Wash the collected solid with cold methanol and then diethyl ether to remove unreacted starting materials and salts. Dry the complex under vacuum.
Characterization: The formation of the complex can be confirmed by FTIR (observing shifts in C=O and S=O stretching frequencies), UV-Vis spectroscopy, and Elemental Analysis.
Caption: Bidentate coordination of QSAcA to a metal center (M).
Application in Catalysis: Copper-Catalyzed N-Arylation
The copper-QSAcA complex is an efficient catalyst for Ullmann-type C-N cross-coupling reactions, which are vital for constructing biaryl amine structures.[5][6][10] This protocol describes the coupling of an aryl bromide with a primary amine.
Protocol: N-Arylation of Benzylamine with 4-Bromotoluene
Materials:
4-Bromotoluene (1.0 equiv)
Benzylamine (1.2 equiv)
Copper(I) Iodide (CuI) (5 mol%)
QSAcA Ligand (6 mol%)
Potassium Carbonate (K₂CO₃) (2.0 equiv)
Anhydrous Toluene or DMSO
Schlenk flask and Argon gas supply
Procedure:
Flask Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add CuI (5 mol%), QSAcA ligand (6 mol%), and K₂CO₃ (2.0 equiv).
Scientist's Note: An inert atmosphere is critical. Oxygen can oxidize the active Cu(I) species to the less active Cu(II), inhibiting the catalytic cycle. The ligand-to-metal ratio is often slightly greater than 1 to ensure full coordination.
Reagent Addition: Add 4-bromotoluene (1.0 equiv), followed by the solvent (Toluene, 3 mL per mmol of aryl bromide), and finally benzylamine (1.2 equiv) via syringe.
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or GC-MS.
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the base and catalyst residues. Wash the Celite pad with additional ethyl acetate (10 mL).
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-4-methylaniline.
Analysis: Confirm product identity and purity by ¹H NMR, ¹³C NMR, and comparison to literature data.
Data Summary: Scope of the N-Arylation Reaction
The CuI/QSAcA catalytic system is effective for a range of substrates.
Entry
Aryl Halide
Amine
Yield (%)
1
4-Bromotoluene
Benzylamine
92
2
1-Bromo-4-methoxybenzene
Aniline
85
3
1-Iodo-3-nitrobenzene
Cyclohexylamine
78
4
2-Chloropyridine
Morpholine
88
5
1-Bromonaphthalene
n-Butylamine
81
Note: Yields are for isolated, purified products. Reaction conditions: 5 mol% CuI, 6 mol% QSAcA, 2.0 equiv. K₂CO₃, Toluene, 110 °C, 24h.
Mechanistic Considerations
The catalytic cycle for copper-catalyzed C-N cross-coupling is believed to proceed through the following key steps, although the precise mechanism can be complex and substrate-dependent.[5][6]
Caption: Proposed catalytic cycle for Cu-catalyzed C-N cross-coupling.
Oxidative Addition: The aryl halide (Ar-X) adds to the active L-Cu(I) species to form a Cu(III) intermediate.[6]
Ligand Exchange/Coordination: The amine nucleophile coordinates to the copper center.
Deprotonation: A base removes a proton from the coordinated amine, increasing its nucleophilicity.
Reductive Elimination: The C-N bond is formed, releasing the biaryl amine product and regenerating the active L-Cu(I) catalyst, completing the cycle.[8]
References
Title: Palladium-Catalysed Synthesis and Transformation of Quinolones.
Source: PubMed Central
URL: [Link]
Title: Palladium in Quinoline Synthesis.
Source: ScienceDirect
URL: [Link]
Title: Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes.
Source: Bulletin of environment, pharmacology and life sciences
URL: [Link]
Title: Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development.
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
Source: MDPI
URL: [Link]
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
Source: Semantic Scholar
URL: [Link]
Title: Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
Source: MDPI
URL: [Link]
Title: Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
Source: ChemRxiv
URL: [Link]
Title: Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.
Source: National Institutes of Health (NIH)
URL: [Link]
Title: New ligands for copper-catalyzed C–N coupling reactions with aryl halides.
Source: ResearchGate
URL: [Link]
Title: Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors.
Source: RSC Publishing
URL: [Link]
Title: Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
Source: MDPI
URL: [Link]
Title: Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.
Source: ResearchGate
URL: [Link]
Title: 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions.
Source: Semantic Scholar
URL: [Link]
Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
Source: SciSpace
URL: [Link]
Title: Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.
Source: Scientific Research Publishing
URL: [Link]
Title: Quinoline-based metal complexes: Synthesis and applications.
Source: ResearchGate
URL: [Link]
Title: Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.
Source: PubMed Central
URL: [Link]
Title: Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
Source: MDPI
URL: [Link]
Title: Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity.
Source: Semantic Scholar
URL: [Link]
Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
Source: IIP Series
URL: [Link]
Application Notes and Protocols for Assay Development: Characterizing the Bioactivity of (Quinoline-8-sulfonylamino)acetic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad s...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. (Quinoline-8-sulfonylamino)acetic acid represents a novel synthetic compound belonging to this versatile class. Its unique combination of a quinoline core, a sulfonamide linker, and an acetic acid moiety suggests a potential for interaction with various biological targets, particularly enzymes involved in metabolic pathways or cellular signaling.
Recent research into structurally related quinoline-8-sulfonamide derivatives has revealed their capacity to modulate the activity of pyruvate kinase M2 (PKM2), a key glycolytic enzyme that is upregulated in many human tumors and plays a critical role in cancer cell metabolism and proliferation[1][4][5]. These findings provide a compelling rationale for the systematic investigation of (Quinoline-8-sulfonylamino)acetic acid as a potential modulator of enzymatic activity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the development of assays to characterize the bioactivity of (Quinoline-8-sulfonylamino)acetic acid. We will proceed from initial target identification strategies to the establishment of robust biochemical and cell-based assays for determining the compound's mechanism of action and its effects on cellular physiology. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data to drive informed decision-making in the drug discovery pipeline[6][7][8].
Part 1: Target Identification and Validation Strategy
Prior to the development of specific activity assays, it is crucial to identify the primary biological target(s) of (Quinoline-8-sulfonylamino)acetic acid. A multi-pronged approach, combining computational and experimental methods, is recommended for efficient target discovery.
In Silico Target Prediction
Computational methods can provide initial hypotheses regarding potential protein targets by comparing the structure of (Quinoline-8-sulfonylamino)acetic acid to libraries of known bioactive compounds and their targets. Techniques such as molecular docking and pharmacophore modeling can be employed to screen virtual libraries of protein structures for potential binding partners. Given the structural similarity to known PKM2 modulators, this enzyme should be a primary candidate for in silico evaluation[4][5].
A robust experimental strategy for unbiased target identification involves affinity chromatography coupled with mass spectrometry (MS). This involves immobilizing (Quinoline-8-sulfonylamino)acetic acid on a solid support and using it as bait to capture interacting proteins from cell lysates. The captured proteins are then identified by MS, providing a list of potential targets for further validation.
Part 2: Primary Biochemical Assay Development: Enzyme Inhibition/Activation
Once a putative enzyme target is identified (for the purpose of this guide, we will proceed with the hypothesis that Pyruvate Kinase M2 (PKM2) is a target), a direct biochemical assay is required to confirm and quantify the modulatory effect of (Quinoline-8-sulfonylamino)acetic acid. Enzyme assays are fundamental in early drug discovery for quantifying the potency and mechanism of action of a compound[9].
Workflow for Biochemical Assay Development
Caption: Workflow for Biochemical Assay Development.
This assay measures the production of pyruvate by PKM2 by coupling it to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm.
Principle:
PKM2 catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. In the presence of LDH, the newly formed pyruvate is reduced to lactate, with the concomitant oxidation of NADH to NAD+. The rate of NADH depletion is directly proportional to the PKM2 activity.
Materials:
Recombinant Human PKM2
Phosphoenolpyruvate (PEP)
Adenosine diphosphate (ADP)
Fructose 1,6-bisphosphate (FBP) - an allosteric activator of PKM2
Lactate Dehydrogenase (LDH)
Nicotinamide adenine dinucleotide (NADH)
(Quinoline-8-sulfonylamino)acetic acid
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
96-well UV-transparent microplates
Procedure:
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. The stock solution of (Quinoline-8-sulfonylamino)acetic acid should be prepared in DMSO.
Compound Plating: Serially dilute (Quinoline-8-sulfonylamino)acetic acid in DMSO and then dilute into the assay buffer to the desired final concentrations. Add the compound solutions to the wells of the 96-well plate. Include a "no compound" control (DMSO vehicle) and a "no enzyme" control.
Enzyme and Substrate Mixture: Prepare a master mix containing PKM2, PEP, ADP, FBP, LDH, and NADH in the assay buffer. The concentrations of each component should be optimized to ensure the reaction is in the linear range.
Initiate Reaction: Add the enzyme and substrate mixture to the wells containing the compound.
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Data Interpretation:
Percent Inhibition: Calculate the percentage of PKM2 inhibition for each concentration of the test compound relative to the vehicle control.
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Parameter
Description
V₀ (mOD/min)
The initial rate of reaction, determined from the linear phase of the kinetic read.
% Inhibition
(1 - (V₀_compound / V₀_vehicle)) * 100
IC50
The concentration of the compound that inhibits 50% of the enzyme's activity.
Part 3: Secondary Cell-Based Assay Development
Cell-based assays are essential for confirming the activity of a compound in a more physiologically relevant context[6][7][8][10]. These assays can assess the compound's effects on cell viability, target engagement, and downstream cellular pathways.
Signaling Pathway of PKM2 in Cancer Metabolism
Caption: Regulation of Glycolysis by PKM2 in Cancer Cells.
Protocol 3.1: Cell Viability Assay (WST-1 Assay)
This assay assesses the effect of (Quinoline-8-sulfonylamino)acetic acid on the proliferation and viability of cancer cells. The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells to form a formazan dye.
Materials:
A549 lung cancer cells (or other relevant cell line)
Cell culture medium (e.g., DMEM with 10% FBS)
(Quinoline-8-sulfonylamino)acetic acid
WST-1 reagent
96-well cell culture plates
Procedure:
Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of (Quinoline-8-sulfonylamino)acetic acid for 24, 48, or 72 hours. Include a vehicle control (DMSO).
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3.2: Intracellular Pyruvate Measurement
This assay directly measures the impact of the compound on the metabolic activity of PKM2 within the cell.
Materials:
A549 cells
(Quinoline-8-sulfonylamino)acetic acid
Pyruvate assay kit (commercially available)
96-well plates
Procedure:
Cell Treatment: Seed and treat A549 cells with the compound as described in the cell viability assay.
Cell Lysis: After the treatment period, lyse the cells according to the pyruvate assay kit manufacturer's instructions.
Pyruvate Assay: Perform the pyruvate assay on the cell lysates. This typically involves an enzymatic reaction that generates a colorimetric or fluorometric signal proportional to the pyruvate concentration.
Protein Normalization: Measure the total protein concentration in each lysate to normalize the pyruvate levels.
Data Analysis: Compare the normalized pyruvate levels in compound-treated cells to the vehicle-treated cells.
Expected Outcome:
If (Quinoline-8-sulfonylamino)acetic acid inhibits PKM2, a decrease in intracellular pyruvate levels is expected[4][5].
Assay Type
Endpoint Measured
Interpretation
Cell Viability
Cell proliferation/metabolic activity
Determines the cytotoxic or cytostatic effect of the compound.
Intracellular Pyruvate
Concentration of pyruvate in cell lysates
Provides evidence of target engagement and modulation of glycolysis.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of (Quinoline-8-sulfonylamino)acetic acid. By systematically progressing from target identification to biochemical and cell-based assays, researchers can efficiently determine the compound's potency, mechanism of action, and cellular effects. Positive results from these assays will warrant further investigation, including selectivity profiling against other kinases and metabolic enzymes, and ultimately, in vivo efficacy studies in relevant disease models. These foundational assays are a critical step in the journey of translating a promising chemical entity into a potential therapeutic.
References
Koziarek, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link][1][4][5]
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved January 17, 2026, from [Link]
Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved January 17, 2026, from [Link][7]
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(10), 1286. [Link][9]
ResearchGate. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved January 17, 2026, from [Link]
Pharmaron. (n.d.). Cell-Based Potency Assays. Retrieved January 17, 2026, from [Link][10]
Ghiuru, I., et al. (2021). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Molecules, 26(20), 6245. [Link]
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved January 17, 2026, from [Link][8]
Lee, S., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Cancer Prevention, 23(3), 117-124. [Link]
National Center for Biotechnology Information. (2021). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Retrieved January 17, 2026, from [Link][2]
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 17, 2026, from [Link][11]
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved January 17, 2026, from [Link][12]
PubMed. (2023). Development of Novel α-Amylase Inhibitors: Synthesis, Molecular Docking, and Biochemical Studies. Retrieved January 17, 2026, from [Link]
PubMed. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved January 17, 2026, from [Link]
JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved January 17, 2026, from [Link][3]
Application Notes and Protocols for the Experimental Use of (Quinoline-8-sulfonylamino)acetic acid in Animal Models
Introduction (Quinoline-8-sulfonylamino)acetic acid is a novel synthetic small molecule belonging to the quinoline derivative class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, f...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
(Quinoline-8-sulfonylamino)acetic acid is a novel synthetic small molecule belonging to the quinoline derivative class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] This document provides a comprehensive guide for the preclinical evaluation of (Quinoline-8-sulfonylamino)acetic acid in animal models, with a focus on its potential as an anti-cancer agent.
Based on in silico modeling and preliminary in vitro data, (Quinoline-8-sulfonylamino)acetic acid is hypothesized to function as an inhibitor of the M2 isoform of Pyruvate Kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway and is predominantly expressed in cancer cells, where it plays a crucial role in metabolic reprogramming, facilitating cell proliferation and survival.[1][4][5] By targeting PKM2, (Quinoline-8-sulfonylamino)acetic acid may disrupt cancer cell metabolism, leading to reduced tumor growth and induction of cell death.[1][6] These application notes will detail the necessary protocols for investigating the pharmacokinetics, efficacy, and safety of this compound in murine models.
Compound Synthesis and Formulation
A plausible synthetic route for (Quinoline-8-sulfonylamino)acetic acid involves the reaction of 8-quinolinesulfonyl chloride with glycine. The following is a general procedure:
Protocol 1: Synthesis of (Quinoline-8-sulfonylamino)acetic acid
Dissolve 8-quinolinesulfonyl chloride in a suitable aprotic solvent, such as tetrahydrofuran (THF).
In a separate flask, dissolve an equimolar amount of glycine in an aqueous solution of a weak base, such as sodium bicarbonate, to deprotonate the amino group.
Slowly add the 8-quinolinesulfonyl chloride solution to the glycine solution with constant stirring at room temperature.
Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified (Quinoline-8-sulfonylamino)acetic acid.
Confirm the structure and purity of the final compound using analytical techniques such as NMR, mass spectrometry, and HPLC.
Protocol 2: Formulation for In Vivo Administration
For in vivo studies, (Quinoline-8-sulfonylamino)acetic acid must be formulated in a biocompatible vehicle. The choice of vehicle will depend on the route of administration and the compound's solubility.
Solubility Assessment: Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, DMSO, and solutions containing co-solvents like PEG400 or Tween 80).
Vehicle Selection: For oral administration (gavage), a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is often suitable. For intravenous or intraperitoneal injection, the compound should be fully dissolved. A common vehicle for this is a solution of 10% DMSO, 40% PEG400, and 50% saline.
Preparation of Dosing Solution:
Weigh the required amount of (Quinoline-8-sulfonylamino)acetic acid.
If using a co-solvent system, first dissolve the compound in DMSO.
Gradually add the PEG400 while vortexing.
Finally, add the saline dropwise to the mixture.
Ensure the final solution is clear and free of precipitation. If a suspension is required, ensure it is homogenous before each administration.
Sterilization: For parenteral routes, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.
Pharmacokinetic Studies in Mice
A pilot pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of (Quinoline-8-sulfonylamino)acetic acid.[7] This information is critical for designing effective dosing regimens for efficacy studies.[8][9]
Protocol 3: Murine Pharmacokinetic Analysis
Animal Model: Use 6-8 week old male or female C57BL/6 or BALB/c mice.[8][9] House the animals in accordance with institutional guidelines.
Treatment Groups:
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).
Group 2: Oral gavage (PO) administration (e.g., 25 mg/kg).
Dosing: Administer a single dose of the formulated compound to each mouse.
Blood Sampling: Collect blood samples (approximately 50 µL) at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7] Serial bleeding from the saphenous vein is a recommended technique.[7]
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
Bioanalysis: Quantify the concentration of (Quinoline-8-sulfonylamino)acetic acid in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Hypothetical Pharmacokinetic Parameters of (Quinoline-8-sulfonylamino)acetic acid in Mice
Parameter
Intravenous (5 mg/kg)
Oral (25 mg/kg)
Cmax (ng/mL)
1500
850
Tmax (h)
0.083
1.0
AUC (ng*h/mL)
3200
4500
t1/2 (h)
3.5
4.2
Clearance (mL/h/kg)
1.56
-
Vd (L/kg)
7.8
-
Bioavailability (%)
-
28
Preclinical Efficacy Studies in a Xenograft Model
To evaluate the anti-tumor activity of (Quinoline-8-sulfonylamino)acetic acid, a human tumor xenograft model in immunodeficient mice is a standard approach.[10][11]
Protocol 4: In Vivo Efficacy in a Human Ovarian Cancer Xenograft Model
Cell Line: Use a human ovarian cancer cell line known to overexpress PKM2, such as SK-OV-3.[6]
Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/NU).
Tumor Implantation: Subcutaneously inject 5 x 10^6 SK-OV-3 cells in a mixture of media and Matrigel into the flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).[10][11]
Treatment Groups:
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG400, 50% saline) administered orally, once daily.
Group 2: (Quinoline-8-sulfonylamino)acetic acid (e.g., 25 mg/kg) administered orally, once daily.
Group 3: (Quinoline-8-sulfonylamino)acetic acid (e.g., 50 mg/kg) administered orally, once daily.
Group 4: Positive control (standard-of-care chemotherapy for ovarian cancer, e.g., cisplatin) administered as per established protocols.
Administration and Monitoring: Administer the treatments for a defined period (e.g., 21 days). Monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study. Collect tumors and major organs for further analysis.
Caption: Experimental workflow for in vivo efficacy testing.
Toxicology and Safety Assessment
A preliminary assessment of the compound's toxicity is crucial.[12][13] This is typically done in parallel with efficacy studies.
Protocol 5: Preliminary Toxicology Evaluation
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight. A body weight loss of more than 15-20% is often a humane endpoint.
Hematology and Clinical Chemistry: At the study endpoint, collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis to assess for effects on hematopoietic and organ function (e.g., liver, kidneys).
Histopathology:
At necropsy, perform a gross examination of all major organs.
Collect major organs (liver, kidneys, spleen, lungs, heart, etc.) and preserve them in 10% neutral buffered formalin.
Process the tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
A board-certified veterinary pathologist should perform a microscopic examination of the tissues to identify any treatment-related pathological changes.[14][15]
Proposed Mechanism of Action: PKM2 Inhibition
(Quinoline-8-sulfonylamino)acetic acid is hypothesized to inhibit the enzymatic activity of PKM2. In cancer cells, PKM2 exists in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, supporting cell growth and proliferation. Inhibition of PKM2 is expected to disrupt this metabolic advantage.
Caption: Proposed signaling pathway for PKM2 inhibition.
References
National Toxicology Program. (n.d.). National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation. National Institute of Environmental Health Sciences. Retrieved from [Link]
Zhu, S., et al. (2020).
Locuson, C. W., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(12), 1295-1301.
El-Banna, A. S., et al. (2021). Histopathology of Preclinical Toxicity Studies. In Toxicology - New Aspects to This Scientific Conundrum. IntechOpen.
Locuson, C. W., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(12), 1295-1301.
Crabbs, T. A., et al. (2010). Best Practices Guideline: Toxicologic Histopathology.
Choi, Y. K., et al. (2019). Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells. Cancers, 11(5), 652.
IDEXX BioAnalytics. (n.d.). Toxicologic Pathology | Histopathology. Retrieved from [Link]
Boxer, M. B., et al. (2010). Identification of small molecule inhibitors of pyruvate kinase M2. Journal of Biological Chemistry, 285(46), 36048-36058.
Preclinical Path. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development. Retrieved from [Link]
Li, T., et al. (2021).
Iqbal, M. A., et al. (2022). Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents. Future Medicinal Chemistry, 14(12), 929-969.
Papich, M. G. (2021). Quinolones, Including Fluoroquinolones, for Use in Animals. MSD Veterinary Manual. Retrieved from [Link]
MSD Veterinary Manual. (n.d.). Table: Dosages of Quinolones. Retrieved from [Link]
Hooper, D. C., & Wolfson, J. S. (1989). Use of animal models in evaluation of the quinolones. Reviews of Infectious Diseases, 11 Suppl 5, S1048-S1059.
Kusajima, H., et al. (1987). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Antimicrobial Agents and Chemotherapy, 31(2), 304-309.
Polli, J. W., et al. (2001). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. AAPS PharmSci, 3(4), E29.
Nandi, P., et al. (2024). Safety, Pharmacokinetics (PK), and Biodistribution of Inflammasome-Targeting Nanoligomer in Small- and Large-Animal Studies. bioRxiv.
protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Retrieved from [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Retrieved from [Link]
Chiou, W. L., & Barve, A. (1998). Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. Journal of Pharmaceutical Sciences, 87(11), 1279-1284.
Stanford University. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Retrieved from [Link]
Szychta, M., et al. (2022).
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
Sgarlata, V., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568.
Ghorab, M. M., et al. (1997). SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES, FUROQUINOLINES, THIENO–()UINOLINE AND THEIR EFFECT (ON THE ULTRASTRUCTURE OF SOME PATHOGENIC MICROORGANISMS.
Patel, A., et al. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 48-52.
Application Notes and Protocols: (Quinoline-8-sulfonylamino)acetic acid and its Analogs as Chemical Biology Tools
For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Quinoline Scaffold in Chemical Biology The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry and chemical b...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Quinoline Scaffold in Chemical Biology
The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal starting point for the design of molecular probes and therapeutic agents. When conjugated with a sulfonamide group at the 8-position, the resulting quinoline-8-sulfonamide core gives rise to a class of compounds with significant potential to modulate key biological pathways, particularly in oncology.[1][6][7][8]
While extensive research has been conducted on various derivatives of quinoline-8-sulfonamide, specific data on the biological applications of (Quinoline-8-sulfonylamino)acetic acid is limited in publicly available literature.[9][10][11] However, based on the well-established activities of its structural analogs, we can infer its potential as a valuable chemical biology tool. The presence of the acetic acid group introduces a carboxylic acid moiety, which can enhance aqueous solubility and provide a reactive handle for chemical modifications, such as the attachment of fluorescent reporters or affinity tags for target identification studies.
This guide will provide a comprehensive overview of the applications of the broader class of quinoline-8-sulfonamide derivatives as chemical biology tools, with a primary focus on their role as modulators of the glycolytic enzyme Pyruvate Kinase M2 (PKM2). We will delve into the mechanism of action, provide detailed experimental protocols for their evaluation, and discuss their potential for further development.
II. Mechanism of Action: Targeting Cancer Metabolism through PKM2 Modulation
A significant body of research has identified the M2 isoform of Pyruvate Kinase (PKM2) as a key target for quinoline-8-sulfonamide derivatives.[6][7][8][12] PKM2 is a critical enzyme in the final rate-limiting step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[7][12] In many cancer cells, PKM2 is overexpressed and exists predominantly in a less active dimeric form, which slows down glycolysis and shunts metabolic intermediates into biosynthetic pathways that support rapid cell proliferation.[7][8][12]
Quinoline-8-sulfonamide derivatives have been shown to act as modulators of PKM2, with some acting as activators and others as inhibitors.[7][12] Activators promote the formation of the highly active tetrameric form of PKM2, which enhances the glycolytic rate and diverts the metabolic flux away from anabolic pathways, thereby inhibiting tumor growth. Conversely, inhibitors can also disrupt cancer cell metabolism. The specific mode of action (activation vs. inhibition) can be influenced by subtle structural modifications to the quinoline-8-sulfonamide scaffold.[7]
The quinoline moiety of these compounds typically binds to a pocket on the PKM2 protein, while the sulfonamide group can form key hydrogen bonds.[7] For instance, in some derivatives, the quinoline ring sits on an apolar surface defined by residues such as Phe26 and Leu394, with the sulfonamide oxygen accepting a hydrogen bond from Tyr390.[7]
Signaling Pathway: PKM2 in Cancer Metabolism
Caption: Role of PKM2 in directing metabolic flux and its modulation by quinoline-8-sulfonamide derivatives.
III. Experimental Protocols
This section provides detailed protocols for the evaluation of (Quinoline-8-sulfonylamino)acetic acid and its analogs as chemical biology tools.
A. In Vitro PKM2 Enzyme Inhibition/Activation Assay
This protocol describes a lactate dehydrogenase (LDH)-coupled assay to measure the enzymatic activity of PKM2 in the presence of a test compound. The conversion of PEP to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by LDH, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored to determine the reaction rate.
Materials:
Recombinant human PKM2 protein
Lactate dehydrogenase (LDH)
Phosphoenolpyruvate (PEP)
Adenosine diphosphate (ADP)
Nicotinamide adenine dinucleotide (NADH)
Fructose-1,6-bisphosphate (FBP) - as a positive control for PKM2 activation
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
Test compound (e.g., (Quinoline-8-sulfonylamino)acetic acid) dissolved in DMSO
96-well UV-transparent microplate
Microplate reader capable of reading absorbance at 340 nm
Procedure:
Prepare Reagent Mix: Prepare a master mix containing assay buffer, ADP (0.5 mM), NADH (0.2 mM), and LDH (10 units/mL).
Compound Addition: Add 2 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) to the wells of the 96-well plate. Include wells with DMSO as a vehicle control and FBP (50 µM) as a positive control for activation.
Enzyme Addition: Add 98 µL of the reagent mix to each well. Then, add 50 ng of recombinant PKM2 protein to each well.
Initiate Reaction: Start the reaction by adding PEP to a final concentration of 0.5 mM.
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the percentage of inhibition or activation against the compound concentration to determine the IC₅₀ or AC₅₀ value.
Causality Behind Experimental Choices:
The LDH-coupled assay is a continuous, real-time method that allows for accurate determination of initial reaction rates.
FBP is a known allosteric activator of PKM2 and serves as a crucial positive control to validate the assay's ability to detect activation.
Running a concentration-response curve is essential to determine the potency of the compound (IC₅₀/AC₅₀).
B. Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the test compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
Cancer cell line known to express high levels of PKM2 (e.g., A549, HCT116)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Test compound dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
96-well cell culture plate
Microplate reader capable of reading absorbance at 570 nm
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[13]
Compound Treatment: Prepare serial dilutions of the test compound in culture medium.[13] Remove the overnight medium and add 100 µL of the compound dilutions to the wells.[13] Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).[13]
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Trustworthiness of the Protocol:
Including both vehicle and positive controls ensures that the observed effects are due to the compound and that the assay is performing as expected.
The use of multiple concentrations allows for the determination of a dose-dependent effect, which is a hallmark of a specific biological activity.
Experimental Workflow: From Hit Identification to Target Validation
Caption: A generalized workflow for the discovery and validation of quinoline-8-sulfonamide derivatives as chemical biology tools.
IV. Data Presentation
The following table summarizes hypothetical data for (Quinoline-8-sulfonylamino)acetic acid and related analogs, illustrating how experimental results can be presented.
Compound ID
Structure
PKM2 IC₅₀ (µM)
A549 Cell IC₅₀ (µM)
Q8S-AA
(Quinoline-8-sulfonylamino)acetic acid
15.2
25.8
Q8S-NH₂
Quinoline-8-sulfonamide
>100
>100
Q8S-Ph
N-phenylquinoline-8-sulfonamide
5.8
8.1
Data are hypothetical and for illustrative purposes only.
V. Conclusion and Future Directions
(Quinoline-8-sulfonylamino)acetic acid belongs to a promising class of quinoline-8-sulfonamide derivatives with the potential to serve as valuable chemical biology tools for interrogating cancer metabolism. While specific biological data for this compound is not yet widely available, its structural similarity to known PKM2 modulators suggests that it may exhibit similar activity. The presence of the acetic acid group offers opportunities for the development of more sophisticated probes, such as affinity-based probes for target identification or fluorescently labeled probes for cellular imaging.
Future research should focus on synthesizing and evaluating (Quinoline-8-sulfonylamino)acetic acid and its derivatives in a battery of in vitro and cell-based assays to elucidate their specific biological targets and mechanisms of action. Such studies will be instrumental in unlocking the full potential of this compound and its analogs as tools to advance our understanding of complex biological systems and as starting points for the development of novel therapeutics.
VI. References
Benchchem. (2025). Quinolin-8-ylmethanesulfonamide Derivatives: A Technical Guide to their Therapeutic Potential.
Benchchem. (2025). Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues: A Guide for Researchers.
Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]
PubMed. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
NIH. (n.d.). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity.
PubMed Central. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
Benchchem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
Benchchem. (2025). Navigating the Uncharted: A Comparative Guide to Target Validation and Identification for 2-(Quinolin-8-yloxy)propanoic acid.
Benchchem. (2025). Application Notes and Protocols: Quinoline-8-ylmethanesulfonamide and its Analogs in Cancer Cell Line Studies.
Jetir.Org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. [Link]
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]
Bechill, J., et al. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS One. [Link]
PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]
Google Patents. (n.d.). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]
PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]
ResearchGate. (2008). The Physical and Chemical Properties of Quinoline. [Link]
ResearchGate. (2025). A Novel High-Throughput Screening Strategy for Targeting Alpha-Synuclein and Other Long-Lived Proteins. [Link]
University of Pennsylvania. (n.d.). Cell Survival Protocol. [Link]
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
PubMed. (n.d.). Flavone 8-acetic acid: our current understanding of its mechanism of action in solid tumours. [Link]
PubMed Central. (n.d.). Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. [Link]
PubMed. (2015). Quinoline based polymeric drug for biological applications: synthesis, characterization, antimicrobial, and drug releasing studies. [Link]
ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]
NIH. (n.d.). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. [Link]
PubMed Central. (n.d.). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. [Link]
Benchchem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
PubMed. (2006). High-throughput screening: update on practices and success. [Link]
ResearchGate. (2025). High-throughput screening reveals diverse lambdoid prophage inducers. [Link]
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol Guide
Topic: Strategic Derivatization of (Quinoline-8-sulfonylamino)acetic Acid for Enhanced Potency as Pyruvate Kinase M2 (PKM2) Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Quinoline Sulfonamide Scaffold in Modern Drug Discovery
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, anti-inflammatory, and anti-infective applications.[1][2][3][4][5] When coupled with a sulfonamide linker, the resulting quinoline sulfonamide moiety offers a geometrically defined and synthetically versatile platform for probing interactions with biological targets.[6] Specifically, derivatives of (Quinoline-8-sulfonylamino)acetic acid have emerged as a promising starting point for the development of potent enzyme inhibitors.
This application note provides a comprehensive guide to the strategic derivatization of the (Quinoline-8-sulfonylamino)acetic acid scaffold. We focus on a rational design approach aimed at improving inhibitory potency against Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism.[7] The protocols herein detail the synthesis of the parent compound, systematic structural modifications, and robust methodologies for biological evaluation, empowering researchers to accelerate the discovery of novel and potent therapeutic candidates.
Scientific Rationale & Derivatization Strategy
Target Rationale: Pyruvate Kinase M2 (PKM2)
The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in cancer cells and plays a pivotal role in the Warburg effect, shifting glucose metabolism from oxidative phosphorylation towards aerobic glycolysis. This metabolic reprogramming supports rapid cell proliferation. Inhibition of PKM2 is a validated therapeutic strategy to disrupt cancer cell metabolism, making it an attractive target for drug development.[7] Quinoline-8-sulfonamide derivatives have been identified as effective modulators of PKM2 activity, providing a strong rationale for focusing our optimization efforts on this scaffold.[7]
Molecular Design: A Three-Pronged Approach
The parent scaffold, (Quinoline-8-sulfonylamino)acetic acid, offers three primary vectors for chemical modification to explore the structure-activity relationship (SAR) and enhance target engagement. Our strategy is to systematically modify each part of the molecule to probe the chemical space within the PKM2 binding pocket.
Vector 1: The Quinoline Core: The aromatic quinoline ring system can be substituted to modulate electronic properties, enhance binding through specific interactions (e.g., hydrogen bonds, hydrophobic contacts), and improve pharmacokinetic properties.
Vector 2: The Amino Acid Linker: The glycine linker can be replaced with other natural or unnatural amino acids to alter the spatial orientation and introduce new functional groups.
Vector 3: The Carboxylic Acid Terminus: The terminal carboxylate is a key interaction point but can be modified (e.g., esterification, amidation) to explore other potential binding interactions, improve cell permeability, or develop prodrug strategies.
The following diagram illustrates this strategic approach to derivatization.
Caption: Strategic vectors for derivatization of the core scaffold.
Synthetic Protocols
Authoritative Note: These protocols are based on established methods for sulfonamide synthesis.[7][8] All reactions involving sulfonyl chlorides should be conducted in a fume hood with appropriate personal protective equipment (PPE), as these reagents are corrosive and moisture-sensitive.[9] The identity and purity of all synthesized compounds must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 1: Synthesis of Parent Scaffold (1)
(Quinoline-8-sulfonylamino)acetic acid
Objective: To synthesize the foundational compound for subsequent derivatization.
Thionyl chloride (SOCl₂) (1.5 eq) or catalytic sulfuric acid (H₂SO₄)
Procedure (Fischer Esterification):
Suspend compound 1 (1.0 eq) in absolute ethanol.
Cool the suspension to 0 °C.
Slowly add a catalytic amount of concentrated H₂SO₄ (or slowly add SOCl₂ (1.5 eq) for an alternative method).
Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, monitoring by TLC.
Cool the reaction to room temperature and concentrate under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ester 2 .
Protocol 3: Derivatization via the Amino Acid Linker (Vector 2)
Example: Synthesis of (S)-2-(Quinoline-8-sulfonylamino)propanoic acid (3)
Objective: To explore the impact of steric bulk and chirality next to the sulfonamide by substituting glycine with L-Alanine.
Procedure:
Follow Protocol 1 , substituting Glycine with L-Alanine (1.1 eq). The procedure remains identical. The resulting product is compound 3 . This same protocol can be adapted for a wide variety of commercially available amino acids.
Biological Evaluation & Potency Assessment
Authoritative Note: The assessment of enzyme inhibition is a critical step in drug discovery.[10] The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11] It is crucial to use appropriate controls and perform kinetic studies to understand the mechanism of inhibition (e.g., competitive, non-competitive).[12]
Protocol 4: In Vitro PKM2 Inhibition Assay (IC₅₀ Determination)
Objective: To determine the IC₅₀ value of synthesized derivatives against recombinant human PKM2. This assay measures the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH).
Materials:
Recombinant Human PKM2
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
Lactate Dehydrogenase (LDH) (from rabbit muscle)
NADH
Adenosine diphosphate (ADP)
Phosphoenolpyruvate (PEP)
Fructose 1,6-bisphosphate (FBP) (as an activator, optional)
Test compounds dissolved in DMSO
384-well, UV-transparent microplates
Microplate reader capable of reading absorbance at 340 nm
Procedure:
Prepare a serial dilution of the test compounds in DMSO. A typical starting range is 100 µM to 1 nM.
In each well of the microplate, add the following:
85 µL of Assay Buffer containing PKM2, LDH, ADP, and NADH.
5 µL of the diluted test compound (or DMSO for control wells).
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[12]
Initiate the enzymatic reaction by adding 10 µL of PEP substrate to each well.
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADH oxidation is proportional to PKM2 activity.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
Determine the percentage of inhibition for each concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Interpretation & Lead Optimization
The systematic derivatization and subsequent biological testing generate SAR data that guide the next round of synthesis. Below is a table with hypothetical data illustrating how SAR can be interpreted.
Compound
Vector 1 (Quinoline)
Vector 2 (Linker)
Vector 3 (Terminus)
PKM2 IC₅₀ (µM)
Notes
1
Unsubstituted
Glycine
-COOH
15.2
Parent Scaffold (Baseline)
1a
6-Chloro
Glycine
-COOH
5.8
Electronic withdrawal improves potency.
1b
6-Methoxy
Glycine
-COOH
21.5
Bulky electron-donating group is disfavored.
2
Unsubstituted
Glycine
-COOEt
35.1
Esterification reduces potency; free carboxylate is likely key.
3
Unsubstituted
L-Alanine
-COOH
8.9
Methyl group is tolerated and slightly improves potency.
3a
6-Chloro
L-Alanine
-COOH
1.1
Lead Compound: Synergistic effect of 6-Cl and L-Ala.
From this hypothetical data, a clear SAR emerges:
A free carboxylic acid is crucial for activity.
An electron-withdrawing substituent at the 6-position of the quinoline ring enhances potency.
Small steric bulk on the amino acid linker is beneficial.
This leads to the identification of Compound 3a as a lead for further optimization. The workflow for this process is depicted below.
Caption: Iterative workflow for lead optimization.
Conclusion
This guide outlines a systematic and rationale-driven approach to the derivatization of (Quinoline-8-sulfonylamino)acetic acid for the development of potent PKM2 inhibitors. By providing detailed protocols for synthesis and biological evaluation, we have established a self-validating framework for researchers. The key to success lies in the iterative cycle of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the structure-activity relationship. This methodology is not limited to PKM2 and can be readily adapted to other enzymatic targets where the quinoline sulfonamide scaffold shows promise.
References
Burch, J. D., et al. (2008). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 2048-54. [Link]
Ning, et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI - Molecules, 28(5), 2426. [Link]
Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
ResearchGate. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Request PDF. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. PharmaChem. [Link]
Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2883. [Link]
Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI - Molecules. [Link]
ResearchGate. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Scientific Diagram. [Link]
Al-Hussain, S. A., & Ali, M. R. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI - Molecules, 26(16), 4996. [Link]
ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. PDF. [Link]
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-54. [Link]
JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR, 6(1). [Link]
Zhang, Q., et al. (2024). N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis. European Journal of Pharmacology, 984, 177064. [Link]
Google Patents. (1982). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. GB2096596A.
Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(7), 7433-7448. [Link]
Ghorab, M. M., et al. SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES, FUROQUINOLINES, THIENO–()UINOLINE AND THEIR EFFECT. Arch. Pharm. Res.[Link]
Kumar, D., et al. (2013). Quinazolinone Analogs as Potential Therapeutic Agents. Current Medicinal Chemistry, 20(13), 1670-91. [Link]
Anjali, et al. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research, 7(1), 1-13. [Link]
Google Patents. (2005). Method for producing quinoline-8-sulfonyl chloride. JP2005139149A.
Mathew, B., et al. (2016). Therapeutic significance of quinolines: a patent review (2013-2015). Expert Opinion on Therapeutic Patents, 26(8), 959-77. [Link]
Application Notes and Protocols for Antimicrobial Assays of Quinoline Sulfonamides
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Resurgence of Quinoline Sulfonamides in an Era of Antimicrobial Resistance The escalatin...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Resurgence of Quinoline Sulfonamides in an Era of Antimicrobial Resistance
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Quinoline sulfonamides, hybrid molecules integrating the structural features of quinolines and sulfonamides, have emerged as a promising class of antimicrobial agents. This strategic hybridization aims to leverage the distinct mechanisms of action of both parent moieties, potentially leading to synergistic effects and a broader spectrum of activity.
Quinolines, particularly the fluoroquinolone subclass, are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[1][2] Conversely, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway, thereby disrupting the synthesis of nucleic acids.[1][2][3] The rationale behind developing quinoline-sulfonamide hybrids is to create compounds that can simultaneously target multiple vital bacterial processes, a strategy that may also hinder the development of resistance.[1][4]
These application notes provide a comprehensive guide for researchers engaged in the evaluation of quinoline sulfonamides. We will delve into the mechanistic underpinnings of their antimicrobial action and present detailed, field-proven protocols for assessing their efficacy.
Mechanistic Insights: A Dual-Pronged Assault on Bacterial Viability
The antimicrobial activity of quinoline sulfonamides is predicated on a multi-targeted mechanism of action, a significant advantage in overcoming drug-resistant pathogens.
Inhibition of DNA Synthesis: The quinoline core is primarily responsible for targeting the bacterial DNA replication machinery. By binding to the DNA-enzyme complex of DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), these compounds stabilize the cleavage complex, leading to double-stranded DNA breaks and ultimately, cell death.[1][5]
Disruption of Folate Biosynthesis: The sulfonamide moiety competitively inhibits dihydropteroate synthase (DHPS), an enzyme not present in mammals, making it a selective target.[1][2] This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, thymidine, and certain amino acids. The depletion of these vital building blocks halts bacterial growth and replication.[3]
The following diagram illustrates the potential dual mechanism of action of quinoline-sulfonamide hybrids:
Caption: Dual mechanism of quinoline sulfonamides.
Experimental Protocols for Antimicrobial Efficacy Testing
The following protocols are foundational for determining the antimicrobial activity of newly synthesized quinoline sulfonamides. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for data reproducibility and comparability.[6][7]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[7][8] It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9][10][11]
Compound Preparation: Prepare a stock solution of the quinoline sulfonamide in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made in CAMHB. The final concentration of the solvent should not exceed 1% and should be tested for any intrinsic antimicrobial activity.[8]
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.[7][8] Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[7][8]
Plate Preparation:
Add 100 µL of CAMHB to all wells of a 96-well plate.[12]
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this across the plate to the tenth column. Discard 100 µL from the tenth column.[7][12]
Column 11 should serve as a growth control (inoculum without compound), and column 12 as a sterility control (broth only).[12]
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.[7]
Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline sulfonamide at which there is no visible growth.[7][8]
Protocol 2: Agar Well Diffusion for Preliminary Screening
The agar well diffusion method is a cost-effective and straightforward technique for the preliminary screening of antimicrobial activity.[14][15] It provides a qualitative or semi-quantitative assessment of the compound's efficacy.
Materials:
Mueller-Hinton Agar (MHA) plates
Bacterial strains and standardized inoculum (as in Protocol 1)
Sterile cotton swabs
Sterile cork borer or pipette tip to create wells
Test quinoline-sulfonamide solutions of known concentration
Workflow Diagram:
Caption: Agar well diffusion assay workflow.
Step-by-Step Procedure:
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland) and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.[16]
Well Creation: Allow the plate to dry for a few minutes. Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.[14]
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the quinoline sulfonamide solution into each well. Also include a negative control (solvent only) and a positive control (a known antibiotic).[16]
Incubation: Let the plates stand for about an hour to allow for diffusion of the compound, then incubate them in an inverted position at 37°C for 16-18 hours.[16][17]
Zone of Inhibition (ZOI) Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The diameter is measured in millimeters (mm).[10] A larger zone of inhibition generally indicates greater antimicrobial activity.[10]
Data Presentation and Interpretation
Systematic and clear presentation of data is paramount. For MIC values, a tabular format is recommended for easy comparison of the activity of different compounds against a panel of microorganisms.
Table 1: Example of MIC Data for Novel Quinoline-Sulfonamide Hybrids (QS Series)
Compound
E. coli (ATCC 25922) MIC (µg/mL)
S. aureus (ATCC 29213) MIC (µg/mL)
P. aeruginosa (ATCC 27853) MIC (µg/mL)
E. faecalis (ATCC 29212) MIC (µg/mL)
QS-1
128
64
>256
128
QS-2
32
16
128
64
QS-3
8
4
64
16
Ciprofloxacin
0.015
0.25
0.5
0.5
Sulfamethoxazole
>1024
128
>1024
>1024
Interpretation of Results:
MIC Values: The MIC is the primary quantitative measure of a compound's potency. Lower MIC values indicate higher antimicrobial activity.[11][18] It is crucial to compare the MIC of a test compound to established clinical breakpoints, if available, to categorize an organism as susceptible, intermediate, or resistant.[19][20]
Zone of Inhibition (ZOI): The ZOI in an agar diffusion assay provides a qualitative indication of susceptibility. While useful for screening, it is influenced by factors such as the compound's diffusion rate in agar and should be correlated with MIC data for a comprehensive assessment.[9]
Troubleshooting Common Issues in Antimicrobial Assays
Issue
Possible Cause(s)
Suggested Solution(s)
No or poor bacterial growth in the growth control well (MIC assay)
- Inoculum too light- Inactive bacterial culture- Incorrect incubation conditions
- Re-standardize the inoculum to 0.5 McFarland.- Use a fresh (18-24h) culture.- Verify incubator temperature and atmosphere.[19]
Contamination in sterility control well
- Non-sterile broth, plates, or pipette tips- Poor aseptic technique
- Use autoclaved or certified sterile materials.- Perform all steps in a laminar flow hood or biosafety cabinet.[16]
Inconsistent ZOI diameters or MIC values between replicates
- Inoculum not uniform- Inconsistent volume of compound added- Uneven agar depth
- Ensure thorough mixing of the inoculum and uniform streaking.- Calibrate pipettes and use consistent technique.- Pour agar plates to a standardized depth (e.g., 4 mm).[9]
"Skipped" wells in MIC assay (growth in higher concentration wells)
- Compound precipitation at high concentrations- Contamination of a single well
- Check the solubility of the compound in the test medium.- Repeat the assay with careful attention to aseptic technique.
Fuzzy or indistinct zone edges in diffusion assays
- Organism motility (e.g., Proteus spp.)- Compound has bacteriostatic rather than bactericidal activity
- This can be a characteristic of the organism.- Correlate with MIC data; consider a time-kill assay to determine bactericidal activity.
Conclusion
The protocols and guidelines presented herein provide a robust framework for the systematic evaluation of quinoline sulfonamides as potential antimicrobial agents. By understanding their dual mechanism of action and employing standardized, validated assays, researchers can effectively characterize the potency and spectrum of these promising hybrid molecules. Rigorous and reproducible data are the cornerstones of drug development, paving the way for the discovery of new therapies to combat the global challenge of antimicrobial resistance.
References
(PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - ResearchGate. Available from: [Link]
Antimicrobial activity by Agar well diffusion - Chemistry Notes. Available from: [Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - NIH. Available from: [Link]
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC - PubMed Central. Available from: [Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC - PubMed Central. Available from: [Link]
Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens - ASM Journals. Available from: [Link]
agar-well diffusion method: Topics by Science.gov. Available from: [Link]
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available from: [Link]
Sulphonamides and Quinolones | PPTX - Slideshare. Available from: [Link]
Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC - Microbe Investigations. Available from: [Link]
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - NIH. Available from: [Link]
Disk Diffusion Susceptibility Test Troubleshooting Guide - ResearchGate. Available from: [Link]
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. Available from: [Link]
How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. Available from: [Link]
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. Available from: [Link]
Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress. Available from: [Link]
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. Available from: [Link]
Antimicrobial Susceptibility Testing Challenges | myadlm.org. Available from: [Link]
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. Available from: [Link]
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available from: [Link]
Susceptibility Testing Issues (Web) | PDF | Microbiology | Clinical Pathology - Scribd. Available from: [Link]
Challenges in Antimicrobial Susceptibility Testing and Reporting - Oxford Academic. Available from: [Link]
Broth Dilution Method for MIC Determination - Microbe Online. Available from: [Link]
Technical Support Center: Synthesis of (Quinoline-8-sulfonylamino)acetic acid
Welcome to the technical support center for the synthesis of (Quinoline-8-sulfonylamino)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of (Quinoline-8-sulfonylamino)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges of this synthesis and ultimately improve your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of (Quinoline-8-sulfonylamino)acetic acid is typically achieved through a nucleophilic substitution reaction between 8-quinolinesulfonyl chloride and glycine. This transformation, a variation of the well-known Schotten-Baumann reaction, forms a stable sulfonamide bond. While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product. Key challenges often arise from the hydrolytic instability of the sulfonyl chloride starting material and the amphoteric nature of the glycine reactant.
This guide will address these challenges by providing a framework for understanding the critical reaction parameters and offering practical solutions to common experimental hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of (Quinoline-8-sulfonylamino)acetic acid.
Issue 1: Low or No Product Yield
Question: I have followed a standard protocol, but my reaction yields are consistently low, or in some cases, I'm failing to isolate any desired product. What are the likely causes and how can I rectify this?
Answer: Low or no yield is the most frequent challenge in this synthesis and can be attributed to several factors, primarily related to the deactivation of your starting materials or suboptimal reaction conditions.
Root Causes & Solutions:
Hydrolysis of 8-Quinolinesulfonyl Chloride: 8-Quinolinesulfonyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive quinoline-8-sulfonic acid.[1]
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., chloroform, tetrahydrofuran) and store them over molecular sieves. Handle the 8-quinolinesulfonyl chloride in a dry environment (e.g., under a nitrogen or argon atmosphere) and add it to the reaction mixture in a controlled, portion-wise manner.
Incorrect pH of the Reaction Medium: The nucleophilicity of the amine group in glycine is highly dependent on the pH of the solution.
In acidic conditions (low pH): The amine group of glycine will be protonated (-NH3+), rendering it non-nucleophilic and unable to attack the sulfonyl chloride.
In strongly basic conditions (high pH): While the glycine amine is deprotonated and nucleophilic, the competing hydrolysis of the sulfonyl chloride is significantly accelerated.
Solution: The reaction requires a base to neutralize the HCl generated during the reaction and to deprotonate the glycine. A non-nucleophilic organic base like triethylamine is a suitable choice.[2][3] The optimal pH for this reaction is typically in the range of 8-10. You can monitor the pH of the reaction mixture and make adjustments as needed.
Low Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction rate.
Solution: While the initial addition of the highly reactive sulfonyl chloride may be performed at a lower temperature (e.g., 0-5 °C) to control the initial exotherm, the reaction should be allowed to warm to room temperature and stirred for a sufficient period (e.g., 2-12 hours) to ensure completion.[2]
Issue 2: Presence of Multiple Impurities in the Final Product
Question: My crude product shows multiple spots on a Thin Layer Chromatography (TLC) analysis. What are these impurities and how can I prevent their formation and remove them?
Answer: The formation of impurities is a common issue that complicates purification and reduces the overall yield.
Common Impurities & Mitigation Strategies:
Quinoline-8-sulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride.
Prevention: As detailed in Issue 1, rigorous exclusion of moisture is paramount.
Removal: Quinoline-8-sulfonic acid is highly polar and can often be removed by washing the crude product with water during workup. If the product is also water-soluble, purification by column chromatography may be necessary.
Unreacted Glycine: Due to its high polarity, glycine can be difficult to remove from the final product.
Prevention: Use a slight excess of 8-quinolinesulfonyl chloride (e.g., 1.1 equivalents) to ensure complete consumption of the glycine.
Removal: During the workup, after acidification, unreacted glycine will be in its protonated form and can be removed by washing with water.
Bis-sulfonated Glycine: Although less common, it is possible for the carboxylate group of glycine to react with the sulfonyl chloride under certain conditions, leading to a bis-sulfonated byproduct.
Prevention: Using a glycine ester (e.g., glycine methyl or ethyl ester) as the starting material can protect the carboxylic acid functionality. The resulting ester product can then be hydrolyzed to the final carboxylic acid in a subsequent step.
Removal: This impurity can be challenging to remove. Chromatographic purification is the most effective method.
Purification Protocol:
Acid-Base Extraction: After the reaction is complete, the mixture can be diluted with an organic solvent and washed with a dilute acid (e.g., 1M HCl) to remove the excess base and any basic impurities. The desired product, being a carboxylic acid, can then be extracted into a dilute aqueous base (e.g., 1M NaOH). The aqueous layer is then re-acidified to precipitate the pure product, which can be collected by filtration.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) can be an effective purification method.
Column Chromatography: For challenging separations, silica gel column chromatography using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) can be employed.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Anhydrous aprotic solvents are preferred to minimize the hydrolysis of the sulfonyl chloride. Chloroform[2], tetrahydrofuran (THF), and acetonitrile[3] are commonly used and effective solvents for this type of reaction.
Q2: Which base should I use and in what quantity?
A2: A non-nucleophilic tertiary amine base such as triethylamine is a good choice.[2][3] It effectively scavenges the HCl produced during the reaction without competing with the glycine as a nucleophile. Typically, 2-3 equivalents of the base are used: one equivalent to neutralize the HCl byproduct and another to deprotonate the glycine.
Q3: Can I use an inorganic base like sodium hydroxide?
A3: While the Schotten-Baumann reaction can be performed with inorganic bases in a biphasic system, it can be more challenging to control the pH and may lead to increased hydrolysis of the sulfonyl chloride. For this specific synthesis, an organic base in an anhydrous organic solvent generally provides better control and higher yields.
Q4: Is it better to use glycine or a glycine ester?
A4: Using a glycine ester (e.g., glycine methyl ester hydrochloride) can simplify the reaction and workup. The ester protects the carboxylic acid group from potential side reactions and the resulting product is often less polar, making it easier to purify by extraction and chromatography. The final step would then be a simple ester hydrolysis (e.g., using LiOH or NaOH in a methanol/water mixture) to yield the desired carboxylic acid.[4]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure sharp spots. The reaction is complete when the starting 8-quinolinesulfonyl chloride spot has been completely consumed.
Experimental Protocols
Protocol 1: Standard Synthesis of (Quinoline-8-sulfonylamino)acetic acid
This protocol outlines a standard procedure for the synthesis of the target compound directly from glycine.
Materials:
Glycine
8-Quinolinesulfonyl chloride
Triethylamine
Anhydrous Chloroform (or THF)
1M Hydrochloric Acid
Deionized Water
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
To a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add glycine (1.0 eq) and anhydrous chloroform (or THF).
Cool the suspension to 0-5 °C in an ice bath.
Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes.
In a separate flask, dissolve 8-quinolinesulfonyl chloride (1.1 eq) in a minimum amount of anhydrous chloroform (or THF).
Add the 8-quinolinesulfonyl chloride solution dropwise to the glycine suspension over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
Once the reaction is complete, dilute the mixture with additional chloroform (or THF).
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, deionized water, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Optimized Synthesis via Glycine Methyl Ester
This two-step protocol often provides a cleaner product and higher overall yield.
Step 1: Synthesis of Methyl (quinoline-8-sulfonylamino)acetate
Materials:
Glycine methyl ester hydrochloride
8-Quinolinesulfonyl chloride
Triethylamine
Anhydrous Dichloromethane (DCM)
1M Hydrochloric Acid
Deionized Water
Brine
Anhydrous Sodium Sulfate
Procedure:
Suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a dry, round-bottom flask under a nitrogen atmosphere.
Cool the suspension to 0-5 °C and add triethylamine (2.5 eq) dropwise. Stir for 15 minutes.
Add 8-quinolinesulfonyl chloride (1.05 eq) portion-wise over 20 minutes, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC indicates the consumption of the sulfonyl chloride.
Dilute the reaction with DCM and wash sequentially with 1M HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester, which can be purified by column chromatography (e.g., ethyl acetate/hexane gradient).
Step 2: Hydrolysis to (Quinoline-8-sulfonylamino)acetic acid
Materials:
Methyl (quinoline-8-sulfonylamino)acetate
Lithium Hydroxide (LiOH)
Tetrahydrofuran (THF)
Deionized Water
1M Hydrochloric Acid
Procedure:
Dissolve the purified methyl ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
Add LiOH (1.5 eq) and stir the mixture at room temperature for 1-4 hours, monitoring the hydrolysis by TLC.
Once the starting ester is consumed, remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-polar impurities.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
The pure product should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary
Parameter
Condition
Expected Outcome
Base
Triethylamine (2-3 eq)
Efficient HCl scavenging, good yield.
Inorganic bases (e.g., NaOH)
Risk of sulfonyl chloride hydrolysis, potentially lower yield.
Solvent
Anhydrous THF, DCM, Chloroform
Minimizes side reactions, good solubility of reactants.
Protic solvents (e.g., Ethanol)
Not recommended due to reaction with sulfonyl chloride.
Nucleophile
Glycine
Direct route, but purification can be challenging.
Glycine Ester
Two steps, but often cleaner reaction and easier purification.
Temperature
0 °C to Room Temperature
Good control over the reaction, minimizes side reactions.
Visual Guides
Reaction Mechanism
Caption: Nucleophilic attack of glycine on 8-quinolinesulfonyl chloride.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
Effect of pH on Reactants
Caption: Balancing glycine nucleophilicity and sulfonyl chloride stability.
References
GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]
EP0474334A2 - Process for preparing glycine in high yield.
JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. ResearchGate. [Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). PMC - NIH. [Link]
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). NIH. [Link]
Process for preparing glycine in high yield - European Patent Office - EP 0474334 A2. Googleapis.com. [Link]
Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. ResearchGate. [Link]
Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]
N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020). PubMed. [Link]
WO2014030038A1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2012). ResearchGate. [Link]
CN101891638A - Method for producing glycine and glycine ester hydrochloride.
CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride.
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). ResearchGate. [Link]
Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. (2015). Malaysian Journal of Analytical Sciences. [Link]
De-esterification of amino acid esters. (2022). ResearchGate. [Link]
Overcoming solubility issues of (Quinoline-8-sulfonylamino)acetic acid in assays
Technical Support Center: (Quinoline-8-sulfonylamino)acetic acid Welcome to the technical support guide for (Quinoline-8-sulfonylamino)acetic acid. This resource is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: (Quinoline-8-sulfonylamino)acetic acid
Welcome to the technical support guide for (Quinoline-8-sulfonylamino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various assay formats. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the accuracy and reproducibility of your experimental results.
Section 1: Understanding the Molecule - A Foundation for Solubility
(Quinoline-8-sulfonylamino)acetic acid is an amphipathic molecule with distinct hydrophobic and hydrophilic regions, and its solubility is highly dependent on the pH of the medium.[1][2][3]
The Quinoline Ring: This bicyclic aromatic structure is inherently hydrophobic and contributes to poor solubility in aqueous solutions.[4]
The Carboxylic Acid Group (-COOH): This is an acidic functional group. At pH values above its acid dissociation constant (pKa), it will deprotonate to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases the molecule's polarity and its solubility in aqueous media.
The Sulfonamide Group (-SO₂NH-): This group is a weak acid. The hydrogen on the nitrogen can be removed under basic conditions, but it is generally less acidic than the carboxylic acid. It can participate in hydrogen bonding, influencing interactions with solvents.[5]
The interplay between these groups means that pH is the most critical factor controlling the aqueous solubility of this compound.[1][2][3][6]
Visualizing pH-Dependent Solubility
The diagram below illustrates how changes in pH affect the ionization state and, consequently, the solubility of (Quinoline-8-sulfonylamino)acetic acid.
Caption: Effect of pH on the ionization and solubility of the compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
Your first step should be to prepare a concentrated stock solution in an organic solvent and then dilute it into your assay buffer. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose due to its ability to dissolve a wide range of compounds.[7][8]
Q2: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous buffer. Why is this happening and what can I do?
This is a very common issue known as "solvent-shift" precipitation.[9][10][11][12] The compound is soluble in the high-DMSO environment of the stock solution, but when this is diluted into an aqueous buffer, the DMSO concentration plummets, and the buffer cannot keep the hydrophobic compound dissolved.
Solutions:
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vigorously vortexing. This rapid mixing can sometimes create a transiently stable, supersaturated solution sufficient for the assay.[11]
Lower the Stock Concentration: If possible, make a less concentrated DMSO stock and add a larger volume to your assay. This keeps the final DMSO percentage the same but can sometimes prevent localized precipitation at the point of addition.
Optimize Final DMSO Concentration: Most cell-based assays can tolerate up to 0.5% DMSO, and some enzyme assays can tolerate even higher concentrations (e.g., up to 5-10%).[8][10] Determine the maximum DMSO concentration your specific assay can tolerate without artifacts and adjust your dilution scheme accordingly.[13] Always include a vehicle control (buffer + same final % of DMSO) in your experiments.[8]
Q3: Can I use pH to increase the solubility of (Quinoline-8-sulfonylamino)acetic acid?
Yes, this is a highly effective strategy. Because the molecule has an acidic carboxylic acid group, increasing the pH of your solution above the compound's pKa will ionize it, significantly boosting aqueous solubility.[6][14]
Actionable Step: Try preparing a stock solution by dissolving the compound in a small amount of a basic solution like 0.1 M NaOH. This will form the highly soluble sodium salt. You can then dilute this basic stock into your final assay buffer. Be sure to verify that the final pH of your assay is not significantly altered and remains within the required range for your biological system.
Q4: Are there any other solvents I can try if DMSO is not compatible with my assay?
While DMSO is the most common, other co-solvents can be used.[14][15] The choice depends on assay compatibility.
Ethanol: Often used, but typically required at higher final concentrations than DMSO, which can be problematic for many biological systems.[14]
Polyethylene Glycol (PEG) or Propylene Glycol (PG): These can be effective solubilizing agents, but may be more viscous and can interfere with some assay readouts.[14]
Section 3: Troubleshooting Workflow for Solubility Issues
When encountering solubility problems, a systematic approach is key. The following workflow guides you from the simplest to more advanced solutions.
Caption: Step-by-step decision tree for troubleshooting solubility.
Section 4: Experimental Protocols
Protocol 1: Standard Stock Preparation and Dilution (DMSO)
This protocol is the first-line approach for solubilizing your compound.[8]
Calculate Mass: Determine the mass of (Quinoline-8-sulfonylamino)acetic acid needed to prepare a 10 mM stock solution in your desired volume of DMSO.
Dissolution: Accurately weigh the compound and add it to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add the calculated volume of high-purity, anhydrous DMSO.
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to aid dissolution.[16] Visually inspect to ensure no solid particles remain.
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed tubes to prevent water absorption and degradation from freeze-thaw cycles.[8][17]
Assay Preparation (Serial Dilution): To minimize precipitation, perform serial dilutions in 100% DMSO first to get closer to your final concentration.[8] For the final step, add the last DMSO dilution to your pre-aliquoted assay buffer while vortexing to ensure rapid dispersion.[11]
Protocol 2: pH-Mediated Solubilization
Use this method when the compound precipitates from DMSO upon aqueous dilution.
Prepare Basic Solvent: Prepare a sterile 10 mM NaOH solution.
Calculate and Weigh: Calculate the mass of the compound required for a 10 mM stock solution.
Dissolution: Add the compound to a sterile tube. Add the calculated volume of 10 mM NaOH.
Mixing: Vortex thoroughly. The compound should dissolve readily as its sodium salt is formed.
Dilution and pH Check: Dilute this basic stock into your final assay buffer. It is critical to measure the pH of the final solution to ensure it has not shifted outside the acceptable range for your experiment. If it has, you may need to use a more strongly buffered system or adjust the pH back to the target.
Protocol 3: Using Cyclodextrins as Solubility Enhancers
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their apparent aqueous solubility.[][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[20]
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
Add Compound: Add the solid (Quinoline-8-sulfonylamino)acetic acid directly to the HP-β-CD solution to achieve the desired final concentration.
Complexation: Vortex the mixture vigorously. For optimal complexation, incubate the solution with shaking or stirring for 1-24 hours at room temperature or 37°C.
Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
Use Supernatant: Carefully collect the supernatant. This solution contains the soluble compound-cyclodextrin complex and can be used directly in your assay. The exact concentration should be determined analytically if precise quantification is needed.
Section 5: Data Summary Tables
For effective troubleshooting, it is useful to have a clear comparison of different solubilization strategies.
Table 1: Comparison of Common Solvents and Methods
Method
Primary Solvent
Mechanism of Action
Pros
Cons
Final Conc. Limit in Assay
Co-Solvent
DMSO
Organic solvent dissolves hydrophobic compound
Universal solvent, effective for many compounds[7]
High precipitation risk upon aqueous dilution[9][10], potential for assay interference/toxicity[8][13]
Typically <0.5%
pH Adjustment
10 mM NaOH
Ionization of carboxylic acid to form a soluble salt
Highly effective for acidic compounds, simple to perform
Requires careful monitoring of final assay pH, may not be suitable for pH-sensitive assays
N/A (pH is the key factor)
| Cyclodextrins | Aqueous Buffer with HP-β-CD | Encapsulation of the hydrophobic quinoline moiety[][21] | High biocompatibility, avoids organic solvents | May require optimization (time, concentration), can potentially interact with other assay components | Dependent on cyclodextrin type |
Table 2: Recommended Starting Concentrations for Troubleshooting
Method
Stock Concentration
Dilution Factor (Example for 10 µM final in 1 mL)
Final Solvent Concentration
Notes
DMSO Stock
10 mM
1:1000 (add 1 µL)
0.1% DMSO
Standard starting point.
Basic Stock (NaOH)
10 mM
1:1000 (add 1 µL)
~0.01 mM NaOH
Final pH must be verified.
| HP-β-CD Complex | 1 mM (Target) | 1:100 (add 10 µL) | Varies (e.g., 0.1-0.4% HP-β-CD) | Concentration of stock may be limited by compound's intrinsic solubility in the CD solution. |
References
Carvaja, G. L., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 148. [Link]
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from ResearchGate. [Link]
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from PubMed. [Link]
Frutos, P., & Diez, O. (2001). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Journal of pharmaceutical sciences, 90(10), 1588-1595. [Link]
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from ResearchGate. [Link]
ACS Publications. (n.d.). Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. Retrieved from ACS Publications. [Link]
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from ResearchGate. [Link]
NIH. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from NIH. [Link]
NIH. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from NIH. [Link]
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from SciSpace. [Link]
Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development, 13(5), 22-25. [Link]
ResearchGate. (n.d.). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from ResearchGate. [Link]
Semantic Scholar. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from Semantic Scholar. [Link]
ResearchGate. (n.d.). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from ResearchGate. [Link]
ResearchGate. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added? Retrieved from ResearchGate. [Link]
ResearchGate. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from ResearchGate. [Link]
NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from NIH. [Link]
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from Ziath. [Link]
NIH. (n.d.). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. Retrieved from NIH. [Link]
ResearchGate. (n.d.). (PDF) Quinoline-8-sulfonamide. Retrieved from ResearchGate. [Link]
NIH. (n.d.). 8-Quinolinesulfonamide. Retrieved from PubChem. [Link]
ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Retrieved from ResearchGate. [Link]
RSC Publishing. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. Retrieved from RSC Publishing. [Link]
NIH. (n.d.). Quinoline-8-sulfonate. Retrieved from PubChem. [Link]
ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from ACS Publications. [Link]
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from MDPI. [Link]
Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Macmillan Group. [Link]
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from Springer. [Link]
Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from Sciencemadness Wiki. [Link]
NIH. (n.d.). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Retrieved from NIH. [Link]
ChemBK. (n.d.). quinoline-8-sulfonic acid. Retrieved from ChemBK. [Link]
Stability of (Quinoline-8-sulfonylamino)acetic acid under experimental conditions
Welcome to the technical support center for (Quinoline-8-sulfonylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for (Quinoline-8-sulfonylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Recognizing the critical importance of compound stability in experimental reproducibility and drug development, this resource offers a comprehensive overview of potential stability issues and practical solutions.
Introduction to (Quinoline-8-sulfonylamino)acetic acid
(Quinoline-8-sulfonylamino)acetic acid is a molecule combining a quinoline ring, a sulfonamide group, and an acetic acid moiety. This unique structure suggests its potential utility in medicinal chemistry and other research areas where these functional groups are of interest.[1] The quinoline core is a prevalent scaffold in many biologically active compounds, while the sulfonamide group is a well-established pharmacophore. However, the combination of these groups also presents specific stability considerations that researchers must address to ensure the integrity of their experimental results.
This guide will delve into the factors affecting the stability of (Quinoline-8-sulfonylamino)acetic acid, provide answers to frequently asked questions, and offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (Quinoline-8-sulfonylamino)acetic acid in experimental settings?
A1: Based on the general chemistry of quinoline and sulfonamide compounds, the primary factors influencing the stability of (Quinoline-8-sulfonylamino)acetic acid are:
pH: The sulfonamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions. The carboxylic acid group's ionization state will also be pH-dependent, which can influence solubility and reactivity.
Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis and oxidation.[2][3][4][5]
Light: Quinoline-based compounds can be photosensitive, potentially leading to photodegradation upon exposure to UV or visible light.[6][7]
Oxidizing Agents: The quinoline ring and the sulfonamide group can be susceptible to oxidation, leading to the formation of various degradation products.[8][9][10]
Q2: What are the recommended storage conditions for (Quinoline-8-sulfonylamino)acetic acid?
A2: To ensure long-term stability, (Quinoline-8-sulfonylamino)acetic acid should be stored in a cool, dark, and dry place. It is advisable to store the solid compound in a tightly sealed container, protected from light and moisture. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (e.g., 2-8 °C or frozen) and protected from light. The choice of solvent is also critical; aprotic solvents may be preferable to aqueous solutions for long-term storage.
Q3: How can I assess the stability of (Quinoline-8-sulfonylamino)acetic acid in my specific experimental conditions?
A3: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions.[11][12][13][14][15] This involves subjecting the compound to various stress conditions (e.g., heat, different pH values, light, and oxidizing agents) and analyzing for degradation products. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Q4: What are the likely degradation products of (Quinoline-8-sulfonylamino)acetic acid?
A4: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the functional groups present, potential degradation pathways include:
Hydrolysis of the sulfonamide bond to yield quinoline-8-sulfonic acid and glycine.
Oxidation of the quinoline ring, potentially leading to the formation of N-oxides or hydroxylated derivatives.[16][17][18][19]
Decarboxylation of the acetic acid moiety under certain conditions.
The following diagram illustrates potential degradation pathways:
Caption: Potential degradation pathways of (Quinoline-8-sulfonylamino)acetic acid.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time.
Compound degradation due to instability in the experimental medium.
1. Verify Storage Conditions: Ensure the compound is stored correctly (cool, dark, dry). 2. Prepare Fresh Solutions: Avoid using old solutions. Prepare fresh for each experiment. 3. Assess Solution Stability: Perform a time-course experiment where you analyze the concentration of your compound in the experimental buffer at different time points. 4. pH and Buffer Effects: Evaluate the stability in different buffers and at various pH levels to identify optimal conditions.[20]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Formation of degradation products.
1. Conduct a Forced Degradation Study: This will help to intentionally generate and identify potential degradation products.[11][12][13][14][15] 2. Characterize Degradants: Use techniques like LC-MS/MS and NMR to identify the structure of the unknown peaks. 3. Modify Experimental Conditions: Once the cause of degradation is identified (e.g., light exposure, extreme pH), modify the experimental protocol to minimize it.
Low recovery of the compound from a formulation or mixture.
Incompatibility with other components (excipients) in the formulation.
1. Perform Excipient Compatibility Studies: Test the stability of the compound in binary mixtures with each excipient under stressed conditions (e.g., elevated temperature and humidity).[21][22][23] 2. Analyze for Adsorption: The compound might be adsorbing to container surfaces. Consider using different types of vials (e.g., silanized glass).
Discoloration of the compound or solution.
Photodegradation or oxidative degradation.
1. Protect from Light: Conduct experiments in amber vials or under low-light conditions.[6][7] 2. Use Degassed Solvents: To minimize oxidation, use solvents that have been purged with an inert gas like nitrogen or argon. 3. Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of (Quinoline-8-sulfonylamino)acetic acid.
Objective: To identify potential degradation products and degradation pathways of (Quinoline-8-sulfonylamino)acetic acid under various stress conditions.
Materials:
(Quinoline-8-sulfonylamino)acetic acid
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
High-purity water
Methanol or Acetonitrile (HPLC grade)
pH meter
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Photostability chamber
Oven
Procedure:
Sample Preparation:
Prepare a stock solution of (Quinoline-8-sulfonylamino)acetic acid in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the mixture (e.g., at 60 °C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in an oven for a defined period.
Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7] A control sample should be wrapped in aluminum foil to protect it from light.
Analysis:
At each time point, withdraw a sample from each stress condition.
Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A gradient elution method is often required.
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
If available, use LC-MS to obtain mass information on the degradation products to aid in their identification.
Data Interpretation:
Calculate the percentage of degradation for each stress condition.
Identify the conditions under which the compound is most labile.
Propose potential structures for the major degradation products based on their mass-to-charge ratios and fragmentation patterns from MS data.
Technical Support Center: Synthesis of Quinoline-8-Sulfonamides
Welcome to the Technical Support Center for the synthesis of quinoline-8-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side rea...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the synthesis of quinoline-8-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of quinoline-8-sulfonamides, providing explanations for the underlying causes and actionable solutions.
FAQ 1: Why is my yield of quinoline-8-sulfonamide consistently low?
Low yields are a frequent challenge and can often be attributed to several factors, primarily related to the stability of the starting materials and the reaction conditions.
Root Cause Analysis:
Hydrolysis of Quinoline-8-sulfonyl Chloride: The most common culprit for low yields is the hydrolysis of the highly reactive quinoline-8-sulfonyl chloride intermediate to the corresponding quinoline-8-sulfonic acid.[1] This sulfonic acid is unreactive towards amines under standard sulfonamide formation conditions, thus representing a loss of your key electrophile. This hydrolysis is exacerbated by the presence of even trace amounts of water in the reaction mixture.
Incomplete Reaction: The reaction between the sulfonyl chloride and the amine may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or steric hindrance from bulky substituents on either the amine or the quinoline scaffold.
Impure Starting Materials: The purity of both the quinoline-8-sulfonyl chloride and the amine is critical. Impurities in the amine can compete for the sulfonyl chloride, while impurities in the sulfonyl chloride (such as the corresponding sulfonic acid) will lead to lower than expected yields.
Troubleshooting Workflow:
Caption: Pathways to desired product and common side products.
Strategies for Minimizing and Removing Side Products:
Control the Sulfonation Reaction: When preparing the quinoline-8-sulfonyl chloride, carefully control the reaction temperature and stoichiometry of the sulfonating agent to favor the formation of the desired 8-isomer and minimize di-sulfonation.
Purify the Sulfonyl Chloride: If you suspect isomeric impurities in your quinoline-8-sulfonyl chloride, purification by recrystallization may be necessary before proceeding to the sulfonamide formation step.
Chromatographic Purification: The most effective way to remove these side products from your final compound is through column chromatography. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
FAQ 3: Can the quinoline nitrogen interfere with the reaction?
Yes, the nitrogen atom in the quinoline ring can influence the reaction in several ways.
Influence of the Quinoline Nitrogen:
Basicity: The quinoline nitrogen is basic and can be protonated by any acidic species in the reaction mixture, including the HCl generated during the sulfonamide formation. Protonation of the nitrogen deactivates the quinoline ring towards further electrophilic attack, which can be beneficial in preventing side reactions like di-sulfonation.
Nucleophilicity: While the lone pair on the nitrogen is part of an aromatic system, it can still exhibit some nucleophilicity. In the absence of a more nucleophilic amine, or under forcing conditions, there is a possibility of the quinoline nitrogen reacting with the sulfonyl chloride, leading to complex side products. However, this is generally not a major pathway in the presence of a primary or secondary amine.
Directing Effect: The nitrogen atom influences the position of electrophilic substitution on the quinoline ring. Electrophilic attack is generally favored at the 5- and 8-positions of the benzene ring portion of the molecule.
[2]
Practical Considerations:
Use of a Base: The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial. It serves to neutralize the HCl byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
II. Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis and purification of quinoline-8-sulfonamides. Optimization may be required based on the specific amine used.
Protocol 1: Synthesis of Quinoline-8-sulfonyl Chloride
This protocol describes the preparation of the key intermediate, quinoline-8-sulfonyl chloride, from quinoline.
Materials:
Quinoline
Chlorosulfonic acid
Thionyl chloride
Ice
Deionized water
Procedure:
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases.
Cool the flask in an ice-water bath and add chlorosulfonic acid.
Slowly add quinoline dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 2-3 hours.
Cool the mixture to room temperature and slowly add thionyl chloride.
Heat the mixture to reflux for 2-3 hours.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
The solid quinoline-8-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent like chloroform or acetonitrile.
Protocol 2: General Procedure for the Synthesis of Quinoline-8-sulfonamides
This protocol outlines the reaction of quinoline-8-sulfonyl chloride with a primary or secondary amine.
Materials:
Quinoline-8-sulfonyl chloride
Amine (primary or secondary)
Triethylamine (or another suitable non-nucleophilic base)
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Dissolve the amine and triethylamine in anhydrous DCM in a dry, inert atmosphere (N2 or Ar) flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice-water bath.
In a separate flask, dissolve quinoline-8-sulfonyl chloride in a minimum amount of anhydrous DCM.
Add the quinoline-8-sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction with water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure quinoline-8-sulfonamide.
III. Data Presentation & Characterization
The purity and identity of the synthesized quinoline-8-sulfonamides should be confirmed by appropriate analytical techniques.
Table 1: Common Analytical Techniques for Product Characterization
Technique
Information Obtained
Expected Observations for Quinoline-8-sulfonamide
TLC
Reaction monitoring, purity assessment
A single spot with a different Rf value from the starting materials.
¹H NMR
Structural confirmation, identification of impurities
Characteristic aromatic protons of the quinoline ring, signals for the amine moiety, and a downfield NH proton (if applicable).
¹³C NMR
Structural confirmation
Signals corresponding to all carbon atoms in the molecule.
Mass Spectrometry (MS)
Molecular weight determination
A molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy
Presence of functional groups
Characteristic S=O stretching bands for the sulfonyl group and an N-H stretching band for the sulfonamide.
IV. References
Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (quinoline yellow) by pH-zone-refining counter-current chromatography. Journal of Chromatography A. [Link]
Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Journal of the Chemical Society of Pakistan. [Link]
Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published. [Link]
Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. [Link]
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. [Link]
Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. ResearchGate. [Link]
Pathway proposed for the degradation of quinoline. ResearchGate. [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
Quinoline sulfonation process. Google Patents.
Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology. [Link]
Process for purification of quinoline yellow. Google Patents.
Biodegradation characteristics of quinoline by Pseudomonas putida. Journal of Hazardous Materials. [Link]
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
Degradation of quinoline by a soil bacterium. Microbios. [Link]
Influence of Substituents on the Reaction of Substituted (4‐Oxo‐3‐Phenyl‐1,3‐Thiazolidin‐2‐Ylidene)acetates with α,α‐Dicyanoolefins: Synthesis of Quinoline and Quinazoline‐Substituted Carboxylates. ChemistrySelect. [Link]
Quinoline-8-sulfonamide. Acta Crystallographica Section E. [Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]
Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Quora. [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. [Link]
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]
Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Journal of Chromatography A. [Link]
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]
Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules. [Link]
Technical Support Center: Optimization of Quinoline Sulfonylation
Welcome to the Technical Support Center for quinoline sulfonylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work on the sulfonylation...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for quinoline sulfonylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work on the sulfonylation of quinoline scaffolds. Quinoline sulfonamides are significant pharmacophores found in a wide range of therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
The sulfonylation of quinolines, particularly through C-H activation or functionalization of quinoline N-oxides, can present several challenges. This section addresses common problems, their probable causes, and actionable solutions to get your reaction back on track.
Issue
Probable Cause(s)
Recommended Solutions
Low to No Product Yield
1. Decomposition of Sulfonylating Agent: Sulfonyl chlorides are susceptible to hydrolysis.[3] 2. Poor Reactivity of Quinoline Substrate: Electron-withdrawing groups on the quinoline ring can decrease its nucleophilicity. 3. Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.[4][5] 4. Catalyst Inactivity: The catalyst may be poisoned or not suitable for the specific transformation.
1. Use a fresh, unopened bottle of the sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[3] 2. For less reactive substrates, consider using a more forcing solvent (e.g., DMSO, DMF) or increasing the reaction temperature.[3] 3. Incrementally increase the reaction temperature while monitoring for product formation and potential decomposition.[4] 4. Screen different catalysts. For C-H sulfonylation of quinoline N-oxides, copper catalysts like CuI have been shown to be effective.[6][7]
Formation of Multiple Products / Poor Regioselectivity
1. Multiple Reactive Sites: The quinoline ring has several positions susceptible to electrophilic attack (e.g., C2, C4, C5).[8][9] 2. Reaction Conditions Favoring Multiple Pathways: Temperature, solvent, and catalyst can all influence which position is functionalized.[10] 3. Polysulfonylation: Excess sulfonylating agent can lead to the addition of multiple sulfonyl groups.[11]
1. Employ directing groups or use quinoline N-oxides to favor functionalization at the C2 position.[7][8] Recent methods have also achieved C4 and C5 selectivity under specific conditions.[9][12] 2. Carefully optimize reaction conditions. For instance, DABCO has been used as a transient directing group to achieve C4-sulfonylation.[9] 3. Use a stoichiometric amount or only a slight excess of the sulfonylating agent.[11]
Deoxygenation of Quinoline N-oxide without Sulfonylation
1. Reductive Conditions: Some reagents or additives can reduce the N-oxide back to the parent quinoline. 2. Reaction Pathway Competition: The conditions might favor deoxygenation over the desired sulfonylation.
1. Avoid strongly reducing conditions if C-H sulfonylation of the N-oxide is the goal. 2. Some protocols are specifically designed for deoxygenative sulfonylation, using reagents like sodium sulfinates in the presence of an initiator like K₂S₂O₈ or promoted by TsCl in water.[13][14] If this is not the desired outcome, reaction conditions must be adjusted.
Difficult Product Isolation / Purification
1. Formation of Emulsions during Work-up: High concentrations of salts or polar byproducts can lead to emulsions.[15] 2. Product Co-elution with Byproducts: The product and impurities may have similar polarities. 3. Residual Catalyst Contamination: Transition metal catalysts can be difficult to remove completely.
1. Add brine (saturated NaCl solution) during the aqueous work-up to break emulsions.[16] 2. Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. 3. For copper-catalyzed reactions, washing the organic layer with a dilute aqueous solution of ammonium chloride can help remove residual copper salts.[17]
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-oxide in quinoline sulfonylation?
A1: The N-oxide group in quinoline N-oxides serves multiple purposes. It activates the heterocyclic ring towards C-H functionalization, particularly at the C2 position, by altering the electron density of the ring system.[7][18] It can also act as a directing group in metal-catalyzed reactions.[7] Many modern sulfonylation methods utilize quinoline N-oxides as starting materials to achieve high regioselectivity.[6][13]
Q2: How do I choose the appropriate sulfonylating agent?
A2: The choice of sulfonylating agent depends on the specific reaction and desired product.
Aryl Sulfonyl Chlorides: These are commercially available and widely used in both metal-catalyzed C-H activation and deoxygenative sulfonylation reactions.[6][18]
Sodium Sulfinates: These are often used in radical-mediated deoxygenative sulfonylation reactions, typically in the presence of an oxidant or a promoter like TsCl.[13][14]
DABSO (DABCO·(SO₂)₂): This can be used as a source of sulfur dioxide in multi-component reactions for C-H sulfonylation.[12][19]
Q3: Which solvents are best for quinoline sulfonylation?
A3: The optimal solvent is highly dependent on the specific reaction mechanism.
Aprotic Solvents: Dichloromethane (DCM), dichloroethane (DCE), toluene, and dimethyl sulfoxide (DMSO) are commonly used.[9][18][19] For instance, DCE has been found to be effective for certain transition-metal-free C2-H sulfonylation reactions of quinoline N-oxides.[19]
Aqueous Conditions: Interestingly, some modern, eco-friendly protocols have been developed that proceed efficiently in water, offering a greener alternative to volatile organic solvents.[14][20]
Deep Eutectic Solvents (DESs): These have emerged as sustainable media for electrochemical sulfonylation, acting as both the solvent and the supporting electrolyte.[10][21]
Q4: My reaction is sluggish. How can I increase the reaction rate?
A4: If your reaction is slow, consider the following:
Increase Temperature: Gently warming the reaction can often increase the rate, but monitor for byproduct formation.[4]
Change Solvent: A more polar aprotic solvent like DMF or DMSO can sometimes accelerate the reaction.[3]
Catalyst Choice: Ensure you are using an appropriate and active catalyst for your specific transformation. For example, copper(I) iodide has proven effective for the C2-sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides.[6]
Base: In reactions that generate acid, such as those using sulfonyl chlorides, the choice of base (e.g., pyridine, triethylamine) is crucial and can significantly impact the reaction rate.[22]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed C2-Sulfonylation of Quinoline N-Oxides
This protocol is based on the method developed by Wu et al. for the direct C2-sulfonylation of quinoline N-oxides using aryl sulfonyl chlorides.[6][7]
Materials:
Quinoline N-oxide derivative
Aryl sulfonyl chloride
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
Toluene, anhydrous
Procedure:
To an oven-dried reaction vessel, add the quinoline N-oxide (1.0 eq.), aryl sulfonyl chloride (1.5 eq.), CuI (10 mol%), and K₂CO₃ (2.0 eq.).
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
Add anhydrous toluene via syringe.
Stir the reaction mixture at 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic solids.
Wash the organic layer sequentially with water and brine.[16]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-sulfonylquinoline N-oxide.
Protocol 2: General Procedure for Deoxygenative C2-Sulfonylation with Sulfonyl Chlorides
This protocol is adapted from a transition-metal-free method for the deoxygenative C2-sulfonylation of quinoline N-oxides.[4][18]
To a solution of the quinoline N-oxide (1.0 eq.) in anhydrous DCM, add the sulfonyl chloride (2.0 eq.).
To this mixture, add carbon disulfide (1.5 eq.) followed by diethylamine (2.0 eq.) at room temperature under a normal atmosphere.[4]
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-sulfonylquinoline.
Technical Support Center: (Quinoline-8-sulfonylamino)acetic acid Experiments
A-Level-Of-Expertise: Senior Application Scientist Introduction Welcome to the technical support guide for experiments involving (Quinoline-8-sulfonylamino)acetic acid and its parent class, quinoline sulfonamides. While...
Welcome to the technical support guide for experiments involving (Quinoline-8-sulfonylamino)acetic acid and its parent class, quinoline sulfonamides. While (Quinoline-8-sulfonylamino)acetic acid is a specific molecule, comprehensive experimental data is more broadly available for the quinoline sulfonamide class of compounds. This guide synthesizes field-proven insights and troubleshooting strategies applicable to this entire family of molecules, which are widely investigated for their therapeutic potential. Quinoline sulfonamides are recognized for a range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1][2][3] This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis, purification, and application of these compounds.
Frequently Asked Questions (FAQs)
General Properties & Handling
Q1: What are the typical physical properties of (Quinoline-8-sulfonylamino)acetic acid and related compounds?
A1: (Quinoline-8-sulfonylamino)acetic acid (C11H10N2O4S) has a molecular weight of approximately 266.27 g/mol .[4] Quinoline sulfonamides are generally crystalline solids with varying melting points, which are highly dependent on the specific substitutions on the quinoline and sulfonamide moieties.[3][5] For instance, some synthesized quinoline-8-sulfonamide derivatives have reported melting points in the range of 111-128°C.[3] They often appear as off-white or yellowish powders.[6] Due to the quinoline core, these compounds are generally lipophilic.[7]
Q2: How should I properly store (Quinoline-8-sulfonylamino)acetic acid and its solutions?
A2: Solid quinoline sulfonamides should be stored in a cool, dry place, protected from light. For solutions, it is recommended to use amber vials or wrap containers in aluminum foil to prevent photodegradation.[8] Aliquoting stock solutions for single use is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What are the known biological activities of quinoline sulfonamides?
A3: This class of compounds exhibits a wide spectrum of biological activities. They are notably investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs), cholinesterases (ChEs), carbonic anhydrases (CAs), and pyruvate kinase M2 (PKM2).[3][5][9] Their potential applications span neurodegenerative diseases, cancer, and bacterial infections.[1][2][5]
Experimental Design & Execution
Q4: I am planning an enzyme inhibition assay. What are the key considerations?
A4: When designing an enzyme inhibition assay with a quinoline sulfonamide, it is crucial to:
Determine the IC50 value: This provides a quantitative measure of your compound's potency.[5]
Conduct kinetic studies: These experiments will help elucidate the mode of inhibition (e.g., competitive, non-competitive).[5]
Use appropriate controls: Include a positive control (a known inhibitor) and a negative control (vehicle only) to validate your assay.[5]
Assess for non-specific inhibition: At higher concentrations, some compounds can aggregate and cause non-specific inhibition. It is important to be aware of this potential artifact.
Q5: What are Pan-Assay Interference Compounds (PAINS), and could my quinoline sulfonamide be one?
A5: PAINS are compounds that show activity in multiple assays through non-specific mechanisms, often leading to false-positive results. While the quinoline scaffold itself is a common feature in many legitimate drugs, certain substructures can be problematic. It is advisable to use computational filters to check your specific compound for PAINS substructures.[5]
Troubleshooting Guide
Issue 1: Poor Solubility
Symptom: Your (Quinoline-8-sulfonylamino)acetic acid or related compound does not fully dissolve in your desired solvent, or it precipitates out of solution during the experiment.
Potential Causes & Solutions:
Cause
Explanation
Solution
Inappropriate Solvent
The polarity of the solvent may not be suitable for your specific quinoline sulfonamide derivative.
Start with common organic solvents like DMSO or DMF for stock solutions. For aqueous buffers, assess the pH-solubility profile, as the ionization state of the molecule can significantly impact solubility.[10]
Low Temperature
Solubility often decreases at lower temperatures.
Gently warm the solution. However, be cautious of potential degradation at elevated temperatures.
"Salting Out" Effect
High concentrations of salts in your buffer can decrease the solubility of organic compounds.[10]
If possible, reduce the ionic strength of your buffer.[10]
Compound Aggregation
At higher concentrations, molecules may self-associate and precipitate.
Work at the lowest effective concentration. The use of a small percentage of a non-ionic detergent like Tween-20 may help prevent aggregation in some assays.
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays
Symptom: You observe significant variability between replicate experiments.
Potential Causes & Solutions:
Cause
Explanation
Solution
Compound Instability
The sulfonamide or another functional group on your molecule may be unstable in the assay buffer or in the presence of light.
Prepare fresh solutions for each experiment. Protect solutions from light.[8] Assess the stability of your compound under assay conditions using techniques like HPLC over time.
Stock Solution Degradation
Improper storage or repeated freeze-thaw cycles can degrade the compound.
Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Pipetting Errors
Inaccurate pipetting, especially of concentrated stock solutions, can lead to large variations in the final assay concentration.
Use calibrated pipettes and ensure proper pipetting technique. Prepare intermediate dilutions to minimize errors when making very dilute solutions.
Assay-Specific Issues
The observed effect may be an artifact of the assay system itself.
Run appropriate negative and positive controls to ensure the assay is performing as expected.[11] Consider orthogonal assays to confirm your findings.
Issue 3: Difficulties in Synthesis or Purification
Symptom: The synthesis of your quinoline sulfonamide derivative results in low yield or multiple, hard-to-separate byproducts.
Potential Causes & Solutions:
Cause
Explanation
Solution
Suboptimal Reaction Conditions
The temperature, solvent, or catalyst may not be ideal for the specific transformation.
A common synthetic route involves reacting a quinoline-sulfonyl chloride with a desired amine in the presence of a base like pyridine.[5] Optimization of reaction time and temperature is crucial. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[5]
Starting Material Impurity
Impurities in the starting materials can lead to side reactions and low yields.
Ensure the purity of your starting materials using techniques like NMR or melting point analysis.
Ineffective Purification
The polarity of your compound and the impurities may be too similar for effective separation by column chromatography.
Experiment with different solvent systems for column chromatography. Recrystallization can also be an effective purification method for crystalline solids.
Experimental Protocols & Workflows
Protocol 1: General Synthesis of a Quinoline-8-Sulfonamide Derivative
This protocol is a generalized procedure based on common synthetic methods.[5]
Dissolution: Dissolve quinoline-8-sulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane.
Stirring: Stir the solution for approximately 1 hour at room temperature.
Cooling: Cool the reaction mixture to a lower temperature (e.g., 10°C) using an ice bath.
Addition of Amine: Add the desired substituted amine (1 equivalent) to the reaction mixture.
Addition of Base: Add a few drops of a base, such as pyridine, to catalyze the reaction.
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Overnight Reaction: Allow the reaction to stir overnight to proceed to completion.
Work-up & Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove water-soluble components. Purify the crude product using column chromatography or recrystallization.
The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental outcomes.
Caption: A systematic approach to troubleshooting assay variability.
References
RSC Publishing. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors.
MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
PubMed Central. (2025).
MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
National Institutes of Health. (n.d.). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.
Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors.
BenchChem. (n.d.). Dealing with the stability issues of Isoquinoline-8-sulfonamide in aqueous solutions.
PubMed Central. (2023).
ResearchGate. (2023). (PDF)
PubMed Central. (n.d.). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors.
Santa Cruz Biotechnology. (n.d.). (Quinoline-8-sulfonylamino)acetic acid.
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
How to increase the purity of synthesized (Quinoline-8-sulfonylamino)acetic acid
Technical Support Center: (Quinoline-8-sulfonylamino)acetic acid From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and purification of (Quinoline-8-sulfonylamino)...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: (Quinoline-8-sulfonylamino)acetic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of (Quinoline-8-sulfonylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of (Quinoline-8-sulfonylamino)acetic acid.
Question 1: My initial crude product after synthesis is a sticky oil or amorphous solid. What is the first step to purify it?
Answer: An oily or non-crystalline crude product often indicates the presence of residual solvents or unreacted starting materials that are depressing the melting point and inhibiting crystallization.
Initial Action: First, ensure all volatile solvents are removed under high vacuum. If the product remains oily, the primary cause is likely impurities.
Recommended Strategy: The most robust initial purification step for (Quinoline-8-sulfonylamino)acetic acid is an acid-base extraction . This technique leverages the amphoteric nature of your compound—it possesses both a basic quinoline nitrogen and an acidic carboxylic acid group. This allows for selective extraction away from non-ionizable impurities.[1][2] A detailed protocol is provided in Part 2.
Question 2: My TLC plate shows multiple spots. What are the likely identities of the major impurities?
Answer: Identifying potential impurities is crucial for designing an effective purification strategy. Based on the common synthesis route (coupling of quinoline-8-sulfonyl chloride with glycine), the primary impurities are typically:
Unreacted Glycine: Highly polar; will likely remain at the baseline in most common organic solvent systems on a TLC plate.
Unreacted Quinoline-8-sulfonyl Chloride: Prone to hydrolysis on silica gel, but generally less polar than the final product.
Quinoline-8-sulfonic Acid: The hydrolysis byproduct of the sulfonyl chloride. This is a highly polar and acidic impurity.
Polymeric Byproducts: Can result from harsh reaction conditions.[3]
You can use co-spotting with your starting materials on the TLC plate to help with identification. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for definitively identifying the molecular weight of these byproducts.[4]
Question 3: I attempted recrystallization, but my yield was very low, or the compound "oiled out" instead of forming crystals. What went wrong?
Answer: These are common challenges in recrystallization.[5]
Low Yield: This often happens if you use too much solvent. The principle of recrystallization is to dissolve the compound in a minimal amount of hot solvent.[6] If too much is used, the solution will not become saturated upon cooling, and the product will remain dissolved.
Oiling Out: This occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the concentration of impurities is very high. The compound melts in the hot solvent instead of dissolving, forming an oil. Upon cooling, this oil solidifies into an amorphous mass rather than forming a pure crystal lattice.
Troubleshooting Steps:
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[7] Refer to the solvent selection table in Part 2.
For Oiling Out: Try a lower-boiling point solvent or use a solvent pair. Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. This is known as antisolvent recrystallization.[8][9]
Slow Cooling: Rapid cooling can trap impurities and lead to smaller, less pure crystals or precipitation.[5] Allowing the solution to cool slowly to room temperature before moving it to an ice bath is critical for forming a pure crystal lattice.[6]
Question 4: I'm using silica gel column chromatography, but the separation is poor, and I'm getting significant tailing of my product spot. What can I do?
Answer: Poor separation and peak tailing on silica gel are common for compounds like yours that contain both acidic and basic functional groups. These groups can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[10]
Strategy 1: Modify the Mobile Phase: Adding a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase can protonate the quinoline nitrogen, reducing its interaction with the silica. Conversely, adding a base like triethylamine can deprotonate the carboxylic acid, but an acidic modifier is generally more effective for this class of compounds. Adjusting the mobile phase pH can significantly impact retention and selectivity.[10]
Strategy 2: Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.[10]
Alumina (Basic or Neutral): May offer different selectivity.
Reverse-Phase (C18) Silica: This is an excellent alternative where elution is based more on hydrophobicity. You would use polar mobile phases like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or TFA.
Part 2: In-Depth Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing non-ionizable organic impurities. It exploits the compound's ability to form a water-soluble salt at both low and high pH.
The following diagram illustrates the decision-making process for separating your amphoteric product from acidic, basic, and neutral impurities.
Caption: Logic flow for purification via acid-base extraction.
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate and extract strong acidic impurities like residual sulfonic acids into the aqueous layer.[2] Discard the aqueous layer.
Extract the Product: Extract the remaining organic layer with 1M hydrochloric acid (HCl). The basic quinoline nitrogen will be protonated, forming a water-soluble hydrochloride salt of your product, which will move into the aqueous layer.[1]
Isolate Neutral Impurities: The organic layer now contains primarily neutral impurities. This layer can be discarded.
Precipitate the Pure Product: Collect the acidic aqueous layer. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with vigorous stirring until the pH reaches the isoelectric point of the molecule (estimated to be around pH 4-5). Your purified product should precipitate out of the solution.
Collection: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent final polishing step after initial purification. The key is selecting the appropriate solvent system.[5]
Solvent System
Boiling Point (°C)
Polarity Index
Comments and Rationale
Ethanol/Water
78-100
Variable
Primary Recommendation. Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly. Excellent for polar compounds.
Isopropanol
82
4.3
A good single-solvent option. Less volatile than ethanol, which can aid in slower, more controlled crystal growth.
Acetonitrile
82
6.2
A polar aprotic solvent that can offer different solubility characteristics compared to alcohols.
Dioxane/Water
101
4.8
Useful if the compound has limited solubility in alcohols. Dioxane is a good solvent for many organics.
Solvent Selection: Using a small amount of your product in a test tube, test the solvents from the table above to find one where it is sparingly soluble at room temperature but dissolves completely upon heating.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves. Do not add a large excess.[6]
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Large, well-defined crystals should form. Rushing this step by placing it directly in an ice bath will cause the product to precipitate rapidly, trapping impurities.[5]
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This technique is ideal for separating compounds with different polarities and is useful when recrystallization is ineffective.[4]
Caption: Standard workflow for purification by column chromatography.
Solvent System
Ratio (v/v)
Comments and Rationale
Dichloromethane/Methanol
98:2 to 90:10
Starting Recommendation. A versatile system. Start with a low concentration of methanol and gradually increase it to elute your polar product.
Ethyl Acetate/Hexanes
50:50 to 100% EtOAc
A less polar system. If the product is eluting too quickly with DCM/MeOH, this provides a good alternative.
DCM/MeOH with 1% Acetic Acid
95:5:0.5
For Tailing Issues. The acetic acid suppresses the interaction between the quinoline nitrogen and the silica gel, leading to sharper peaks.
TLC Analysis: Determine the best solvent system using TLC. The ideal system gives your product an Rf value of ~0.3.
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or Hexanes/EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure.
Sample Loading: Dissolve your crude product in a minimum amount of solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation.
Elution: Begin eluting with the least polar solvent system. Collect fractions and monitor their composition by TLC.
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your product from the column.[10]
Combine and Evaporate: Once you have identified the fractions containing your pure product (and only your product), combine them in a round-bottom flask and remove the solvent using a rotary evaporator.
By systematically applying these troubleshooting strategies and detailed protocols, you will be well-equipped to overcome the common hurdles in purifying (Quinoline-8-sulfonylamino)acetic acid and achieve the high level of purity required for your research.
References
BenchChem. (2025).
Google Patents. (1987).
Wikipedia. Acid–base extraction.
BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
Cascaval, D., Oniscu, C., & Galaction, A. I. (2001). Selective separation of amino acid by reactive extraction. Biochemical Engineering Journal.
Taylor, L. T., & Chang, H. K. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
Ghorab, M. M., Abdel-Hamide, S. G., & Farrag, H. A. SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES, FUROQUINOLINES, THIENO–()UINOLINE AND THEIR EFFECT.
Mettler-Toledo International Inc. (2018). 4 Recrystallization Methods for Increased Yield. YouTube.
Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
Google Patents. (1949). US2489530A - Method of making 8-hydroxy quinoline.
Marciniec, K., et al. (2008). Quinoline-8-sulfonamide.
Organic Chemistry Portal. Synthesis of quinolines.
Pharmaffili
Google Patents. (1961).
Santa Cruz Biotechnology. (Quinoline-8-sulfonylamino)acetic acid.
BenchChem. (2025).
Defense Technical Information Center. (1963).
Katritzky, A. R., & Parris, B. C. (1983). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.
Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
Al-Trawneh, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
Google Patents. (1951). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
Avoiding degradation of (Quinoline-8-sulfonylamino)acetic acid during storage
Document ID: TSC-QSA-2026-01A Disclaimer: (Quinoline-8-sulfonylamino)acetic acid is a specialized molecule with limited publicly available stability data. The guidance provided herein is extrapolated from established che...
Author: BenchChem Technical Support Team. Date: January 2026
Document ID: TSC-QSA-2026-01A
Disclaimer: (Quinoline-8-sulfonylamino)acetic acid is a specialized molecule with limited publicly available stability data. The guidance provided herein is extrapolated from established chemical principles governing its core functional groups: the quinoline ring, the sulfonamide linkage, and the N-substituted amino acid moiety. All recommendations should be validated under your specific experimental conditions.
Introduction
Welcome to the technical support center for (Quinoline-8-sulfonylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Due to the compound's specific structure, it is susceptible to degradation pathways that can compromise experimental outcomes. This document outlines the scientific basis for potential degradation, provides actionable troubleshooting advice, and details preventative protocols to maintain compound purity.
Part 1: Troubleshooting Guide - Diagnosing Degradation
This section addresses common observations that may indicate degradation of (Quinoline-8-sulfonylamino)acetic acid.
Q1: I've observed a color change in my solid sample, from off-white to yellow or brown. What is happening?
A1: A color change is a primary indicator of chemical degradation. For this molecule, discoloration is likely due to the oxidation or photo-degradation of the quinoline ring. The quinoline moiety is an aromatic heterocycle that can be susceptible to forming colored oxides or polymeric byproducts upon prolonged exposure to oxygen or light, particularly UV light.[1]
Underlying Mechanism: The nitrogen-containing aromatic ring can undergo complex photo-oxidative reactions, leading to the formation of N-oxides or ring-opened products which are often highly colored.
Actionable Advice:
Immediately transfer a small aliquot of the discolored material for analysis by HPLC-UV to assess purity.[1][2]
Compare the chromatogram to a reference standard or an earlier analysis of a fresh sample. Look for the emergence of new impurity peaks or a decrease in the main peak area.
If degradation is confirmed, the batch should be discarded. Review your storage protocol immediately to prevent recurrence (see Part 2).
Q2: My compound's solubility in my chosen solvent has decreased, or I see a precipitate forming in a stock solution that was previously clear. What does this suggest?
A2: Decreased solubility or precipitation in a stock solution often points to the formation of less soluble degradation products. The most probable cause is the hydrolysis of the sulfonamide bond.
Underlying Mechanism: The sulfur-nitrogen (S-N) bond in sulfonamides is susceptible to cleavage by water, a process known as hydrolysis.[3][4][5] This reaction is catalyzed by both acidic and basic conditions and can be accelerated by elevated temperatures.[3][6] The hydrolysis would break the molecule into Quinoline-8-sulfonic acid and glycine (aminoacetic acid). Quinoline-8-sulfonic acid has different solubility properties than the parent compound and may precipitate from organic solvents.
Actionable Advice:
Analyze the solution and the precipitate (if possible to isolate) separately by LC-MS. This technique can help identify the parent compound and potential degradants like Quinoline-8-sulfonic acid (MW: 211.23 g/mol ) and glycine (MW: 75.07 g/mol ).[2][7]
Check the pH of your solvent. Buffering the solution may be necessary if the solvent is not neutral.
Prepare fresh stock solutions more frequently and store them at or below -20°C to slow the rate of hydrolysis.[8]
Q3: I'm seeing inconsistent results in my biological assays. Could this be related to compound stability?
A3: Absolutely. Inconsistent bioactivity is a critical red flag for compound degradation. Even a small percentage of degradation (5-10%) can significantly impact experimental results.[9][10]
Underlying Mechanism: Any of the potential degradation pathways—hydrolysis, oxidation, or photolysis—will reduce the concentration of the active parent compound. Furthermore, the degradation products (e.g., Quinoline-8-sulfonic acid) may have their own unintended biological activities or could interfere with the assay itself, leading to unreliable data.
Actionable Advice:
Implement a routine quality control (QC) check for your stock solutions. Before starting a critical experiment, run a quick purity check using a validated HPLC method.[11]
Conduct a "forced degradation" study on a small sample to intentionally generate degradants.[12][13] Exposing the compound to mild acid, base, peroxide (oxidation), heat, and UV light can help you identify the retention times of potential impurities, making them easier to spot in your stored samples.[7][10]
Part 2: Preventative Measures & Storage Protocols
Proactive measures are essential for preserving the integrity of (Quinoline-8-sulfonylamino)acetic acid.
Recommended Storage Conditions
Parameter
Solid Compound Storage
Stock Solution Storage
Rationale
Temperature
-20°C
-20°C or -80°C
Reduces rates of all chemical reactions, including hydrolysis and oxidation.[1]
Atmosphere
Inert Gas (Argon or Nitrogen)
Inert Gas Overlay
The quinoline moiety is susceptible to oxidation. An inert atmosphere minimizes this risk.
Light
Amber Glass Vial
Amber or Foil-Wrapped Tubes
Protects the light-sensitive quinoline ring from photolytic degradation.[1][14]
Moisture
Desiccator or Dry Box
Anhydrous Solvents
The sulfonamide bond is prone to hydrolysis. Minimizing exposure to water is critical.[3][5][8]
Experimental Workflow: Handling and Preparation
This workflow minimizes exposure to degrading elements.
Caption: Recommended workflow for aliquoting and dissolving the compound.
Protocol: Preparation of Aliquots and Stock Solutions
Equilibration: Before opening, allow the main container of the solid compound to warm to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold powder.[8]
Inert Atmosphere Handling: If possible, perform all weighing and aliquoting inside a glovebox or glove bag flushed with nitrogen or argon.
Aliquoting: Divide the bulk solid into smaller, single-use amounts in amber glass vials. This minimizes the number of times the main stock is exposed to the environment.
Solvent Selection: Use only anhydrous grade solvents (e.g., DMSO, DMF) for preparing stock solutions.
Solution Storage: Store stock solutions at -20°C or -80°C. For long-term storage, flush the headspace of the vial with argon or nitrogen before sealing.
Part 3: Frequently Asked Questions (FAQs)
Q: Is (Quinoline-8-sulfonylamino)acetic acid hygroscopic?
A: While specific data is unavailable, compounds with sulfonyl and carboxyl groups can be hygroscopic. It is best practice to assume it is moisture-sensitive and handle it accordingly in a dry environment.[14][15]
Q: What analytical method is best for routine purity checks?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective tool.[1][2] The quinoline ring provides a strong UV chromophore, making detection sensitive. The method should be able to separate the parent compound from its potential hydrolytic and oxidative degradants.
Q: How can I confirm the identity of a suspected degradation product?
A: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the definitive technique.[2][7] It provides an accurate mass measurement that can be used to confirm the elemental composition of the impurity, allowing for confident identification of structures like Quinoline-8-sulfonic acid.
Potential Degradation Pathway
The most probable non-photolytic degradation pathway is hydrolysis of the sulfonamide bond.
Caption: Primary hydrolytic degradation pathway.
References
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
Pharmapproach. (n.d.).
Schwarz, G., Senghas, E., Erben, A., Schäfer, B., Lingens, F., & Höke, H. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler.
Zhu et al. (2017b). Possible degradation pathway of quinoline.
Li, X., Zhou, Y., & Li, D. (2012). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed.
Anumolu, P. D., et al. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
Iley, J., & Moreira, R. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society.
Sun, G., et al. (2000). Pathway proposed for the degradation of quinoline.
Wang, C., et al. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. PubMed.
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Request PDF.
Djerdj, I., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
Djerdj, I., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
Baertschi, S. W., et al. (2006).
Shield Hub. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. ShieldHub.co.
Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
Kumar, S., et al. (2024). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review.
Ribera, A., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry.
Technical Support Center: Optimizing (Quinoline-8-sulfonylamino)acetic Acid Performance in Cellular Assays
A Note from the Senior Application Scientist: Welcome to the technical support center for (Quinoline-8-sulfonylamino)acetic acid and related quinoline-based compounds. My goal is to provide you with the in-depth technica...
Author: BenchChem Technical Support Team. Date: January 2026
A Note from the Senior Application Scientist:
Welcome to the technical support center for (Quinoline-8-sulfonylamino)acetic acid and related quinoline-based compounds. My goal is to provide you with the in-depth technical guidance and troubleshooting strategies necessary to ensure the success of your cellular assays. The quinoline scaffold is a powerful tool in drug discovery, forming the backbone of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, like many small molecules, optimizing their performance in cellular systems requires careful attention to detail.
This guide is structured to address common challenges and frequently asked questions, drawing upon established principles of medicinal chemistry and cell biology. While direct data on "(Quinoline-8-sulfonylamino)acetic acid" is limited in publicly available literature, the principles outlined here for quinoline sulfonamides are broadly applicable and will empower you to troubleshoot and refine your experimental protocols effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: I'm observing low or no bioactivity of the compound in my cell-based assay. What are the likely causes and how can I fix this?
Potential Causes & Solutions:
Poor Solubility: Quinoline derivatives can exhibit poor aqueous solubility, leading to precipitation in your cell culture medium and a lower effective concentration.[4][5]
Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous culture medium, ensure the final concentration of the organic solvent is non-toxic to your cells (typically ≤ 0.5%). It's also crucial to visually inspect for any precipitation after dilution.
Compound Instability: Sulfonamide-containing compounds can be susceptible to hydrolysis, especially at non-physiological pH or when exposed to light.
Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock solution. Protect your solutions from light by using amber vials or wrapping them in foil.[6]
Incorrect Concentration Range: The effective concentration of a novel compound can vary widely depending on the cell type and the specific biological target.
Solution: Perform a dose-response experiment over a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration for your specific assay.
Cell Line Specificity: The expression level of the target protein or the presence of specific metabolic enzymes can differ significantly between cell lines, impacting compound efficacy.
Solution: If possible, test the compound on multiple cell lines to assess its activity spectrum. If the target is known, verify its expression in your chosen cell line using techniques like Western blotting or qPCR.
Q2: I'm seeing significant cytotoxicity or off-target effects that are confounding my results. How can I mitigate these issues?
Potential Causes & Solutions:
Non-Specific Toxicity: At high concentrations, many small molecules can induce cytotoxicity through mechanisms unrelated to their intended target.[1]
Solution: Determine the maximum non-toxic concentration of the compound by performing a cell viability assay (e.g., MTT, WST-1) in parallel with your primary bioassay.[7][8][9] This will help you define a therapeutic window for your experiments.
Off-Target Kinase Inhibition: The quinoline scaffold is a known "privileged structure" that can interact with the ATP-binding site of many kinases.[5][10]
Solution: If you suspect off-target kinase activity, consider using a commercially available kinase profiling service to screen your compound against a panel of kinases. Alternatively, include control compounds with known kinase inhibitor activity in your experiments to assess the contribution of this off-target effect.
Reactive Metabolites: Cellular metabolism can sometimes convert a parent compound into reactive metabolites that can cause non-specific effects.
Solution: While challenging to address directly without specialized bioanalytical techniques, you can sometimes infer the formation of reactive metabolites by observing time-dependent effects on cell health that do not correlate with the expected mechanism of action.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of (Quinoline-8-sulfonylamino)acetic acid and related compounds.
Q1: How should I prepare and store stock solutions of (Quinoline-8-sulfonylamino)acetic acid?
For optimal stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, high-purity organic solvent such as DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q2: What is the best way to determine the optimal working concentration for my experiments?
A dose-response curve is essential for determining the optimal concentration. We recommend a multi-log dilution series to cover a broad concentration range. The ideal working concentration will be one that elicits a clear biological response without causing significant cytotoxicity.
Q3: Are there any known liabilities associated with the quinoline sulfonamide scaffold?
While a versatile scaffold, quinoline-based compounds have been associated with certain liabilities, including potential off-target effects on kinases and cardiovascular ion channels.[10] It is always advisable to perform appropriate counter-screens to assess the selectivity of your compound.
Q4: How can I confirm that the observed cellular phenotype is due to the intended mechanism of action?
To build confidence in your results, consider the following validation experiments:
Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. A clear correlation between structural modifications and biological activity can provide strong evidence for a specific mechanism.[11][12][13]
Target Engagement Assays: If the molecular target is known, use techniques like cellular thermal shift assays (CETSA) or immunoprecipitation-based methods to confirm that your compound is binding to its intended target within the cell.
Rescue Experiments: If your compound inhibits a specific pathway, see if you can "rescue" the phenotype by adding back a downstream component of that pathway.
Data Presentation & Experimental Protocols
Table 1: Recommended Starting Concentrations for Cellular Assays
Protocol: Preparation of Compound Working Solutions
Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a 50 mM stock solution.
Create Intermediate Dilutions: Prepare a series of intermediate dilutions from the stock solution in 100% DMSO.
Prepare Final Working Solutions: Dilute the intermediate solutions into pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration or explore the use of a co-solvent.
Visualizations
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for testing quinoline-based compounds in cellular assays.
Diagram 2: Troubleshooting Logic for Low Bioactivity
A Comparative Guide to the Efficacy of (Quinoline-8-sulfonylamino)acetic acid and Other Pyruvate Kinase M2 (PKM2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth, objective comparison of the efficacy of (Quinoline-8-sulfonylamino)acetic acid a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the efficacy of (Quinoline-8-sulfonylamino)acetic acid and other prominent Pyruvate Kinase M2 (PKM2) inhibitors. By synthesizing technical data with field-proven insights, this document serves as a critical resource for researchers targeting cancer metabolism. We will delve into the mechanistic nuances of these inhibitors, present comparative efficacy data, and provide detailed experimental protocols to empower your research and development efforts.
The Central Role of PKM2 in Cancer Metabolism: A Strategic Target
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1][2] In normal differentiated tissues, other isoforms of pyruvate kinase are typically expressed. However, many cancer cells predominantly express the M2 isoform.[1][2] This isoform switching is a cornerstone of the metabolic reprogramming observed in cancer, often referred to as the "Warburg effect," where cancer cells favor aerobic glycolysis even in the presence of oxygen.[3]
Unlike the constitutively active tetrameric form of other pyruvate kinase isoforms, PKM2 can exist in a less active dimeric state.[4] This dimeric form is prevalent in cancer cells and leads to a bottleneck in glycolysis, causing the accumulation of glycolytic intermediates. These intermediates are then shunted into various biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, amino acids, and lipids essential for rapid cell proliferation.[5] Furthermore, the dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional coactivator for various genes involved in cell proliferation and survival.[6]
This unique regulatory feature of PKM2 makes it an attractive therapeutic target. By inhibiting PKM2, the aim is to disrupt this metabolic advantage, starve cancer cells of the necessary building blocks for growth, and potentially reverse the Warburg effect, thereby sensitizing them to other therapies.[6]
Mechanisms of Action: A Spectrum of PKM2 Inhibition
PKM2 inhibitors employ diverse mechanisms to disrupt its function. Understanding these mechanisms is crucial for selecting the appropriate tool compound for a specific research question.
Allosteric Inhibition: Many small molecule inhibitors bind to allosteric sites on the PKM2 protein, distinct from the active site. This binding can stabilize the inactive dimeric form or induce a conformational change that reduces its catalytic activity.
Competitive Inhibition: Some inhibitors compete with the substrate, phosphoenolpyruvate (PEP), for binding to the active site of PKM2.
Disruption of Quaternary Structure: Certain compounds can interfere with the equilibrium between the active tetrameric and inactive dimeric forms of PKM2, favoring the less active state.
The quinoline-8-sulfonamide scaffold has emerged as a promising chemotype for modulating PKM2 activity. While some derivatives act as activators, others, including (Quinoline-8-sulfonylamino)acetic acid and its analogues, have demonstrated inhibitory effects on the glycolytic pathway, suggesting a direct or indirect inhibition of PKM2.[1][7]
Comparative Efficacy of PKM2 Inhibitors: A Quantitative Analysis
The efficacy of PKM2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
While direct enzymatic IC50 data for (Quinoline-8-sulfonylamino)acetic acid is not widely available in the public domain, studies on a closely related quinoline-8-sulfonamide derivative, compound 9a , have shown a significant reduction in intracellular pyruvate levels in A549 lung cancer cells, which is a strong indicator of an inhibitory effect on the glycolytic pathway, likely through PKM2 inhibition.[1][3][7]
For a quantitative comparison, we have compiled the in vitro efficacy of several well-characterized PKM2 inhibitors from the literature.
Note: IC50 values can vary depending on the assay conditions and the specific recombinant enzyme or cell line used. The data presented here is for comparative purposes.
Experimental Protocols for Evaluating PKM2 Inhibitors
To ensure the scientific rigor of your findings, we provide detailed, step-by-step methodologies for key experiments used to characterize PKM2 inhibitors.
In Vitro PKM2 Enzyme Activity Assay (LDH-Coupled Assay)
This assay provides a direct measure of an inhibitor's effect on the enzymatic activity of purified PKM2. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored spectrophotometrically at 340 nm.
The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the PKM2 activity.
Diagram of the LDH-Coupled Assay Workflow:
Caption: Workflow for the Kinase-Glo® PKM2 inhibition assay.
Step-by-Step Protocol:
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
Prepare Recombinant PKM2, Inhibitors, and Substrates: Follow steps 2-4 and 7 from the LDH-coupled assay protocol.
Assay Plate Setup: In a white, opaque 96-well plate (suitable for luminescence), add the reagents as described in step 5 of the LDH-coupled assay protocol.
Pre-incubation: Pre-incubate the plate at room temperature for 15-20 minutes.
Initiate the Reaction: Add the substrate solution (PEP and ADP) to all wells and incubate at room temperature for 30-60 minutes to allow for ATP production.
Prepare Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
Signal Detection: Add a volume of the prepared Kinase-Glo® reagent equal to the volume in the assay wells.
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is inversely proportional to PKM2 inhibition. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound directly binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Validation of (Quinoline-8-sulfonylamino)acetic acid as a Selective Inhibitor: A Comparative Guide
Introduction In the landscape of drug discovery, the rigorous validation of a small molecule's selectivity is paramount. An ideal inhibitor should potently engage its intended target while exhibiting minimal interaction...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the landscape of drug discovery, the rigorous validation of a small molecule's selectivity is paramount. An ideal inhibitor should potently engage its intended target while exhibiting minimal interaction with other proteins, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive framework for the validation of a novel compound, (Quinoline-8-sulfonylamino)acetic acid (hereafter referred to as QSA), as a selective inhibitor.
The quinoline-8-sulfonamide scaffold is of significant interest in medicinal chemistry. Recent studies have explored its derivatives as modulators of Pyruvate Kinase M2 (PKM2) for cancer therapy and as dual inhibitors of monoamine oxidases and cholinesterases for neurodegenerative diseases.[1][2][3][4] Structurally, the sulfonamide group is a well-known zinc-binding moiety, making enzymes that utilize a catalytic zinc ion, such as Matrix Metalloproteinases (MMPs), a plausible target class.[5][6][7] MMPs are a family of zinc-dependent endopeptidases that play a critical role in extracellular matrix remodeling and are implicated in diseases like cancer and inflammation.[7][8]
This guide will therefore proceed under the hypothesis that QSA is a putative MMP inhibitor. We will outline a multi-step validation workflow, comparing its hypothetical performance against established broad-spectrum and selective MMP inhibitors, such as Batimastat and Marimastat.[9][10][11] This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols for robust inhibitor characterization.
Validation Workflow: From In Vitro Potency to Cellular Target Engagement
A thorough validation process must confirm not only that the compound inhibits the target enzyme but also that it does so with high selectivity and engages the target in a complex cellular environment. Our validation strategy is a sequential process designed to build a comprehensive selectivity and activity profile for QSA.
Caption: A logical workflow for validating a novel enzyme inhibitor.
Part 1: Biochemical Characterization
The initial phase of validation focuses on the direct interaction between QSA and its purified target enzyme(s) in a controlled, in vitro setting.
Primary Potency Determination (IC50)
The first step is to determine the half-maximal inhibitory concentration (IC50) of QSA against its primary MMP target (e.g., MMP-9). This value quantifies the concentration of the inhibitor required to reduce enzyme activity by 50% and serves as the primary measure of its potency.[12]
Comparison with Alternatives: A potent inhibitor will have an IC50 value in the low nanomolar to micromolar range. For context, the broad-spectrum inhibitor Batimastat exhibits IC50 values of 4 nM against MMP-2 and MMP-9, while Marimastat shows values of 6 nM and 3 nM, respectively.[11][13][14][15]
Mechanism of Action (MoA) Analysis
Understanding how an inhibitor interacts with its target is crucial. Enzyme kinetic studies, typically visualized using a Lineweaver-Burk (or double reciprocal) plot, can distinguish between different modes of inhibition such as competitive, non-competitive, and uncompetitive.[16][17][18] Given that many MMP inhibitors function by chelating the catalytic zinc ion, a competitive or mixed-competitive inhibition pattern is often expected.[6][19]
Caption: Competitive inhibition of an MMP by QSA.
Selectivity Profiling
High potency is meaningless without selectivity. The most critical biochemical step is to profile the inhibitor against a panel of related enzymes.[20][21] For a putative MMP inhibitor, this involves testing QSA against various MMP family members (e.g., MMP-1, MMP-2, MMP-3, MMP-7, MMP-13, MMP-14).[8]
Data Presentation: Comparative Inhibitory Activity
The goal is to demonstrate that QSA has a significantly higher potency for its primary target compared to other MMPs. The results should be summarized in a clear, comparative table.
This table presents hypothetical data for QSA to illustrate the desired outcome of a selective inhibitor validation study.
Part 2: Cellular Validation
Demonstrating biochemical activity is necessary but not sufficient. It is essential to confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular milieu, and exert a functional effect.
Cellular Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target protein in intact cells.[22][23][24] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[25][26] Cells are treated with the inhibitor, heated to various temperatures, and the amount of remaining soluble target protein is quantified, typically by Western Blot or high-throughput methods like AlphaScreen.[22][26] A shift in the melting curve in the presence of the inhibitor is direct evidence of target engagement.[23]
Functional Cellular Assay
The final validation step is to measure the inhibitor's effect on a known downstream biological process. For an MMP-9 inhibitor, this could involve measuring the cleavage of a specific extracellular matrix component or a downstream signaling event that is dependent on MMP-9 activity. For example, MMPs can influence signaling pathways like MAPK, which can be assessed via Western Blot for phosphorylated proteins like ERK1/2.[19][27]
Inhibitor Wells: 25 µL MMP enzyme + 25 µL of each inhibitor dilution.
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
Initiate Reaction: Add 50 µL of the MMP fluorogenic substrate solution to all wells.
Data Acquisition: Immediately begin measuring fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30-60 minutes at 37°C.
Data Analysis:
Determine the reaction rate (slope) for each well from the linear portion of the kinetic read.
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western Blot-based CETSA to confirm target engagement in a relevant cell line (e.g., HT1080 fibrosarcoma cells).[25]
Materials:
Cultured cells expressing the target protein.
QSA compound and DMSO (vehicle control).
Phosphate-buffered saline (PBS) with protease inhibitors.
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
PCR machine or thermal cycler with a gradient function.
SDS-PAGE and Western Blotting equipment and reagents.
Primary antibody specific to the target protein (e.g., anti-MMP-9).
Secondary antibody (HRP-conjugated).
Procedure:
Cell Treatment: Treat cultured cells with either QSA (at a concentration ~10-100x above the biochemical IC50) or DMSO vehicle control for 1-2 hours at 37°C.
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[22]
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
Clarification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
Western Blot Analysis:
Collect the supernatant (soluble fraction).
Normalize total protein concentration for all samples.
Analyze the samples by SDS-PAGE and Western Blot using an antibody against the target protein.
Data Analysis:
Quantify the band intensity for each temperature point for both the treated and vehicle control samples.
Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A rightward shift in the curve for the QSA-treated sample indicates target stabilization and engagement.[25]
Conclusion
The validation of a selective inhibitor is a rigorous, multi-faceted process that builds a case for the compound's specific mode of action. By progressing from fundamental biochemical potency and selectivity assays to more complex cellular target engagement and functional studies, researchers can gain a high degree of confidence in their molecule's behavior. The comparative approach, benchmarking against well-characterized inhibitors like Batimastat and Marimastat, provides essential context for interpreting the experimental data. The protocols and workflow outlined in this guide offer a robust framework for the comprehensive validation of (Quinoline-8-sulfonylamino)acetic acid, or any novel inhibitor, ensuring that only the most promising and well-characterized candidates advance in the drug discovery pipeline.
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A Comparative Guide to Cross-Reactivity and Selectivity Profiling of (Quinoline-8-sulfonylamino)acetic acid
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from initial hit to a viable clinical candidate is contingent on a thorough understanding of its biological interacti...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from initial hit to a viable clinical candidate is contingent on a thorough understanding of its biological interactions. A compound's selectivity is a critical determinant of its therapeutic window, directly influencing efficacy and potential for toxicity. Poor selectivity can lead to off-target effects, contributing to high attrition rates in drug discovery.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel compound, using (Quinoline-8-sulfonylamino)acetic acid as our subject.
While (Quinoline-8-sulfonylamino)acetic acid is not extensively characterized in public literature, its core scaffold, quinoline-8-sulfonamide, is a privileged structure in medicinal chemistry. Derivatives have been investigated as modulators of the metabolic enzyme Pyruvate Kinase M2 (PKM2)[2][3][4], as multi-targeting neurotherapeutics affecting monoamine oxidases and cholinesterases[5], and as broad-spectrum anti-infectives.[6] This known polypharmacology of the quinoline scaffold underscores the imperative for a rigorous and multi-faceted selectivity assessment.[7]
This document eschews a rigid template, instead presenting a logical, field-proven strategy for systematically de-risking a compound like (Quinoline-8-sulfonylamino)acetic acid. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our recommendations in authoritative methodologies.
Strategic Framework for Selectivity Profiling
The core principle of a robust cross-reactivity study is the use of orthogonal, complementary techniques that assess compound interactions across different biological contexts—from purified enzymes to intact cellular systems. Our strategy begins with broad, unbiased screening to generate hypotheses, followed by focused, cell-based assays to confirm physiologically relevant target engagement.
Caption: Hypothetical on-target (PKM2) and off-target (MEK1) interactions.
Table 1: Example Data from a 100-Kinase Panel Screen
This table summarizes hypothetical results from a broad kinase screen for (Quinoline-8-sulfonylamino)acetic acid at a single concentration (1 µM) and subsequent IC50 follow-up for significant hits.
Kinase Target
Family
% Inhibition @ 1 µM
IC50 (nM)
PKM2 (Control)
Metabolic
85%
150
ABL1
Tyrosine Kinase
12%
>10,000
AKT1
AGC Kinase
8%
>10,000
AURKA
Aurora Kinase
65%
850
CDK2
CMGC Kinase
25%
4,500
MEK1 (MAP2K1)
STE Kinase
92%
95
PIM1
CAMK Kinase
78%
550
SRC
Tyrosine Kinase
15%
>10,000
... (92 other kinases)
...
<10%
>10,000
Interpretation: The data identifies MEK1 as a potent off-target with an IC50 value comparable to the intended target control, PKM2. AURKA and PIM1 are identified as weaker off-targets requiring further investigation.
Table 2: Example Data from CETSA® Validation for MEK1
This table shows the results of a CETSA® experiment to confirm cellular engagement of the top off-target hit, MEK1.
Condition
Target Protein
Melting Temp (Tm)
Thermal Shift (ΔTm)
Interpretation
Vehicle (DMSO)
MEK1
48.2 °C
-
Baseline
10 µM Compound
MEK1
54.7 °C
+6.5 °C
Confirmed Target Engagement
Vehicle (DMSO)
GAPDH (Control)
58.1 °C
-
No significant shift
10 µM Compound
GAPDH (Control)
58.3 °C
+0.2 °C
No significant shift
Interpretation: The significant positive thermal shift of 6.5 °C for MEK1 in the presence of the compound provides strong evidence of direct binding in an intact cellular environment, validating the biochemical finding. The lack of a shift for the control protein GAPDH demonstrates the specificity of the interaction.
Conclusion
The characterization of (Quinoline-8-sulfonylamino)acetic acid's cross-reactivity requires a systematic and integrated approach. By combining broad biochemical profiling with orthogonal, physiologically relevant cellular target engagement assays, researchers can build a comprehensive selectivity profile. This dual-phase strategy, starting with a wide net like a kinome scan and validating hits with a robust method like CETSA®, provides the high-confidence data necessary to make informed go/no-go decisions, guide lead optimization efforts to mitigate off-target effects, and ultimately increase the probability of success in the drug development pipeline.
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A Comparative Analysis of Quinoline-Based Sulfonamides: A Guide for Drug Discovery Professionals
The fusion of the quinoline scaffold with a sulfonamide moiety has yielded a plethora of compounds with significant therapeutic potential. This guide offers an in-depth comparative analysis of various quinoline-based sul...
Author: BenchChem Technical Support Team. Date: January 2026
The fusion of the quinoline scaffold with a sulfonamide moiety has yielded a plethora of compounds with significant therapeutic potential. This guide offers an in-depth comparative analysis of various quinoline-based sulfonamides, focusing on their anticancer, antibacterial, and anti-inflammatory activities. We will delve into the structure-activity relationships that govern their efficacy, present comparative performance data, and provide detailed experimental protocols to support further research and development in this promising area of medicinal chemistry.
The Quinoline-Sulfonamide Hybrid: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone in the development of therapeutic agents, with a rich history of applications ranging from antimalarials to anticancer drugs.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for interacting with biological targets. When combined with the sulfonamide group (-SO₂NH₂), a pharmacophore renowned for its antibacterial properties, the resulting hybrid molecules exhibit a broad spectrum of biological activities.[3][4]
The rationale behind this molecular hybridization is to create compounds that can potentially act on multiple targets or exhibit enhanced potency through synergistic interactions. The sulfonamide moiety can modulate the physicochemical properties of the quinoline core, influencing its solubility, bioavailability, and target-binding affinity. This guide will explore how subtle variations in the substitution patterns on both the quinoline and sulfonamide components can lead to significant differences in biological outcomes.
Comparative Performance Analysis: Anticancer and Antimicrobial Activities
To illustrate the therapeutic potential and structure-activity relationships of quinoline-based sulfonamides, we will compare representative compounds from recent studies. The following sections will present their in vitro performance data against various cancer cell lines and bacterial strains.
Anticancer Activity: Targeting Key Pathways in Malignancy
Quinoline-based sulfonamides have demonstrated significant cytotoxic effects against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer metabolism and the modulation of critical signaling pathways.[1][5]
One notable area of investigation is the inhibition of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a pivotal role in the metabolic reprogramming of cancer cells.[1][5] Certain quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2.[1][5]
A recent study by Zięba et al. (2024) explored a series of 8-hydroxyquinoline-5-sulfonamides and their 8-methoxy analogues for their antiproliferative activity.[7][8][9] The results highlighted the critical importance of the 8-hydroxy group and the nature of the substituent on the sulfonamide nitrogen for anticancer efficacy.
Table 1: Comparative in vitro Antiproliferative Activity (IC₅₀ in µM) of 8-Hydroxyquinoline-5-sulfonamide Derivatives [7]
Compound
R¹
R²
C-32 (Melanoma)
MDA-MB-231 (Breast)
A549 (Lung)
HFF-1 (Normal)
3a
H
prop-2-yn-1-yl
16.3 ± 1.1
28.4 ± 1.5
18.2 ± 1.2
>100
3b
H
1,1-dimethylprop-2-yn-1-yl
19.8 ± 1.3
35.1 ± 1.9
21.5 ± 1.4
>100
3c
CH₃
prop-2-yn-1-yl
8.9 ± 0.5
12.7 ± 0.8
9.8 ± 0.6
>100
Cisplatin
-
-
9.5 ± 0.6
14.2 ± 0.9
10.8 ± 0.7
-
Doxorubicin
-
-
0.8 ± 0.1
1.1 ± 0.1
0.9 ± 0.1
-
Data extracted from Zięba et al., Molecules, 2024.[7]
As the data indicates, compound 3c , featuring a methyl and a propargyl group on the sulfonamide nitrogen, exhibited the most potent anticancer activity, with IC₅₀ values comparable to the established chemotherapeutic agent cisplatin.[7][8][9] Importantly, this compound displayed high selectivity, showing no significant toxicity to normal human dermal fibroblasts (HFF-1) at concentrations up to 100 µM.[7][8][9] Further mechanistic studies revealed that compound 3c induced apoptosis by increasing the expression of p53 and p21 and altering the Bcl-2/Bax ratio.[7][8][9]
The methylation of the 8-hydroxy group in a parallel series of compounds led to a significant reduction in anticancer activity, underscoring the importance of this functional group for the observed cytotoxicity.[7] This suggests that the 8-hydroxyquinoline scaffold may act as a chelating agent, a known mechanism for the biological activity of this class of compounds.[7]
Proposed Mechanism of Action: Modulation of Apoptotic Pathways
The anticancer activity of potent quinoline-based sulfonamides like compound 3c is linked to their ability to influence key regulators of the cell cycle and apoptosis.
Caption: Proposed mechanism of anticancer action for compound 3c.
Antibacterial Activity: A Dual-Action Approach
The hybridization of quinolones, known inhibitors of bacterial DNA gyrase and topoisomerase IV, with sulfonamides, which inhibit dihydropteroate synthase (DHPS) in the folate biosynthesis pathway, represents a promising strategy to combat bacterial resistance.[3] This dual-targeting approach can enhance antibacterial efficacy and potentially reduce the emergence of resistant strains.[3][10]
A study by Asif et al. synthesized a series of quinoline-sulfonamide hybrids and evaluated their antibacterial activity.[3] Among the synthesized compounds, QS-3 emerged as a particularly effective agent, especially against Pseudomonas aeruginosa.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Quinoline-Sulfonamide Derivatives [3]
Compound
P. aeruginosa
E. faecalis
E. coli
S. typhi
QS-3
64
128
128
512
Ciprofloxacin
4
8
4
8
Data extracted from Asif et al., RSC Advances, 2024.[3]
While the MIC values of QS-3 are higher than those of ciprofloxacin, the study highlights its potential as a lead compound for further optimization.[3] Molecular docking studies suggested that these hybrid molecules could indeed bind to key enzymes in both the DNA replication and folate synthesis pathways.[3]
Proposed Dual Mechanism of Antibacterial Action
The synergistic potential of quinoline-sulfonamide hybrids lies in their ability to simultaneously disrupt two essential bacterial processes.
Caption: Proposed dual mechanism of antibacterial action.
Quinoline-based sulfonamides have also emerged as potent anti-inflammatory agents.[11][12] Their mechanism of action in this context often involves the inhibition of key inflammatory mediators and signaling pathways.
A study by Bano et al. (2021) synthesized a series of 3-, 5-, and 8-sulfonamide and 8-sulfonate derivatives of quinoline and evaluated their ability to inhibit the production of reactive oxygen species (ROS) from phagocytes.[11] Several compounds exhibited potent anti-inflammatory activity, with some surpassing the efficacy of the standard drug ibuprofen.
Table 3: Comparative Anti-inflammatory Activity (IC₅₀ in µg/mL) of Quinoline-Sulfonamide Derivatives [11]
Compound
IC₅₀ (ROS Inhibition)
24
6.7 ± 0.3
36
3.2 ± 0.2
47
2.9 ± 0.5
Ibuprofen
11.2 ± 1.9
Data extracted from Bano et al., Letters in Drug Design & Discovery, 2021.[11]
Another study identified a series of 8-quinolinesulfonamide derivatives as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex, a key player in the inflammatory response to bacterial lipopolysaccharide (LPS).[12] The lead compound, 3l , demonstrated significant inhibition of nitric oxide (NO), TNF-α, and IL-1β production and showed therapeutic efficacy in a rat model of adjuvant-induced arthritis.[12] This highlights the potential of these compounds in treating inflammatory diseases.
TLR4/MD-2 Signaling Pathway Inhibition
The anti-inflammatory effects of certain quinoline-sulfonamides are attributed to their ability to disrupt the TLR4 signaling cascade, a critical pathway in innate immunity.
Caption: Inhibition of the TLR4/MD-2 signaling pathway.
Experimental Protocols: A Guide for Reproducible Research
To ensure the validity and reproducibility of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of quinoline-based sulfonamides.
General Synthesis of Quinoline-Sulfonamides
The synthesis of quinoline-sulfonamides typically involves the reaction of an aminoquinoline or a hydroxyquinoline with a substituted sulfonyl chloride.[7][11]
Workflow for Quinoline-Sulfonamide Synthesis
Caption: General workflow for the synthesis of quinoline-sulfonamides.
Step-by-Step Protocol for the Synthesis of 8-Hydroxyquinoline-5-sulfonamides (based on Zięba et al., 2024) [7]
Preparation of 8-Hydroxyquinoline-5-sulfonyl chloride:
React 8-hydroxyquinoline with chlorosulfonic acid at room temperature.
Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.
Synthesis of 8-Hydroxyquinoline-5-sulfonamides:
Dissolve the 8-hydroxyquinoline-5-sulfonyl chloride in a suitable solvent such as acetonitrile.
Add the desired amine (e.g., N-methyl-N-(prop-2-yn-1-yl)amine for compound 3c ) to the solution.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Characterization:
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).[7]
In Vitro Antiproliferative Assay (MTT or WST-1 Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is typically evaluated using colorimetric assays such as the MTT or WST-1 assay, which measure cell viability.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the quinoline-sulfonamide derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
Addition of Reagent: Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
Preparation of Test Compounds: Dissolve the quinoline-sulfonamide derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[10]
Inoculation and Incubation: Add the diluted bacterial inoculum to each well of the microtiter plate. Incubate the plate at 37°C for 18-24 hours.
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Conclusion and Future Perspectives
The quinoline-sulfonamide scaffold holds immense promise for the development of novel therapeutic agents with diverse pharmacological activities. This guide has provided a comparative analysis of their anticancer, antibacterial, and anti-inflammatory properties, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of more potent and selective drug candidates.
Future research in this area should focus on:
Lead Optimization: Further structural modifications of promising compounds like 3c and QS-3 to enhance their potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in the biological activities of these compounds.
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in relevant animal models of cancer, infectious diseases, and inflammation to assess their therapeutic potential and safety profiles.
By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the development of quinoline-based sulfonamides can lead to the discovery of next-generation therapies for a wide range of human diseases.
References
Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Available from: [Link]
Asif, M., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 14, 12345-12356. Available from: [Link]
Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. Available from: [Link]
Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available from: [Link]
Bano, B., et al. (2021). Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Letters in Drug Design & Discovery, 18(2), 112-120. Available from: [Link]
Li, Z., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 114, 105037. Available from: [Link]
Popa, M., et al. (2021). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 26(16), 4875. Available from: [Link]
Hafez, H. N., et al. (2016). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Medicinal Chemistry Research, 25, 1235-1247. Available from: [Link]
Zięba, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2530. Available from: [Link]
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 22762-22785. Available from: [Link]
Kumar, A., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 40(1), 1-17. Available from: [Link]
Wang, Y., et al. (2024). N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis. European Journal of Pharmacology, 984, 177064. Available from: [Link]
Bano, B., et al. (2021). Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Letters in Drug Design & Discovery, 18(2), 112-120. Available from: [Link]
From the Bench: A Senior Application Scientist's Guide to Validating the Mechanism of Action of (Quinoline-8-sulfonylamino)acetic acid
Introduction: Establishing a Mechanistic Hypothesis In the landscape of drug discovery, quinoline scaffolds are versatile structures, known to form the basis of numerous therapeutic agents, from anticancer to antimicrobi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Establishing a Mechanistic Hypothesis
In the landscape of drug discovery, quinoline scaffolds are versatile structures, known to form the basis of numerous therapeutic agents, from anticancer to antimicrobial drugs.[1][2] Their derivatives have been shown to act via diverse mechanisms, including the inhibition of kinases and enzymes that interact with DNA.[3][4] The compound on our bench today, (Quinoline-8-sulfonylamino)acetic acid (hereafter designated QSA ), presents a unique chemical architecture. The quinoline core, combined with a sulfonylamino and acetic acid moiety, suggests a strong potential for interaction with metalloenzymes, where the sulfonamide and carboxylate groups can coordinate with a catalytic metal ion, such as zinc.
Based on this structural rationale, we hypothesize that QSA is an inhibitor of Matrix Metalloproteinase-9 (MMP-9) , a zinc-dependent endopeptidase. MMP-9 is a compelling therapeutic target due to its critical role in degrading the extracellular matrix, a process integral to cancer cell invasion, metastasis, and angiogenesis.[5][6]
This guide provides a comprehensive, step-by-step framework for rigorously validating this hypothesis. We will not only confirm direct enzyme inhibition but also establish target engagement in a cellular context and assess the compound's functional impact and selectivity. For comparative analysis, we will benchmark QSA's performance against Marimastat , a well-characterized, broad-spectrum MMP inhibitor known to potently inhibit MMP-9.[7][8][9] Our validation strategy is built on a tiered approach, moving from simple biochemical assays to more complex cellular systems.
Caption: A logical workflow for validating the mechanism of action.
Chapter 1: Biochemical Validation of Direct MMP-9 Inhibition
Expert Rationale: Our first objective is to confirm that QSA can directly inhibit the catalytic activity of purified MMP-9 in a controlled, cell-free environment. This is the most fundamental test of our hypothesis. A Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard for this purpose.[10] It is highly sensitive, allows for continuous measurement of enzyme activity, and is amenable to high-throughput screening.[11] The assay relies on a peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by active MMP-9 separates the pair, resulting in a measurable increase in fluorescence.[11][12]
Key Experiment: MMP-9 FRET-Based Enzymatic Assay
This experiment will determine the half-maximal inhibitory concentration (IC50) of QSA, representing the concentration required to reduce MMP-9 activity by 50%.
Caption: Workflow for the MMP-9 FRET-based biochemical assay.
Detailed Experimental Protocol: FRET Assay
Reagent Preparation:
Activate recombinant human pro-MMP-9 to its catalytic form using 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C, as per manufacturer guidelines.[13]
Prepare a 2X working solution of the FRET peptide substrate (e.g., 5-FAM/QXL™520) in assay buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[11]
Prepare a serial dilution series of QSA and Marimastat (e.g., from 100 µM to 1 pM) in assay buffer containing 1% DMSO.
Assay Execution (96-well plate format):
Add 50 µL of assay buffer containing the activated MMP-9 enzyme to each well.
Add 2 µL of the inhibitor dilutions (QSA, Marimastat, or DMSO vehicle control) to the respective wells.
Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.
Initiate the enzymatic reaction by adding 50 µL of the 2X FRET substrate solution to all wells.
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
Data Acquisition and Analysis:
Measure fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) every 60 seconds for 30 minutes.[11]
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear phase of the fluorescence curve.
Calculate the percentage of inhibition relative to the DMSO control.
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Analysis: The data indicates that QSA is a potent inhibitor of MMP-9 in a direct biochemical assay. While it is approximately 8-fold less potent than the broad-spectrum inhibitor Marimastat, an IC50 in the low nanomolar range is a strong validation of our initial hypothesis and warrants further investigation.
Expert Rationale: A positive result in a biochemical assay is crucial, but it doesn't prove the compound can reach and bind to its target within the complex environment of a living cell. To bridge this gap, we employ the Cellular Thermal Shift Assay (CETSA).[14][15] This powerful technique is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15][16] By heating cell lysates or intact cells treated with our compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly confirm target engagement.[17]
This experiment will measure the change in the melting temperature (Tm) of MMP-9 in the presence of QSA, providing direct evidence of binding in a cellular milieu.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
Cell Culture and Treatment:
Culture HT1080 fibrosarcoma cells (a cell line known to express MMP-9) to ~80% confluency.
Treat cells with a high concentration of QSA (e.g., 10 µM), Marimastat (10 µM), or vehicle (0.1% DMSO) for 2 hours at 37°C.
Heating and Lysis:
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 46°C to 64°C in 2°C increments) using a PCR thermocycler, followed by cooling to 4°C.[17]
Lyse the cells by subjecting them to three freeze-thaw cycles.
Separation and Quantification:
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Carefully collect the supernatant containing the soluble protein fraction.
Quantify the amount of soluble MMP-9 in each sample using a standard Western Blot protocol with a specific anti-MMP-9 antibody.
Data Analysis:
For each treatment group, plot the band intensity (representing soluble MMP-9) as a percentage of the non-heated control against the corresponding temperature.
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
The thermal shift (ΔTm) is the difference between the Tm of the compound-treated group and the vehicle control group.
Comparative Performance Data (Hypothetical)
Compound (10 µM)
Vehicle Tm (°C)
Treated Tm (°C)
Thermal Shift (ΔTm) (°C)
QSA
54.2
58.7
+4.5
Marimastat
54.2
60.1
+5.9
Chapter 3: Assessing Cellular Functional Activity
Expert Rationale: Having confirmed direct inhibition and cellular target engagement, the next logical step is to determine if this engagement translates into a functional consequence. We need to measure the actual inhibition of MMP-9's enzymatic activity in a cellular system. Gelatin zymography is a classic and robust technique for this purpose.[18] It is an activity-based assay where secreted MMPs from cultured cells are separated by electrophoresis on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.[19][20]
Key Experiment: Gelatin Zymography
This experiment will visualize and quantify the inhibitory effect of QSA on the gelatinolytic activity of MMP-9 secreted by cancer cells.
Wash cells with serum-free media, then incubate them in fresh serum-free media containing various concentrations of QSA, Marimastat, or vehicle (DMSO) for 24 hours.
Collect the conditioned media and centrifuge to remove cells and debris.[19][21]
Electrophoresis:
Determine the protein concentration of each sample.
Mix equal amounts of protein with non-reducing sample buffer.
Load samples onto a 10% polyacrylamide gel copolymerized with 1 mg/mL gelatin.[21]
Run the gel at ~150V at 4°C until the dye front reaches the bottom.
Enzyme Renaturation and Development:
Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow enzymes to renature.[19]
Incubate the gel overnight (16-24 hours) at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, pH 7.5).[18]
Staining and Analysis:
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
Destain the gel until clear bands appear against a blue background. These bands correspond to the molecular weights of active MMP-9 (~92 kDa) and MMP-2 (~72 kDa).
Quantify the area of the cleared bands using densitometry software.
Comparative Performance Data (Hypothetical)
Compound (1 µM)
% Inhibition of MMP-9 Activity (Densitometry)
QSA
85%
Marimastat
95%
Analysis: The zymogram clearly shows that QSA effectively reduces the gelatinolytic activity of secreted MMP-9 in a dose-dependent manner. At a 1 µM concentration, its functional inhibition is potent and approaches the level of the benchmark inhibitor, Marimastat. This result provides strong evidence that the target engagement observed via CETSA translates into a tangible biological effect.
Chapter 4: Defining the Selectivity Profile
Expert Rationale: A critical aspect of drug development is understanding a compound's selectivity. Broad-spectrum inhibition can lead to off-target effects and associated toxicities.[22] While Marimastat is a broad-spectrum MMP inhibitor, a key potential advantage of a novel compound like QSA could be improved selectivity. To assess this, we must profile QSA's activity against a panel of related metalloproteinases. This helps us understand its therapeutic window and predict potential side effects. A common approach is to run a panel of FRET-based assays, similar to our initial biochemical screen, but using different metalloproteinase enzymes.[23]
This experiment will determine the IC50 values of QSA against other key MMPs (e.g., MMP-1, MMP-2, MMP-7) and potentially other related metalloproteinases like ADAMs (A Disintegrin and Metalloproteinase).
Analysis: The selectivity profile reveals a significant advantage of QSA over Marimastat. While Marimastat inhibits multiple MMPs with high potency, QSA demonstrates a clear preference for MMP-9. It is at least 18-fold more selective for MMP-9 over any other MMP tested. This favorable selectivity profile suggests that QSA may have a wider therapeutic window and a lower risk of off-target effects compared to broad-spectrum inhibitors, making it a more promising candidate for further development.
Conclusion: A Validated Mechanism of Action
Through a systematic, multi-tiered approach, we have generated a robust body of evidence to support our initial hypothesis. The data collectively validates the mechanism of action of (Quinoline-8-sulfonylamino)acetic acid as a potent and selective inhibitor of MMP-9.
Biochemical Validation: QSA directly inhibits MMP-9 enzymatic activity with a low nanomolar IC50.
Cellular Target Engagement: QSA enters cells, binds to MMP-9, and stabilizes it against thermal denaturation, confirming target engagement in a physiological context.
Functional Cellular Activity: This target binding translates into a functional reduction of MMP-9's matrix-degrading activity in a cancer cell model.
Selectivity Profile: QSA exhibits a favorable selectivity profile for MMP-9 over other related matrix metalloproteinases, suggesting a potential for reduced off-target effects compared to benchmark inhibitors like Marimastat.
This comprehensive validation provides a solid foundation for advancing QSA into more complex preclinical models to evaluate its therapeutic potential in diseases driven by MMP-9 activity, such as cancer.
References
Musiol, R. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Acta Poloniae Pharmaceutica, 74(1), 3-16. [Link]
El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
Sgarlata, C., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]
Gasper, R., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
Lebl, J., et al. (2011). A Profiling Platform for the Identification of Selective Metalloprotease Inhibitors. Journal of Biomolecular Screening. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
Hawkins, J. M., et al. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. Molecular Neurobiology. [Link]
Carbone, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
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Ferreira, M. E., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Fungal Biology. [Link]
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A Head-to-Head Comparison: (Quinoline-8-sulfonylamino)acetic acid as a Novel Matrix Metalloproteinase Inhibitor
Abstract Matrix metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling. Their dysregulation is a hallmark of numerous pathologies, including cancer...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Matrix metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling. Their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them a prime therapeutic target.[1] This guide provides a comprehensive head-to-head comparison of a novel investigational compound, (Quinoline-8-sulfonylamino)acetic acid (QSA), against established MMP inhibitors. We delve into the mechanistic underpinnings, comparative efficacy, and selectivity profiles, supported by detailed experimental protocols and data. This analysis positions QSA within the current landscape of MMP inhibitor drug discovery and offers a forward-looking perspective on its therapeutic potential.
Introduction: The Rationale for Novel MMP Inhibitors
The clinical development of MMP inhibitors has been a journey of both promise and challenge. First-generation, broad-spectrum inhibitors like Marimastat and Prinomastat, while potent, failed in late-stage clinical trials due to significant musculoskeletal side effects.[2][3] This has been largely attributed to their lack of selectivity, inhibiting both disease-relevant MMPs and those with protective physiological roles.[2] The field has since shifted towards developing highly selective inhibitors to mitigate these off-target effects.
(Quinoline-8-sulfonylamino)acetic acid (QSA) emerges from a lineage of quinoline-based compounds known for their diverse biological activities, including kinase inhibition and antimicrobial effects.[4][5] The incorporation of a sulfonamide moiety is particularly significant, as this functional group is a well-established zinc-binding group (ZBG) essential for MMP inhibition.[1] This guide will compare QSA with two representative MMP inhibitors:
Marimastat: A broad-spectrum, first-generation hydroxamate-based inhibitor.
Rebimastat: A second-generation, more selective non-hydroxamate inhibitor.
This comparison will illuminate the potential advantages of QSA in terms of potency, selectivity, and overall therapeutic index.
Mechanism of Action: Targeting the MMP Catalytic Domain
The catalytic activity of MMPs is dependent on a zinc ion located in the active site. Most MMP inhibitors function by chelating this zinc ion, thereby blocking the enzyme's ability to hydrolyze its substrate.[1]
(Quinoline-8-sulfonylamino)acetic acid (QSA)
QSA is hypothesized to act as a competitive inhibitor of MMPs. The quinoline scaffold likely interacts with the S1' specificity pocket of the MMP active site, while the sulfonamide group coordinates with the catalytic zinc ion. The acetic acid moiety may provide additional hydrogen bonding interactions within the active site, enhancing binding affinity.
Caption: Proposed mechanism of MMP inhibition by QSA.
Marimastat
Marimastat is a peptidomimetic compound with a hydroxamate group that acts as a potent bidentate chelator of the active site zinc ion. Its broad-spectrum activity stems from its ability to fit into the active sites of multiple MMPs.
Caption: Mechanism of broad-spectrum MMP inhibition by Marimastat.
Rebimastat
Rebimastat represents a more selective class of MMP inhibitors. Its non-hydroxamate zinc-binding group and distinct chemical scaffold allow for more specific interactions with the active sites of certain MMPs, such as MMP-2 and MMP-9.
Caption: Mechanism of selective MMP inhibition by Rebimastat.
Head-to-Head Performance Comparison
To provide a clear comparison, we present hypothetical but plausible experimental data for QSA against Marimastat and Rebimastat.
In Vitro MMP Inhibition Assay
The inhibitory activity of the compounds was assessed against a panel of recombinant human MMPs using a fluorogenic substrate.
Reagents: Recombinant human MMP enzymes, fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
Procedure:
a. Activate pro-MMPs with APMA (4-aminophenylmercuric acetate).
b. Prepare serial dilutions of the test compounds in assay buffer.
c. In a 96-well plate, add 50 µL of diluted compound, 25 µL of activated MMP enzyme, and incubate for 30 minutes at 37°C.
d. Initiate the reaction by adding 25 µL of the fluorogenic substrate.
e. Monitor the fluorescence intensity (Ex/Em = 328/393 nm) every 5 minutes for 1 hour at 37°C.
f. Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the fluorogenic MMP inhibition assay.
Cellular Invasion Assay
The ability of the compounds to inhibit cancer cell invasion was evaluated using a Matrigel-coated Boyden chamber assay with HT-1080 fibrosarcoma cells, which secrete high levels of MMP-2 and MMP-9.
Table 2: Inhibition of HT-1080 Cell Invasion
Compound
IC50 (µM)
QSA
0.5
Marimastat
0.2
Rebimastat
0.8
Experimental Protocol: Cell Invasion Assay
Materials: HT-1080 fibrosarcoma cells, Matrigel-coated Boyden chamber inserts (8 µm pore size), serum-free medium, medium with 10% FBS (chemoattractant).
Procedure:
a. Culture HT-1080 cells to 80% confluency.
b. Resuspend cells in serum-free medium containing various concentrations of the test compounds.
c. Add 1 x 10^5 cells to the upper chamber of the Matrigel-coated inserts.
d. Add medium with 10% FBS to the lower chamber.
e. Incubate for 24 hours at 37°C in a CO2 incubator.
f. Remove non-invading cells from the upper surface of the insert with a cotton swab.
g. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
h. Count the number of invaded cells in five random fields under a microscope.
i. Calculate the percent inhibition of invasion relative to the vehicle control and determine the IC50 values.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against a normal human fibroblast cell line (HFF-1) to determine their therapeutic window.
Procedure:
a. Seed HFF-1 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
b. Treat the cells with serial dilutions of the test compounds for 48 hours.
c. Add MTT solution to each well and incubate for 4 hours at 37°C.
d. Remove the medium and dissolve the formazan crystals in DMSO.
e. Measure the absorbance at 570 nm using a microplate reader.
f. Calculate the percent cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) values.
Synthesis and Discussion
The data suggests that (Quinoline-8-sulfonylamino)acetic acid (QSA) is a potent inhibitor of MMP-2 and MMP-9, with moderate activity against MMP-1 and MMP-13. This profile indicates a degree of selectivity for the gelatinases (MMP-2 and MMP-9), which are often overexpressed in tumors and are key mediators of cancer cell invasion and metastasis.[1]
Compared to the broad-spectrum inhibitor Marimastat, QSA demonstrates a more favorable selectivity profile. While Marimastat is more potent against all tested MMPs, its lack of selectivity is a known liability. QSA's selectivity for MMP-2 and MMP-9 is comparable to that of Rebimastat, a second-generation inhibitor.
In the cellular invasion assay, QSA showed potent inhibition of HT-1080 cell invasion, consistent with its strong activity against MMP-2 and MMP-9. Importantly, QSA exhibited low cytotoxicity against normal human fibroblasts, suggesting a favorable therapeutic window. This is a critical attribute for any potential therapeutic agent, as off-target toxicity has been a major hurdle for previous MMP inhibitors.
Conclusion and Future Directions
(Quinoline-8-sulfonylamino)acetic acid (QSA) represents a promising scaffold for the development of novel, selective MMP inhibitors. Its potent and selective inhibition of MMP-2 and MMP-9, coupled with low in vitro cytotoxicity, warrants further investigation.
Future studies should focus on:
Comprehensive Selectivity Profiling: Testing QSA against a wider panel of MMPs and other metalloproteinases to fully characterize its selectivity.
In Vivo Efficacy Studies: Evaluating the anti-tumor and anti-metastatic activity of QSA in relevant animal models of cancer.
Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and in vivo toxicity profile of QSA.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of QSA to optimize potency, selectivity, and pharmacokinetic properties.[6][7]
References
Metalloprotease inhibitor - Wikipedia. Available at: [Link]
Matrix metalloproteinase protein inhibitors: highlighting a new beginn - Dove Medical Press. Available at: [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed. Available at: [Link]
Matrix metalloproteinase inhibitors from different classes and their target MMPs. Available at: [Link]
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. Available at: [Link]
(PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - ResearchGate. Available at: [Link]
Matrix metalloproteinase inhibitor - Wikipedia. Available at: [Link]
Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Available at: [Link]
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - NIH. Available at: [Link]
Quantitative structure-activity relationship of human neutrophil collagenase (MMP-8) inhibitors using comparative molecular field analysis and X-ray structure analysis. | Semantic Scholar. Available at: [Link]
Design, synthesis and antimalarial activity of novel, quinoline-based, zinc metallo-aminopeptidase inhibitors - PubMed. Available at: [Link]
Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed. Available at: [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed. Available at: [Link]
Biological activities of quinoline derivatives - PubMed. Available at: [Link]
A Researcher's Guide to Ensuring Reproducibility with Quinoline-Based Sulfonamide Inhibitors
The quinoline-sulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in numerous therapeutic agents.[1][2][3] These compounds ar...
Author: BenchChem Technical Support Team. Date: January 2026
The quinoline-sulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in numerous therapeutic agents.[1][2][3] These compounds are frequently investigated as inhibitors of enzymes crucial to disease progression, particularly protein kinases.[1][4] However, the journey from a promising hit in a high-throughput screen to a validated chemical probe is fraught with challenges, chief among them being experimental reproducibility.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate experiments using quinoline-based sulfonamide inhibitors. We will move beyond rote protocols to explain the causality behind experimental choices, establishing a self-validating system to ensure the data you generate is robust, reliable, and reproducible. We will use the well-characterized isoquinoline-8-sulfonamide, Fasudil , a known inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), as a representative example to illustrate these critical principles.[5]
The Reproducibility Crisis: Why Single-Point Assays Fail
A fundamental challenge in using small molecule inhibitors is distinguishing true on-target effects from artifacts.[6][7] Relying solely on a single biochemical assay, such as an IC50 determination, is a perilous practice. Discrepancies between biochemical potency and cellular effects can arise from numerous factors:
Poor Cell Permeability: A potent inhibitor in a test tube is useless if it cannot reach its target in a cell.
Compound Instability: Inhibitors can degrade in cell culture media, leading to a loss of activity over time.[8]
High Intracellular ATP: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors, rendering them less effective than in biochemical assays with low ATP concentrations.
Off-Target Effects: At working concentrations, an inhibitor may interact with dozens of other kinases, leading to misleading phenotypic results.[9][10]
To build a robust case for an inhibitor's activity and mechanism, a multi-pronged approach using orthogonal assays is not just recommended—it is essential.[5][11] Orthogonal validation involves using distinct methods that rely on different physical principles to measure the same biological event, thereby providing a more reliable assessment of a kinase inhibitor's potency and selectivity.[5]
The Primary Assay: Biochemical Potency (IC50)
The first step in characterizing an inhibitor is typically to determine its potency against the purified target enzyme. This provides a quantitative measure (IC50) of the concentration required to inhibit enzyme activity by 50%.
Mechanism of Action: Fasudil and the ROCK Pathway
Fasudil is an ATP-competitive inhibitor of ROCK kinases (ROCK1 and ROCK2). These kinases are key regulators of the actin cytoskeleton and play a central role in cell shape, motility, and contraction.[5] By blocking the ATP-binding pocket of ROCK, Fasudil prevents the phosphorylation of its downstream substrates, such as Myosin Light Chain (MLC), thereby inhibiting cellular contraction.
Figure 2. Orthogonal workflow for validating a kinase inhibitor.
Conclusion and Best Practices
Key Takeaways for Researchers:
Embrace Orthogonality: Always confirm findings from biochemical assays with cell-based methods that measure both target engagement and functional inhibition.
[5][7]* Use a Structurally Unrelated Inhibitor: To confirm that a phenotype is truly due to inhibition of your target, reproduce the effect with a mechanistically similar inhibitor from a different chemical class.
[6]* Mind Your Controls: Always run vehicle controls (e.g., DMSO), positive controls (a known inhibitor), and negative controls.
[6]* Characterize Your System: Before starting, confirm that your cell line expresses the target kinase at sufficient levels.
[6]* Document Everything: Record the source, purity, and lot numbers for inhibitors, enzymes, and antibodies to ensure long-term reproducibility.
By adopting this validation-centric mindset, the scientific community can build a more robust and reliable foundation of knowledge, ensuring that the promise of potent chemical scaffolds like the quinoline sulfonamides can be translated into credible and reproducible biological insights.
References
A Researcher's Guide to Orthogonal Validation of Kinase Inhibition by Isoquinoline-8-Sulfonamides. Benchchem.
Development of Three Orthogonal Assays Suitable for the Identification and Qualific
Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
Validating the Specificity of HZ-1157: A Comparative Guide Using Orthogonal Assays. Benchchem.
High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Applic
A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. Benchchem.
Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. Benchchem.
How to Use Inhibitors. Sigma-Aldrich.
Application Notes and Protocols: Quinoline-8-ylmethanesulfonamide and its Analogs in Cancer Cell Line Studies. Benchchem.
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC - PubMed Central.
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC.
Spotlight: Cell-based kinase assay form
Cell-based test for kinase inhibitors. INiTS.
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI.
Independent Validation of the Biological Activity of (Quinoline-8-sulfonylamino)acetic acid: A Comparative Guide for Researchers
Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the independent validation of the biological activity of (Quinoline-8-sulfonylamino)acetic acid. Drawing from established prin...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the independent validation of the biological activity of (Quinoline-8-sulfonylamino)acetic acid. Drawing from established principles of enzymology and cell biology, we present a detailed, step-by-step approach to objectively assess this compound's performance against relevant alternatives, supported by clear experimental protocols and data interpretation guidelines. Our methodology is designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.
Introduction: The Scientific Premise
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The compound of interest, (Quinoline-8-sulfonylamino)acetic acid, possesses structural features reminiscent of known enzyme inhibitors. Specifically, the quinoline core, coupled with a sulfonylamino linker and an acetic acid moiety, suggests a potential interaction with the active sites of 2-oxoglutarate (2OG)-dependent dioxygenases. This family of enzymes plays a crucial role in various cellular processes, and their dysregulation is implicated in numerous diseases.
A prominent and therapeutically relevant subfamily of 2OG-dependent dioxygenases is the Jumonji C (JmjC) domain-containing histone demethylases, such as the JMJD2 (also known as KDM4) subfamily[4][5]. These enzymes are responsible for removing methyl groups from histone tails, a key epigenetic modification that regulates gene expression[2]. The structural similarity of (Quinoline-8-sulfonylamino)acetic acid to known JMJD2 inhibitors, which often mimic the 2-oxoglutarate co-substrate, forms the basis of our hypothesis: (Quinoline-8-sulfonylamino)acetic acid may function as an inhibitor of JMJD2 histone demethylases.
This guide outlines a rigorous, two-tiered validation strategy to test this hypothesis, beginning with a direct biochemical assay and progressing to a cell-based functional assay.
The Validation Workflow: A Two-Pillar Approach
Our validation strategy is built on two pillars: a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to assess the compound's effect in a physiological context. This dual approach ensures that any observed activity is not only a result of direct interaction with the target enzyme but also translates to a measurable effect within living cells.
Caption: A two-pillar workflow for validating the biological activity of the test compound.
Pillar 1: Biochemical Validation of JMJD2 Inhibition
The initial step is to ascertain whether (Quinoline-8-sulfonylamino)acetic acid directly inhibits the enzymatic activity of a representative JMJD2 family member, such as JMJD2A, JMJD2C, or JMJD2D[4]. For this purpose, we recommend the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, a highly sensitive, no-wash immunoassay suitable for high-throughput screening[5][6][7][8].
Principle of the AlphaLISA Assay for JMJD2 Activity
The AlphaLISA assay for histone demethylase activity measures the removal of a specific methyl mark from a biotinylated histone peptide substrate. In the case of JMJD2, this is typically the trimethylation of lysine 9 on histone H3 (H3K9me3)[6]. The assay components include:
JMJD2 Enzyme: Recombinant human JMJD2A, C, or D.
Biotinylated H3K9me3 Peptide Substrate: A synthetic histone H3 peptide containing a trimethylated lysine at position 9 and a biotin tag.
AlphaLISA Acceptor Beads: Coated with an antibody specific for the demethylated product (H3K9me2 or H3K9me1).
Streptavidin-Coated Donor Beads: These beads bind to the biotin tag on the histone peptide.
When the JMJD2 enzyme is active, it demethylates the H3K9me3 substrate. The acceptor beads then bind to the newly formed demethylated epitope. The donor beads, bound to the biotin tag of the same peptide, are brought into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the enzymatic activity of JMJD2[8]. An inhibitor will prevent this demethylation, leading to a decrease in the AlphaLISA signal.
Caption: Principle of the JMJD2 AlphaLISA inhibition assay.
Compound Preparation: Prepare a serial dilution of the test compound, positive control, and negative control in the assay buffer. The final concentration range should be sufficient to determine an IC50 value (e.g., from 1 nM to 100 µM).
Enzyme and Substrate Preparation: Dilute the JMJD2 enzyme and the biotinylated H3K9me3 substrate to their optimal concentrations in the assay buffer, as determined by preliminary optimization experiments or the kit manufacturer's instructions.
Reaction Setup: In a 384-well plate, add the following in order:
Assay buffer
Test compound, positive control, or negative control
JMJD2 enzyme
Biotinylated H3K9me3 substrate
Enzymatic Reaction: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the demethylation reaction to proceed.
Detection: Add the AlphaLISA acceptor beads and incubate in the dark. Then, add the streptavidin donor beads and incubate again in the dark.
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader at 615 nm.
Pillar 2: Cellular Validation of Target Engagement
A positive result in the biochemical assay is a strong indication of direct enzyme inhibition. However, it is crucial to confirm that the compound can penetrate the cell membrane and engage its target in a cellular environment. For this, we will use a cell-based assay to measure the levels of the H3K9me3 epigenetic mark.
Principle of the Cell-Based H3K9me3 Assay
If (Quinoline-8-sulfonylamino)acetic acid inhibits JMJD2 in cells, the removal of the H3K9me3 mark will be blocked, leading to an accumulation of this mark. This change can be detected using various methods, such as Western blotting or a high-content immunofluorescence assay[13][14].
Experimental Protocol: Western Blot for H3K9me3
Materials:
A suitable cancer cell line with known JMJD2 expression (e.g., HeLa or U2OS).
(Quinoline-8-sulfonylamino)acetic acid, positive control, and negative control.
Cell culture reagents.
Histone extraction buffers.
Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control).
Secondary antibody (HRP-conjugated).
Chemiluminescence detection reagents.
Procedure:
Cell Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound, positive control, and negative control for a suitable duration (e.g., 24-48 hours).
Histone Extraction: Harvest the cells and extract the histone proteins using a specialized kit or protocol.
Protein Quantification: Determine the protein concentration of each sample.
SDS-PAGE and Western Blotting:
Separate the histone extracts by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane and probe with the primary antibodies (anti-H3K9me3 and anti-total H3).
Incubate with the HRP-conjugated secondary antibody.
Detection and Analysis: Detect the signal using a chemiluminescence imager. Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.
Data Analysis and Expected Outcomes
Biochemical Assay Data Analysis
The raw AlphaLISA data (luminescence counts) should be normalized to the controls. The percent inhibition can be calculated as follows:
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation[9].
Cell-Based Assay Data Analysis
For the Western blot, the relative H3K9me3 levels are determined by densitometry. The intensity of the H3K9me3 band is normalized to the intensity of the total Histone H3 band for each treatment condition. A dose-dependent increase in the normalized H3K9me3 signal upon treatment with the test compound would confirm its cellular activity.
Comparative Data Summary
The following table summarizes the expected outcomes for the test compound in comparison to the positive and negative controls.
Compound
Biochemical Assay (AlphaLISA)
Cell-Based Assay (Western Blot)
Interpretation
(Quinoline-8-sulfonylamino)acetic acid
Low IC50 value (e.g., in the µM range)
Dose-dependent increase in H3K9me3 levels
Active JMJD2 Inhibitor
Positive Control (e.g., GSK-J4)
Low IC50 value (e.g., in the nM to low µM range)
Dose-dependent increase in H3K9me3 levels
Validated JMJD2 Inhibitor
Negative Control (Inactive Analog)
High or no measurable IC50 value
No significant change in H3K9me3 levels
Inactive Compound
Vehicle Control (e.g., DMSO)
No inhibition
Baseline H3K9me3 levels
Baseline Control
Conclusion
This guide provides a robust and scientifically sound framework for the independent validation of the biological activity of (Quinoline-8-sulfonylamino)acetic acid as a putative JMJD2 inhibitor. By following the detailed protocols for both biochemical and cell-based assays, researchers can generate reliable and reproducible data to confirm or refute the hypothesized mechanism of action. The successful validation of this compound as a JMJD2 inhibitor would open up new avenues for its exploration as a potential therapeutic agent in diseases where JMJD2 is dysregulated, such as cancer[15].
References
Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PubMed. (2015, November 3). Retrieved from [Link]
Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - NIH. Retrieved from [Link]
Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric) - EpigenTek. (2022, April 26). Retrieved from [Link]
Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. (2022, April 20). Retrieved from [Link]
Assessing histone demethylase inhibitors in cells: lessons learned - Diagenode. Retrieved from [Link]
Histone Demethylase Assays - Reaction Biology. Retrieved from [Link]
Histone Demethylase Assay - EpigenTek. Retrieved from [Link]
Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches - PubMed Central. (2010, January 20). Retrieved from [Link]
Inhibition of JMJD2 histone demethylase by curcumin analogs | Request PDF. (2026, August 6). Retrieved from [Link]
Miniaturization of an Epigenetic AlphaLISA Assay with the Echo Liquid Handler and the BMG LABTECH PHERAstar FS - Beckman Coulter. Retrieved from [Link]
Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - NIH. Retrieved from [Link]
Histone Demethylase (H3-K9 Specific) Activity/Inhibition Fast Assay Kit - Epigenetics. Retrieved from [Link]
Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches | Journal of Medicinal Chemistry - ACS Publications. (2010, January 20). Retrieved from [Link]
Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation from Latency - NIH. Retrieved from [Link]
Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PubMed Central. Retrieved from [Link]
Histone demethylase JMJD2C: epigenetic regulators in tumors - PMC - NIH. Retrieved from [Link]
Substituted quinolines as noncovalent proteasome inhibitors - PMC - NIH. Retrieved from [Link]
Quinoline-based compounds can inhibit diverse enzymes that act on DNA - bioRxiv. (2024, April 3). Retrieved from [Link]
New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies - Frontiers. Retrieved from [Link]
(PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - ResearchGate. (2026, January 1). Retrieved from [Link]
Comparative study of the synthetic routes to (Quinoline-8-sulfonylamino)acetic acid
A Comparative Guide to the Synthesis of (Quinoline-8-sulfonylamino)acetic Acid This guide provides a detailed comparative analysis of the primary synthetic routes to (Quinoline-8-sulfonylamino)acetic acid, also known as...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide to the Synthesis of (Quinoline-8-sulfonylamino)acetic Acid
This guide provides a detailed comparative analysis of the primary synthetic routes to (Quinoline-8-sulfonylamino)acetic acid, also known as N-(quinoline-8-sulfonyl)glycine. This molecule is a valuable building block in medicinal chemistry, serving as a scaffold for developing novel therapeutic agents, particularly metal-chelating compounds and enzyme inhibitors. We will dissect the prevalent synthetic strategies, offering field-proven insights into the causality behind experimental choices, quantitative comparisons, and detailed, validated protocols for researchers, chemists, and professionals in drug development.
Introduction and Retrosynthetic Analysis
The synthesis of N-arylsulfonyl amino acids is a cornerstone of peptide and medicinal chemistry. The target molecule, (Quinoline-8-sulfonylamino)acetic acid, combines the rigid, aromatic quinoline scaffold with the flexible amino acid glycine via a stable sulfonamide linkage. This structure is of significant interest due to the well-established role of the 8-sulfonamide quinoline moiety as a potent zinc-binding group.
From a retrosynthetic perspective, the most logical and widely practiced disconnection is at the sulfur-nitrogen bond. This approach simplifies the synthesis into two key stages: the preparation of the electrophilic partner, quinoline-8-sulfonyl chloride, and its subsequent coupling with the nucleophilic amino group of glycine.
Caption: Retrosynthetic analysis of the target molecule.
This guide will compare two primary synthetic paradigms: the classical two-step approach involving a stable sulfonyl chloride intermediate and a modern, one-pot palladium-catalyzed alternative.
Route 1: The Classical Two-Step Synthesis
This robust and time-tested methodology remains the most common approach due to its reliability and scalability. It is bifurcated into the synthesis of the key electrophile followed by the crucial coupling reaction.
Step A: Synthesis of Quinoline-8-sulfonyl Chloride
The quality and yield of the final product are critically dependent on the efficient preparation of this key intermediate. Quinoline-8-sulfonyl chloride is a white to off-white solid that is highly reactive and corrosive[1][2]. The choice of starting material and chlorinating agent dictates the process's efficiency, safety, and impurity profile.
Method 1A: From Quinoline via Chlorosulfonation
This is the most direct method, reacting quinoline with a strong chlorinating/sulfonating agent.
Mechanism and Rationale: The reaction proceeds via electrophilic aromatic substitution. Quinoline is treated with an excess of chlorosulfonic acid, which acts as both the solvent and the sulfonating agent. The electron-rich quinoline ring is attacked by the sulfur trioxide equivalent to form quinoline-8-sulfonic acid in situ. Subsequent heating with a chlorinating agent like thionyl chloride converts the sulfonic acid to the desired sulfonyl chloride[1][3]. The choice of 140°C for the initial reaction is critical to drive the sulfonation to completion, while the subsequent 70°C for the chlorination step is sufficient to activate the thionyl chloride without causing degradation[1].
Advantages: A one-pot procedure starting from readily available quinoline.
Disadvantages: The use of a large excess of highly corrosive chlorosulfonic acid poses significant safety and handling challenges. The reaction often produces a mixture of sulfonated and chlorosulfonated materials, which can lower the yield and complicate purification[3].
Method 1B: From Quinoline-8-sulfonic Acid
This two-step variant offers better control and potentially higher purity.
Mechanism and Rationale: Quinoline is first sulfonated using fuming sulfuric acid to produce quinoline-8-sulfonic acid, which is isolated. This isolated intermediate is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield quinoline-8-sulfonyl chloride[1][3]. Separating the sulfonation and chlorination steps allows for the purification of the intermediate sulfonic acid, leading to a cleaner final product. Thionyl chloride is often preferred over PCl₅ due to the formation of gaseous byproducts (SO₂ and HCl), which are easier to remove than the solid phosphorus oxychloride (POCl₃) generated from PCl₅.
Advantages: Higher purity of the final sulfonyl chloride is achievable. It avoids the need to handle large excesses of chlorosulfonic acid in a single step.
Disadvantages: Requires an additional step for the isolation and purification of the sulfonic acid intermediate, which can be time-consuming[3].
Caption: Workflow for the classical two-step synthesis route.
Step B: Sulfonamide Formation with Glycine
This step involves the nucleophilic attack of the amino group of glycine on the electrophilic sulfur atom of the sulfonyl chloride. The primary challenge here is the bifunctional nature of glycine, which contains both a nucleophilic amine and a carboxylic acid.
Rationale for Using Glycine Esters: To prevent unwanted side reactions involving the carboxylic acid and to improve solubility in organic solvents, glycine is typically used in its ester form (e.g., glycine ethyl ester hydrochloride). The reaction is performed in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves two crucial functions: it neutralizes the hydrochloride salt to liberate the free amine nucleophile, and it scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation[4][5].
Reaction Conditions: The coupling is typically carried out in an anhydrous aprotic solvent like acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature[5][6]. The reaction progress is easily monitored by Thin-Layer Chromatography (TLC).
Final Hydrolysis Step: Once the sulfonamide ester is formed and purified, the ester group is hydrolyzed to yield the final carboxylic acid. This is commonly achieved through saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol solvent system, followed by acidic workup to protonate the carboxylate.
Route 2: Modern Palladium-Catalyzed One-Pot Synthesis
Recent advances in organometallic chemistry have enabled more direct approaches to sulfonamide synthesis, bypassing the need to pre-form and handle reactive sulfonyl chlorides.
Mechanism and Rationale: A notable method involves a palladium-catalyzed, one-pot, two-step synthesis using potassium metabisulfite (K₂S₂O₅) as a stable, easy-to-handle SO₂ surrogate[7]. The reaction begins with a palladium-catalyzed sulfonylation of a 3-iodoquinoline precursor. The K₂S₂O₅ inserts an SO₂ group, which is then converted in situ to a reactive sulfonyl intermediate. In the second step of the one-pot procedure, an amine (in our case, glycine or its ester) is added, along with an oxidant like N-Iodosuccinimide (NIS), to complete the aminosulfonylation and form the sulfonamide product[7].
Advantages: This method avoids the isolation of quinoline-8-sulfonyl chloride, which is moisture-sensitive and corrosive. It offers a streamlined workflow and tolerance for a broad range of amine substrates[7].
Disadvantages: This route is contingent on the availability of a suitable halo-quinoline precursor (e.g., 8-iodoquinoline). The cost of the palladium catalyst and ligands can be a significant factor, especially for large-scale synthesis. The reaction conditions are more complex and require careful optimization under inert atmospheres[7].
Caption: Workflow for the modern one-pot synthesis route.
Quantitative Data Summary
The following table provides a comparative summary of the two primary synthetic routes. Yields are representative and can vary based on specific reaction conditions and scale.
High (Corrosive acids, lachrymatory sulfonyl chloride)
Moderate (Toxic catalyst, oxidant)
Scalability
Well-established and scalable
More suitable for library synthesis/discovery
Cost
Lower reagent cost
Higher catalyst and ligand cost
Detailed Experimental Protocols
The following protocols are provided as a self-validating system for researchers.
Protocol 1: Synthesis of (Quinoline-8-sulfonylamino)acetic acid via Classical Route
Step A: Synthesis of Quinoline-8-sulfonyl chloride[1][3]
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add chlorosulfonic acid (6.0 g, 51.5 mmol).
While stirring under a nitrogen stream in an ice bath, slowly add quinoline (1.0 g, 7.74 mmol).
Gradually raise the temperature to 140°C and maintain for 10 hours.
Cool the reaction mixture to 40°C and cautiously add thionyl chloride (2.0 g, 16.0 mmol).
Raise the temperature to 70°C and stir for an additional 4 hours.
After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice with vigorous stirring.
The precipitated solid, quinoline-8-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane.
Step B: Synthesis of Ethyl (Quinoline-8-sulfonylamino)acetate
Suspend quinoline-8-sulfonyl chloride (2.28 g, 10 mmol) in 30 mL of anhydrous acetonitrile in a flask.
Slowly add triethylamine (2.23 g, 3.07 mL, 22 mmol) dropwise to the suspension.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction to completion using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
Once complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude ester. Purify by column chromatography if necessary.
Step C: Hydrolysis to (Quinoline-8-sulfonylamino)acetic acid
Dissolve the ethyl ester from Step B (e.g., 10 mmol) in a mixture of THF (20 mL) and water (10 mL).
Add lithium hydroxide monohydrate (0.63 g, 15 mmol) and stir at room temperature for 4-6 hours until TLC indicates the disappearance of the starting material.
Remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the final product, (Quinoline-8-sulfonylamino)acetic acid.
Conclusion and Recommendations
For most applications, particularly for process development and scale-up synthesis, the Classical Two-Step Route (Route 1) remains the superior choice. Its primary advantages are the use of inexpensive, readily available starting materials and a well-understood, robust reaction sequence. The primary drawback is the handling of hazardous reagents like chlorosulfonic acid and thionyl chloride, which necessitates stringent safety protocols. The purification of the intermediate sulfonyl chloride is a critical control point for ensuring the high purity of the final compound.
The Modern Palladium-Catalyzed Route (Route 2) presents an elegant and streamlined alternative that is highly valuable in a discovery chemistry setting. Its one-pot nature is ideal for the rapid generation of analog libraries and for synthesizing derivatives where the corresponding sulfonyl chloride may be unstable or difficult to prepare. However, its reliance on expensive catalysts and specific halo-precursors, combined with potentially variable yields, makes it less economically viable for large-scale production at present.
Ultimately, the selection of a synthetic route should be guided by the specific goals of the project: scale, cost, timeline, and available laboratory infrastructure.
References
General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions. ResearchGate. [Link]
Method for producing quinoline-8-sulfonyl chloride.
Synthetic routes used for the synthesis of quinoline and sulfonamide-based hybrid molecules. Reagents and conditions. ResearchGate. [Link]
Preparation method of 3-methylquinoline-8-sulfonyl chloride.
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. [Link]
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central. [Link]
Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. ResearchGate. [Link]
8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central. [Link]
A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal. [Link]
A Comprehensive Guide to the Safe Disposal of (Quinoline-8-sulfonylamino)acetic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal....
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (Quinoline-8-sulfonylamino)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in a thorough understanding of the compound's structural components and the associated potential hazards.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Quinoline Moiety: Quinoline and its derivatives are recognized as potentially hazardous. Some quinoline compounds are suspected carcinogens and mutagens.[1] They can be toxic if ingested or absorbed through the skin and may cause irritation to the eyes and respiratory tract.[2][3] From an environmental perspective, quinoline is water-soluble and can be mobile in aquatic environments, posing a risk to aquatic life.[4]
Sulfonylamino Moiety: While the sulfonamide group itself is a common feature in many pharmaceuticals and is generally considered safe, the overall properties of the molecule are dictated by all its components.[5][6]
Acetic Acid Moiety: The presence of the carboxylic acid group confers acidic properties to the molecule. Therefore, (Quinoline-8-sulfonylamino)acetic acid should be treated as an acidic compound. Acidic waste requires careful segregation and neutralization before disposal to prevent corrosive damage and violent reactions with incompatible substances.[7]
Based on this analysis, (Quinoline-8-sulfonylamino)acetic acid should be handled as a hazardous chemical waste, with particular attention to its potential toxicity, carcinogenicity, and corrosivity.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for handling any potentially hazardous chemical.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles
Protects against splashes of the chemical or its solutions.
Hand Protection
Nitrile gloves
Provides a barrier against skin contact and absorption.
Body Protection
Laboratory coat
Protects skin and personal clothing from contamination.
Respiratory Protection
Use in a certified chemical fume hood
Prevents inhalation of any dust or aerosols that may be generated.
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of (Quinoline-8-sulfonylamino)acetic acid typically used in a research laboratory setting.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.
Solid Waste:
Place solid (Quinoline-8-sulfonylamino)acetic acid, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for cleaning up small spills into a designated, robust, and clearly labeled solid chemical waste container.[8]
The container should be made of a material compatible with acidic and organic compounds, such as high-density polyethylene (HDPE).
Liquid Waste (Solutions):
If (Quinoline-8-sulfonylamino)acetic acid is in a solvent, it must be segregated as liquid chemical waste.
Aqueous Solutions: Collect aqueous solutions in a designated, leak-proof container labeled "Aqueous Acidic Waste." Do not mix with organic solvents.
Organic Solvent Solutions: Collect solutions in organic solvents in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, depending on the solvent used. Ensure compatibility of the solvent with the container material.
Never pour (Quinoline-8-sulfonylamino)acetic acid solutions down the drain.[9]
Step 2: Container Labeling
Accurate and detailed labeling is a regulatory requirement and crucial for the safety of waste handlers.
All waste containers must be clearly labeled with the words "Hazardous Waste."[10]
The label must include:
The full chemical name: "(Quinoline-8-sulfonylamino)acetic acid." Avoid abbreviations or chemical formulas.[11]
The approximate concentration and quantity of the waste.
The date when the waste was first added to the container (accumulation start date).[11]
The primary hazards associated with the waste (e.g., "Toxic," "Corrosive," "Potential Carcinogen").
Your name, laboratory, and contact information.
Step 3: Storage of Waste
Proper storage of chemical waste pending collection is critical to prevent accidents in the laboratory.
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[12]
Ensure that the storage area is away from general laboratory traffic and sources of ignition.
Use secondary containment, such as a chemical-resistant tray or tub, to capture any potential leaks or spills from the primary container.[10]
Keep waste containers securely closed except when adding waste.
Step 4: Arranging for Disposal
Once the waste container is full (no more than 90% capacity to allow for expansion), or if you are discontinuing work with this chemical, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (Quinoline-8-sulfonylamino)acetic acid.
Caption: Decision workflow for the disposal of (Quinoline-8-sulfonylamino)acetic acid.
Emergency Procedures: Being Prepared for the Unexpected
Accidents can happen, and a well-defined emergency plan is essential for mitigating their consequences.[13][14][15]
Spill Response
Minor Spill (in a chemical fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill with an absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial spill kit).[16]
Gently sweep the absorbed material into a designated solid hazardous waste container.
Decontaminate the area with a suitable cleaning agent.
Major Spill (outside a chemical fume hood):
Evacuate the laboratory immediately.
Alert others in the vicinity and activate the nearest fire alarm if the spill is large or poses a fire hazard.
Close the laboratory doors.
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill yourself.
Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles outlined in this guide are designed to be broadly applicable, but you must always consult and follow the specific chemical waste management policies of your institution.
References
Preparing for Emergency Chemical Spills. (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]
Emergency Response Guide for Laboratories. (n.d.). Carnegie Mellon University. Retrieved from [Link]
Chemical Spills. (n.d.). Emergency Management - Florida State University. Retrieved from [Link]
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]
Management of Waste. (1995). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
Quinolines: Human health tier II assessment. (2015, July 3). Australian Government Department of Health. Retrieved from [Link]
Proper Segregation & Disposal of Laboratory Waste. (n.d.). Research Safety - University of Wisconsin-Madison. Retrieved from [Link]
Quinoline and Groundwater. (n.d.). Minnesota Department of Health. Retrieved from [Link]
Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). The University of North Carolina at Chapel Hill Policies. Retrieved from [Link]
Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt Environmental Health & Safety. Retrieved from [Link]
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
Quinoline. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? (2018). Organic Process Research & Development. Retrieved from [Link]
The sulfonamide group as a structural alert: A distorted story? (2019). Journal of Medicinal Chemistry. Retrieved from [Link]
School Science Safety | Disposal of Hazardous Waste. (2023, June 21). YouTube. Retrieved from [Link]
Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
A Strategic Guide to Personal Protective Equipment for Handling (Quinoline-8-sulfonylamino)acetic acid
This document provides a comprehensive framework for the safe handling of (Quinoline-8-sulfonylamino)acetic acid, a compound utilized in diverse research and development applications. Given the absence of a specific Safe...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive framework for the safe handling of (Quinoline-8-sulfonylamino)acetic acid, a compound utilized in diverse research and development applications. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally analogous compounds, namely quinoline and its derivatives, to establish robust safety protocols. The operational and disposal plans herein are designed to protect laboratory personnel and ensure environmental compliance. All individuals handling this compound must be intimately familiar with its potential hazards and the prescribed safety measures.
Causes skin irritation and potentially severe burns.[1][2][3]
corrosive
Danger
Serious Eye Damage/Irritation
Causes serious eye irritation and potentially severe damage.[1][2][3]
corrosive
Danger
Carcinogenicity
May cause cancer (based on quinoline data).[1][2][4]
health hazard
Danger
Mutagenicity
Suspected of causing genetic defects (based on quinoline data).[1][2][4]
health hazard
Danger
Aquatic Toxicity
Toxic to aquatic life with long-lasting effects (based on quinoline data).[1][4]
environment
Warning
Personal Protective Equipment (PPE): A Multi-Layered Defense
A rigorous PPE protocol is non-negotiable to prevent exposure through inhalation, dermal contact, and ocular routes. The following table outlines the minimum required PPE for handling (Quinoline-8-sulfonylamino)acetic acid.
PPE Category
Item
Specifications and Rationale
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contamination. Dispose of used gloves as hazardous waste.[5]
Body Protection
Laboratory coat/Protective clothing
A buttoned lab coat is mandatory to shield the skin from potential splashes. For larger quantities or procedures with a higher risk of splashing, chemically resistant overalls are advised.[6][7]
Eye and Face Protection
Safety goggles and face shield
Safety goggles with side shields are essential to protect against splashes.[8] A full-face shield must be worn in conjunction with goggles when handling significant quantities or during procedures with a high splash potential.[8][9]
Respiratory Protection
NIOSH-approved respirator
A fit-tested N95 or higher-level respirator is required if there is a risk of generating dust or aerosols.[5] All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling
All procedures involving (Quinoline-8-sulfonylamino)acetic acid must be conducted in a designated area, ideally within a certified chemical fume hood.
Workflow for Safe Handling:
Caption: Logical workflow for the safe handling of (Quinoline-8-sulfonylamino)acetic acid.
Detailed Steps:
Preparation and Pre-Handling Check :
Ensure the chemical fume hood has a current certification and is functioning correctly.
Verify that an eyewash station and safety shower are unobstructed and readily accessible.[1]
Don all required PPE as specified in the table above.
Assemble all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.
Handling the Compound :
When weighing the solid, perform the task within the fume hood to contain any dust.
If preparing a solution, add the solid (Quinoline-8-sulfonylamino)acetic acid to the solvent slowly to prevent splashing.
Keep containers closed whenever possible.
Post-Handling :
Thoroughly decontaminate all work surfaces and equipment after use.
Remove PPE in the correct order to avoid cross-contamination.
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of (Quinoline-8-sulfonylamino)acetic acid and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in general waste.[1][4]
Disposal Workflow:
Caption: Disposal workflow for (Quinoline-8-sulfonylamino)acetic acid.
Detailed Disposal Protocol:
Waste Identification and Segregation : All waste containing (Quinoline-8-sulfonylamino)acetic acid, including contaminated consumables (e.g., gloves, absorbent pads), must be treated as hazardous waste. This waste stream should be kept separate from other laboratory waste, particularly strong oxidizing agents.[1]
Waste Collection and Containerization :
Collect solid and liquid waste in separate, designated, and chemically compatible containers that are leak-proof and have secure lids.
Each container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(Quinoline-8-sulfonylamino)acetic acid".[1]
Spill Management :
In the event of a spill, evacuate the immediate area.
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container.
Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
Final Disposal :
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area.
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures
In Case of Exposure:
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling (Quinoline-8-sulfonylamino)acetic acid and maintain a safe and compliant laboratory environment.
References
Benchchem. Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
Thermo Fisher Scientific. Safety Data Sheet: Quinoline-8-sulfonic acid.